Triethylammonium bicarbonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H17NO3 |
|---|---|
Molecular Weight |
163.21 g/mol |
IUPAC Name |
hydrogen carbonate;triethylazanium |
InChI |
InChI=1S/C6H15N.CH2O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H2,2,3,4) |
InChI Key |
AFQIYTIJXGTIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC.C(=O)(O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of Triethylammonium Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile buffer salt extensively utilized in various biochemical and pharmaceutical applications, most notably as a mobile phase modifier in reverse-phase high-performance liquid chromatography (RP-HPLC) for the purification of oligonucleotides and peptides. Its volatility is a key attribute, allowing for its facile removal from samples post-purification by lyophilization, leaving the analyte of interest free of buffer salts.[1][2] This guide provides an in-depth overview of the core chemical properties of triethylammonium bicarbonate, complete with quantitative data, experimental protocols, and visual diagrams to support researchers in its effective application.
Core Chemical and Physical Properties
This compound is the salt formed from the weak base triethylamine (B128534) and the weak acid carbonic acid. It exists in equilibrium with triethylamine and carbonic acid in aqueous solution. The key properties are summarized in the tables below.
| Identifier | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | TEAB, Triethylammonium hydrogen carbonate | [3] |
| CAS Number | 15715-58-9 | [3] |
| Molecular Formula | C₇H₁₇NO₃ | [3] |
| Molecular Weight | 163.21 g/mol | [3] |
| Physicochemical Property | Value | Conditions | Reference |
| pKa of Triethylammonium ion (Et₃NH⁺) | 10.75 | In water | [4] |
| Appearance | Colorless liquid (for 1.0 M aqueous solution) | Room Temperature | [4] |
| Density | 1.02 g/mL | at 25 °C (for 1.0 M aqueous solution) | [5][6] |
| Refractive Index | 1.355 | at 20 °C (for 1.0 M aqueous solution) | [7] |
| pH | ~8.5 | for a 1.0 M aqueous solution | [5][8] |
Solubility Profile
Thermal Stability and Decomposition
A key feature of this compound is its volatility, which is exploited for its easy removal from samples. It can be isolated as a crystalline trihydrate with a melting point of 17°C, at which it also begins to decompose.[10] In solution, TEAB is readily decomposed into the volatile components triethylamine and carbon dioxide upon heating, which allows for its complete removal by lyophilization (freeze-drying) or evaporation under vacuum.[2] A stability study of a compound in a TEAB buffer at pH 8.5 showed stability at 37°C, indicating its suitability for use in biological assays at this temperature.
Reactivity and Chemical Compatibility
This compound is a weak base and will react with strong acids. It is also considered unstable in the presence of incompatible materials and may react with strong oxidizing agents.[4] Due to its basic nature, it is important to avoid contact with strong acids, which would neutralize the bicarbonate and triethylamine, releasing carbon dioxide gas.
Synthesis of this compound
This compound is synthesized by the reaction of triethylamine (a weak base) with carbonic acid (formed from the dissolution of carbon dioxide in water). This acid-base reaction results in the formation of the triethylammonium cation and the bicarbonate anion.
Experimental Protocols
Preparation of 1 M this compound Solution
A common laboratory preparation of a 1 M TEAB solution involves bubbling carbon dioxide gas through a 1 M aqueous solution of triethylamine.[2]
Materials:
-
Triethylamine (reagent grade)
-
Deionized water
-
Carbon dioxide gas cylinder with a regulator and tubing
-
Chilled container (e.g., an ice bath)
-
pH meter
Procedure:
-
Prepare a 1 M solution of triethylamine in deionized water. This should be done in a fume hood due to the strong odor of triethylamine.
-
Place the triethylamine solution in a chilled container, such as an ice bath, to minimize the evaporation of triethylamine.
-
Slowly bubble carbon dioxide gas through the solution while stirring.
-
Monitor the pH of the solution periodically. Continue bubbling CO₂ until the pH of the solution reaches approximately 8.5.
-
Store the resulting 1 M this compound solution in a tightly sealed container at 2-8°C.
Determination of the pKa of the Triethylammonium Ion by Potentiometric Titration
The pKa of the triethylammonium ion can be determined by the potentiometric titration of a known concentration of triethylamine with a standardized strong acid, such as hydrochloric acid (HCl).
Materials:
-
Triethylamine solution of known concentration (e.g., 0.1 M)
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Pipette a known volume of the triethylamine solution into a beaker.
-
Add a stir bar and place the beaker on a stir plate.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Record the initial pH of the triethylamine solution.
-
Begin adding the standardized HCl solution from the burette in small increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.
-
As the pH begins to change more rapidly, reduce the increment volume of the titrant.
-
Continue the titration until the pH has dropped significantly and begins to plateau again.
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point).
Application in Oligonucleotide Purification
This compound is widely used as an ion-pairing agent in the RP-HPLC purification of synthetic oligonucleotides. The triethylammonium cation pairs with the negatively charged phosphate (B84403) backbone of the oligonucleotides, increasing their hydrophobicity and allowing for their retention and separation on a C8 or C18 reverse-phase column.
References
- 1. This compound | C7H17NO3 | CID 3082099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stabilization of gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry using aqueous this compound buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. potentiometric titration method: Topics by Science.gov [science.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 三乙基碳酸氢铵缓冲液 1.0 M, pH 8.5±0.1 | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound buffer volatile buffer, 1.0M water 15715-58-9 [sigmaaldrich.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. AID 690804 - Stability of the compound in this compound buffer assessed as compound decomposition at pH 8.5 incubated at 37 degC by [31P] NMR spectroscopy - PubChem [pubchem.ncbi.nlm.nih.gov]
Triethylammonium Bicarbonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the structure, synthesis, and key properties of triethylammonium (B8662869) bicarbonate (TEAB). This volatile buffer is a critical reagent in various biochemical and pharmaceutical applications, particularly in the purification of nucleic acids and other biomolecules. This document offers comprehensive experimental protocols and quantitative data to support its use in research and development.
Structure and Properties
Triethylammonium bicarbonate is an ionic compound with the chemical formula C₇H₁₇NO₃.[1] It is formed from the reaction of the weak base triethylamine (B128534) (TEA) with carbonic acid. In solution, it exists as the triethylammonium cation ([CH₃CH₂)₃NH]⁺) and the bicarbonate anion (HCO₃⁻). The IUPAC name for this compound is carbonic acid;N,N-diethylethanamine or alternatively, hydrogen carbonate;triethylazanium.[1]
The key characteristic of TEAB is its volatility, which allows for its easy removal from samples by lyophilization, making it an ideal buffer for applications where sample recovery is crucial, such as mass spectrometry.[2][3] It is commonly used as a 1.0 M aqueous solution with a pH of approximately 8.5.[2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₇NO₃ | [1] |
| Molecular Weight | 163.21 g/mol | [1] |
| Appearance | Colorless liquid (in aqueous solution) | [1] |
| pH of 1.0 M solution | 8.4 - 8.6 (at 25 °C) | |
| Density of 1.0 M solution | 1.018 g/mL (at 20 °C) | |
| Refractive Index (n20/D) of 1.0 M solution | 1.355 | |
| Storage Temperature | 2-8°C |
Synthesis of this compound
This compound is synthesized by the reaction of triethylamine with carbon dioxide in an aqueous solution. Two primary methods are employed for its preparation: the traditional atmospheric pressure bubbling method and an improved pressurized synthesis.
Traditional Synthesis: Atmospheric Pressure CO₂ Bubbling
This method involves bubbling carbon dioxide gas through an aqueous solution of triethylamine. While straightforward, this method can be time-consuming and may result in lower yields due to the slow dissolution of CO₂ at atmospheric pressure.
-
Preparation: In a suitable flask, prepare a 1 M aqueous solution of triethylamine. For example, to make a 1 L solution, add 139 mL of triethylamine to 861 mL of cold deionized water. The solution should be kept in an ice bath to minimize the evaporation of triethylamine.
-
Carbon Dioxide Introduction: Bubble carbon dioxide gas from a cylinder or generated from dry ice through the triethylamine solution.[4] A gas dispersion tube can be used to create fine bubbles and enhance dissolution.
-
pH Monitoring: Continuously monitor the pH of the solution. The introduction of CO₂ is continued until the pH of the solution reaches approximately 8.5.[4] This process can take 3-4 hours.[4]
-
Storage: Once the desired pH is reached, the resulting this compound solution should be stored in a tightly sealed container at 2-8°C.
Improved Synthesis: Pressurized Carbonation
A more efficient method for synthesizing TEAB involves the use of a pressurized reactor. This approach significantly reduces the reaction time and improves the yield by increasing the concentration of dissolved carbon dioxide.
-
Reactor Setup: In a 3 L glass pressure reactor, combine 556 mL of triethylamine and 1480 mL of deionized water. Add a large magnetic stir bar.
-
Cooling and Flushing: Seal the reactor and place it in an ice-water bath. Begin vigorous stirring (>1000 rpm). Briefly flush the headspace of the reactor with carbon dioxide gas.
-
Pressurization: Seal the reactor and charge it with carbon dioxide to a pressure of 20–25 psi.[5][6][7]
-
Reaction: Continue stirring for 45–60 minutes.[5][6] The reaction is complete when the gas flow into the reactor slows significantly.
-
Completion and Storage: Vent the excess pressure from the reactor. The final solution will be approximately 2 M TEAB with a pH of 7.6 ± 0.2.[5][6] Store the solution in a tightly sealed container at 2-8°C.
Visualizing the Synthesis and Logical Relationships
The following diagrams illustrate the chemical synthesis of this compound and a comparison of the traditional and improved synthesis workflows.
Caption: Chemical synthesis of this compound.
Caption: Comparison of synthesis workflows.
References
- 1. This compound | C7H17NO3 | CID 3082099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Triethylammonium Bicarbonate: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile buffer salt crucial in various biochemical and analytical applications, particularly within proteomics, genomics, and drug development. This technical guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Properties of Triethylammonium Bicarbonate
This compound is prized for its volatility, which allows for its easy removal by lyophilization, leaving the analyte of interest free of buffer salts. This property is particularly advantageous in applications preceding mass spectrometry.
| Property | Value | Reference |
| CAS Number | 15715-58-9 | [1][2] |
| Molecular Weight | 163.21 g/mol | |
| Molecular Formula | C₇H₁₇NO₃ | |
| Appearance | Colorless to light yellow liquid (typically as a 1M solution) | |
| pH Range | Approximately 8.4 - 8.6 for a 1M solution | [3] |
Applications in Research and Drug Development
TEAB is a versatile reagent with broad applications in the separation and analysis of biomolecules.
Proteomics and Mass Spectrometry
In proteomics, TEAB is a preferred buffer for several key workflows:
-
In-solution and In-gel Trypsin Digestion: TEAB provides an optimal pH environment (around 8.0) for the enzymatic activity of trypsin, which is used to digest proteins into smaller peptides for mass spectrometry analysis.[4][5] Its volatility is critical for sample cleanup before LC-MS analysis.
-
Tandem Mass Tag (TMT) Labeling: TEAB is the buffer of choice for isobaric labeling techniques like TMT.[4][5] It provides a stable pH for the labeling reaction, where different samples are labeled with tags of the same mass but which produce different reporter ions upon fragmentation in the mass spectrometer, allowing for multiplexed quantitative proteomics.
-
LC-MS Analysis of Proteins and Peptides: As a volatile mobile phase component in reversed-phase liquid chromatography, TEAB helps in the separation of peptides and proteins.[3] It is compatible with mass spectrometry as it does not cause ion suppression and is easily removed in the gas phase.[4]
Genomics and Oligonucleotide Analysis
TEAB is also extensively used in the purification and analysis of nucleic acids:
-
HPLC Purification of Oligonucleotides: In reversed-phase high-performance liquid chromatography (RP-HPLC), TEAB is used as an ion-pairing agent in the mobile phase for the purification of synthetic oligonucleotides.[6] The triethylammonium cation pairs with the anionic phosphate (B84403) backbone of the oligonucleotides, allowing for their separation based on hydrophobicity.
Experimental Protocols
Below are detailed methodologies for common experimental procedures involving this compound.
In-Gel Trypsin Digestion Protocol
This protocol is adapted for the digestion of proteins from polyacrylamide gels.
-
Excision and Destaining:
-
Excise the protein band of interest from the Coomassie-stained gel using a clean scalpel.
-
Cut the gel band into small pieces (approximately 1x1 mm).
-
Destain the gel pieces by washing with a solution of 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate until the gel pieces are colorless.
-
-
Reduction and Alkylation:
-
Reduce the disulfide bonds by incubating the gel pieces in 10 mM dithiothreitol (B142953) (DTT) in 100 mM ammonium bicarbonate at 56°C for 30-60 minutes.
-
Cool the sample to room temperature and remove the DTT solution.
-
Alkylate the cysteine residues by adding 55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate and incubating in the dark at room temperature for 20-45 minutes.
-
Wash the gel pieces with 100 mM ammonium bicarbonate and then with acetonitrile to dehydrate.
-
-
Trypsin Digestion:
-
Rehydrate the gel pieces in a minimal volume of trypsin solution (e.g., 10-20 ng/µL in 50 mM TEAB or ammonium bicarbonate) on ice for 30-60 minutes.
-
Add additional 50 mM TEAB or ammonium bicarbonate to cover the gel pieces.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides by adding a series of solutions with increasing concentrations of acetonitrile and 0.1% formic acid.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
The dried peptides can be reconstituted in a suitable solvent for LC-MS analysis.
-
Tandem Mass Tag (TMT) Labeling Protocol
This protocol outlines the steps for labeling digested peptides with TMT reagents.
-
Sample Preparation:
-
TMT Reagent Reconstitution:
-
Equilibrate the TMT label reagents to room temperature.
-
Reconstitute each TMT label reagent with anhydrous acetonitrile.[7] The volume will depend on the specific TMT kit being used.
-
-
Labeling Reaction:
-
Add the appropriate volume of the reconstituted TMT label to each peptide sample.
-
Incubate the reaction for 1 hour at room temperature.[3]
-
-
Quenching the Reaction:
-
Add 8 µL of 5% hydroxylamine (B1172632) to each sample and incubate for 15 minutes to quench the labeling reaction.[3][7][8] This step removes the TMT label from any remaining primary amines.
-
-
Sample Pooling and Cleanup:
-
Combine the labeled samples in equal amounts into a new microcentrifuge tube.
-
Dry the pooled sample in a vacuum centrifuge.
-
The pooled, labeled peptides can then be desalted and fractionated prior to LC-MS/MS analysis.
-
RP-HPLC Purification of Oligonucleotides Protocol
This protocol describes the purification of synthetic oligonucleotides using reversed-phase HPLC with a TEAB buffer system.
-
Buffer Preparation:
-
Sample Preparation:
-
Dissolve the crude oligonucleotide sample in water or a low-salt buffer.[9]
-
-
HPLC Conditions:
-
Equilibrate the C18 column with Buffer A.
-
Inject the oligonucleotide sample.
-
Elute the oligonucleotides using a gradient of Buffer B. A typical gradient might be from 0% to 50% Buffer B over 20-30 minutes.[9]
-
Monitor the elution profile at a wavelength of 260 nm.
-
-
Fraction Collection and Desalting:
-
Collect the fractions corresponding to the desired oligonucleotide peak.
-
Lyophilize the collected fractions to remove the TEAB and acetonitrile.
-
The purified oligonucleotide can be reconstituted in water or a suitable buffer for downstream applications.
-
Workflow Diagrams
To visualize the experimental processes, the following diagrams illustrate the key workflows involving this compound.
Safety and Handling
This compound is an irritant.[10] It may cause respiratory tract, skin, and eye irritation.[1][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the solution.[1] Work should be conducted in a well-ventilated area or a fume hood.[1] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[1][2][11]
Conclusion
This compound is an indispensable tool for researchers and scientists in the fields of proteomics, genomics, and drug development. Its volatility and buffering capacity make it ideal for a wide range of applications, from protein digestion and labeling to oligonucleotide purification. By following established protocols and safety guidelines, researchers can effectively leverage the benefits of TEAB to achieve high-quality, reproducible results in their analytical workflows.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. combi-blocks.com [combi-blocks.com]
- 3. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 4. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. Protein solubilization | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 7. How to prepare TMT-labeled proteomics samples | The Pan Lab [thepanlab.com]
- 8. TMT labelling [protocols.io]
- 9. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. scribd.com [scribd.com]
An In-depth Technical Guide to Triethylammonium Bicarbonate (TEAB) Buffer: pH Range and Buffering Capacity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile buffer solution widely employed in various biochemical and analytical applications, particularly in chromatography and mass spectrometry. Its volatility is a key advantage, allowing for easy removal from samples post-analysis, which is crucial for sample recovery and subsequent downstream applications. This guide provides a comprehensive overview of the fundamental physicochemical properties of TEAB buffer, focusing on its pH range and buffering capacity. Detailed experimental protocols for its preparation and the determination of its buffering capacity are also presented to aid researchers in its effective application.
Physicochemical Properties of Triethylammonium Bicarbonate
TEAB is an ionic compound formed from the reaction of a weak base, triethylamine (B128534) (TEA), and a weak acid, carbonic acid. The buffering capacity and pH range of TEAB are governed by the acid-base equilibria of its constituent components.
Core Components and Equilibria
The TEAB buffer system is comprised of the triethylammonium cation ((C₂H₅)₃NH⁺), the conjugate acid of triethylamine, and the bicarbonate anion (HCO₃⁻), the conjugate base of carbonic acid. The key equilibria in an aqueous solution of TEAB are:
-
Triethylammonium/Triethylamine Equilibrium: (C₂H₅)₃NH⁺ ⇌ (C₂H₅)₃N + H⁺
-
Carbonic Acid/Bicarbonate/Carbonate Equilibria: H₂CO₃ ⇌ HCO₃⁻ + H⁺ HCO₃⁻ ⇌ CO₃²⁻ + H⁺
The interplay of these equilibria dictates the pH and buffering characteristics of the solution.
Quantitative Data Summary
The following tables summarize the key quantitative data for the components of the TEAB buffer system.
Table 1: Physicochemical Properties of this compound Buffer Components
| Parameter | Triethylamine ((C₂H₅)₃N) | Carbonic Acid (H₂CO₃) | This compound (TEAB) |
| Molar Mass ( g/mol ) | 101.19 | 62.03 | 163.21 |
| pKa of Conjugate Acid | 10.75 (for (C₂H₅)₃NH⁺) | 6.35 (pKa₁) | - |
| pKa | - | 10.33 (pKa₂) | - |
| Typical pH Range | - | - | 7.5 - 8.6 |
| Common Stock Conc. | - | - | 1 M or 2 M in H₂O |
| Working Concentration | - | - | 0.05 M - 0.1 M |
Table 2: Commercially Available this compound Buffer Solutions
| Product Name | Concentration | pH Range (at 25 °C) |
| This compound buffer, Sigma-Aldrich | ~1.0 M in H₂O | 8.4-8.6 |
| This compound Buffer, Boston BioProducts | 1 M | 8.4-8.6[1] |
pH Range and Buffering Mechanism
The effective buffering range of a buffer is generally considered to be pKa ± 1. For the TEAB system, the buffering capacity in its typical working pH range of 7.5 to 8.6 is primarily attributed to the bicarbonate/carbonic acid equilibrium (pKa₁ = 6.35) and the triethylammonium/triethylamine equilibrium (pKa = 10.75). The proximity of the working pH to the second pKa of carbonic acid (pKa₂ = 10.33) also contributes to its buffering capacity in the upper end of its pH range.
The buffering action can be described as follows:
-
Addition of Acid (H⁺): The bicarbonate ions (HCO₃⁻) and triethylamine ((C₂H₅)₃N) act as proton acceptors to neutralize the added acid. HCO₃⁻ + H⁺ → H₂CO₃ (C₂H₅)₃N + H⁺ → (C₂H₅)₃NH⁺
-
Addition of Base (OH⁻): The triethylammonium ions ((C₂H₅)₃NH⁺) and carbonic acid (H₂CO₃) act as proton donors to neutralize the added base. (C₂H₅)₃NH⁺ + OH⁻ → (C₂H₅)₃N + H₂O H₂CO₃ + OH⁻ → HCO₃⁻ + H₂O
Experimental Protocols
Preparation of 1 M this compound (TEAB) Stock Solution
This protocol describes the preparation of a 1 M TEAB stock solution with a target pH of approximately 8.5.[2]
Materials:
-
Triethylamine (TEA), ≥99.5%
-
Carbon dioxide (CO₂), gas cylinder or dry ice
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter, calibrated
-
Graduated cylinder
-
Beaker or flask
-
Gas dispersion tube
Procedure:
-
In a chemical fume hood, prepare a 1 M aqueous solution of triethylamine. For 1 liter of solution, add 138.6 ml of triethylamine to approximately 800 ml of deionized water in a beaker with a magnetic stir bar.
-
Stir the solution to ensure complete mixing.
-
Place the beaker in an ice bath to cool the solution. The reaction with CO₂ is exothermic.
-
Insert a calibrated pH electrode into the solution.
-
Slowly bubble carbon dioxide gas through the solution using a gas dispersion tube. If using dry ice, add small pieces carefully to the solution.
-
Monitor the pH of the solution continuously. The pH will decrease as carbonic acid is formed and reacts with the triethylamine.
-
Continue bubbling CO₂ until the pH of the solution reaches approximately 8.5.
-
Stop the flow of CO₂ and allow the solution to warm to room temperature. The pH may shift slightly upon warming.
-
Adjust the final volume to 1 liter with deionized water.
-
Store the 1 M TEAB stock solution in a tightly sealed container at 2-8°C.
Determination of Buffering Capacity by Titration
The buffering capacity (β) of the TEAB buffer can be determined experimentally by titration with a strong acid (e.g., HCl). This protocol provides a general method for this determination.
Materials:
-
Prepared TEAB buffer solution (e.g., 0.1 M)
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
pH meter, calibrated
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Pipette a known volume (e.g., 50 mL) of the TEAB buffer solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse a calibrated pH electrode into the solution and record the initial pH.
-
Fill a burette with the standardized strong acid solution.
-
Add the strong acid in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the solution to stabilize and record the pH and the total volume of acid added.
-
Continue the titration until the pH has dropped significantly (e.g., by 2-3 pH units) from the initial pH.
-
Plot the pH of the solution (y-axis) against the volume of strong acid added (x-axis) to generate a titration curve.
-
The buffering capacity (β) can be calculated from the titration data using the formula: β = dC / dpH where dC is the moles of strong acid added per liter of buffer, and dpH is the resulting change in pH. The region of the titration curve with the shallowest slope corresponds to the highest buffering capacity.
Applications in Research and Drug Development
The unique properties of TEAB buffer make it suitable for a variety of applications:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): TEAB is commonly used as an ion-pairing agent for the separation of oligonucleotides and peptides.
-
Mass Spectrometry (MS): Its volatility makes it an excellent buffer for LC-MS applications, as it can be easily removed in the gas phase, minimizing ion suppression and background noise.[3]
-
Ion-Exchange Chromatography: TEAB can be used as an eluent in the separation of proteins and other biomolecules.
-
In-solution Digestion of Proteins: It provides a suitable pH environment for enzymatic digestions (e.g., with trypsin) prior to mass spectrometric analysis.[3]
Conclusion
This compound is a versatile and valuable buffer for a range of scientific applications. Its volatility, coupled with its effective buffering capacity in the physiologically relevant pH range of 7.5 to 8.6, makes it a preferred choice in many analytical workflows. A thorough understanding of its physicochemical properties and the proper protocols for its preparation and characterization are essential for its successful implementation in research and development. This guide provides the foundational knowledge and practical methodologies to enable researchers to confidently utilize TEAB buffer in their work.
References
Triethylammonium Bicarbonate: A Technical Guide to its Solubility and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Triethylammonium (B8662869) bicarbonate is an ionic compound formed from the reaction of triethylamine (B128534), a weak base, and carbonic acid, a weak acid. It is commonly supplied as a 1.0 M aqueous solution with a pH in the range of 8.4-8.6. TEAB's primary advantage in many applications is its volatility; it decomposes into the volatile components triethylamine and carbon dioxide, which can be easily removed from a sample by lyophilization or evaporation.[1][2] This property is particularly valuable in the purification of biomolecules such as oligonucleotides and peptides, where the presence of non-volatile salts can interfere with downstream analyses like mass spectrometry.[1][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of triethylammonium bicarbonate is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇NO₃ | [5] |
| Molecular Weight | 163.21 g/mol | [5] |
| Appearance | Typically a liquid (as an aqueous solution) | [5] |
| CAS Number | 15715-58-9 | |
| pH (1.0 M aq. soln.) | 8.4 - 8.6 | |
| Density (1.0 M aq. soln.) | ~1.018 g/mL at 20 °C |
Solubility Profile
Comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents is notably scarce in publicly available literature. The information that is available is summarized in Table 2.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Type | Quantitative Solubility | Qualitative Solubility | Reference |
| Water | Polar Protic | ≥ 175 mg/mL (saturation not reached) | Very Soluble | |
| Acetonitrile | Polar Aprotic | Data not available | Likely soluble, used in HPLC mobile phases with TEAB | [6][7] |
| Methanol | Polar Protic | Data not available | Likely Soluble | |
| Ethanol | Polar Protic | Data not available | Likely Soluble | |
| Dimethylformamide (DMF) | Polar Aprotic | Data not available | Likely Soluble | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Likely Soluble | |
| Dichloromethane (B109758) | Nonpolar | Data not available | Likely Sparingly Soluble to Insoluble | |
| Hexane | Nonpolar | Data not available | Likely Insoluble |
Discussion of Solubility:
As an ionic salt, the solubility of this compound is governed by the principle of "like dissolves like." It is highly soluble in polar protic solvents like water, where the polar water molecules can effectively solvate both the triethylammonium cation and the bicarbonate anion. While specific quantitative data is lacking for many organic solvents, it is reasonable to infer its solubility based on the polarity of the solvent.
It is expected to have good solubility in polar aprotic solvents such as acetonitrile, DMF, and DMSO, which are capable of solvating the cation. Its use in HPLC mobile phases often involves mixtures of water and acetonitrile, indicating its solubility in such mixtures.[6][7] Conversely, its solubility is expected to be low in nonpolar solvents like dichloromethane and hexane, which cannot effectively stabilize the ions.
Experimental Protocol for Solubility Determination
The following is a general protocol for the gravimetric determination of the solubility of a solid solute, such as this compound (if obtained in solid form), in a liquid solvent. This method can be adapted for various solvents and temperatures.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.22 µm)
-
Syringes
-
Pre-weighed evaporation dishes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection:
-
Once equilibrium is achieved, allow the solution to stand undisturbed for a sufficient time to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed evaporation dish. Record the exact volume of the solution transferred.
-
-
Gravimetric Analysis:
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The volatility of TEAB should be considered, and a gentle heating method (e.g., vacuum oven at low temperature) is recommended.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the dish minus the initial weight of the empty dish.
-
The solubility can then be calculated in the desired units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent used.
-
Application in High-Performance Liquid Chromatography (HPLC)
A primary application of this compound is as a volatile buffer in reversed-phase HPLC for the purification of biomolecules like oligonucleotides.[6][8][9] Its volatility allows for easy removal from the purified sample, which is critical for subsequent applications such as mass spectrometry.
The following diagram illustrates a typical workflow for the HPLC purification of a synthetic oligonucleotide using a TEAB buffer system.
Figure 1: Workflow for HPLC Purification of Oligonucleotides using TEAB.
Conclusion
This compound is an indispensable tool in modern biochemical and pharmaceutical research, valued for its buffering capacity and, most importantly, its volatility. While its solubility in water is well-established through its common use as an aqueous buffer, there is a significant lack of quantitative solubility data in various organic solvents. The general principles of solubility suggest its preference for polar solvents. The provided experimental protocol offers a framework for researchers to determine its solubility in specific solvents relevant to their work. The illustrated HPLC workflow highlights a key application where the unique properties of TEAB are leveraged for the efficient purification of biomolecules. Further research into the quantitative solubility of TEAB in a broader range of solvents would be highly beneficial to the scientific community.
References
- 1. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 3. Stabilization of gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry using aqueous this compound buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C7H17NO3 | CID 3082099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 9. waters.com [waters.com]
The Volatile Workhorse: A Technical Guide to Triethylammonium Bicarbonate in Scientific Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Application of Triethylammonium (B8662869) Bicarbonate
Abstract
Triethylammonium bicarbonate (TEAB) is a volatile buffer that has become an indispensable tool in the modern biochemistry and molecular biology laboratory. Its unique property of being easily removable through lyophilization or evaporation makes it ideal for applications where downstream analysis, such as mass spectrometry, is required. This technical guide provides a comprehensive overview of the discovery and history of TEAB, its physicochemical properties, and its widespread use in the purification and analysis of nucleic acids and proteins. Detailed experimental protocols and workflows are presented to aid researchers in the effective application of this versatile reagent.
Discovery and History of Use
The introduction of this compound as a useful buffer in biochemical separations can be traced back to the mid-20th century. In a seminal 1955 paper published in Nature, Jerker Porath first described the use of triethylammonium buffers for ion-exchange chromatography and electrophoresis[1]. This innovation was driven by the need for a buffer system that would not leave non-volatile salt residues upon removal, thereby simplifying sample recovery and subsequent analysis.
Initially, its application was centered on the separation of proteins and peptides. However, its utility quickly expanded to the burgeoning field of nucleic acid chemistry. The ability of the triethylammonium cation to act as an ion-pairing agent, neutralizing the negative charges on the phosphate (B84403) backbone of DNA and RNA, proved highly effective for their separation by reverse-phase high-performance liquid chromatography (RP-HPLC). This characteristic, combined with its volatility, solidified TEAB's role as a buffer of choice for the purification of synthetic oligonucleotides, a critical step in the development of molecular biology techniques and therapeutics.
Today, TEAB is a cornerstone of numerous proteomic and genomic workflows, particularly those coupled with mass spectrometry, where the absence of interfering salt ions is paramount to achieving high sensitivity and accurate mass determination.
Physicochemical Properties and Preparation
This compound is the salt formed from the weak base triethylamine (B128534) and the weak acid carbonic acid. In aqueous solution, it provides a buffering capacity typically in the pH range of 8.4 to 8.6[2][3]. Its key feature is its volatility; upon heating or under vacuum, it decomposes into the volatile components triethylamine, carbon dioxide, and water, which are easily removed.
While TEAB is commercially available, typically as a 1.0 M solution, it can also be prepared in the laboratory.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, including a comparison with other buffer systems for oligonucleotide purification.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₇NO₃ | [4] |
| Molecular Weight | 163.21 g/mol | [4] |
| pH (1.0 M solution) | 8.4 - 8.6 | [2][3] |
| Density (1.0 M solution) | ~1.02 g/mL at 20-25°C |
Table 1: Physicochemical Properties of this compound.
| Buffer System | Concentration | pH | Purity (%) | Yield (%) |
| This compound (TEAB) | 40 mM | 7.0 | 93.9 | ~74 |
| This compound (TEAB) | 40 mM | 6.0 | 93.7 | ~72 |
| This compound (TEAB) | 40 mM | 5.0 | 93.0 | ~72 |
| Dipotassium Phosphate (K₂HPO₄) | 10 mM | 7.0 | 87.0 | 79.1 |
| Ammonium Acetate (NH₄CH₃CO₂) | 10 mM | 7.0 | 84.0 | 69.0 |
Table 2: Comparison of Buffer Systems for Oligonucleotide-A Purification. (Data sourced from BenchChem Application Notes)
Experimental Protocols
Preparation of 2 M this compound Solution (Pressurized Method)
This improved method reduces carbon dioxide waste and preparation time compared to traditional atmospheric bubbling.
Materials:
-
Triethylamine (TEA), >99.5% purity
-
Deionized water
-
Carbon dioxide (research grade, 99.998%)
-
3 L glass pressure reactor with a magnetic stir bar
-
Low-pressure gas regulator
-
Ice-water bath
-
pH meter
Procedure:
-
In a fume hood, combine 1116 mL of deionized water and 556 mL (404 g, 4.0 mol) of triethylamine in the 3 L glass pressure reactor.
-
Seal the reactor and cool it in an ice-water bath with vigorous magnetic stirring (>1000 rpm).
-
Briefly flush the reactor headspace with carbon dioxide.
-
Seal the reactor and charge it to a pressure of 20-25 psi with carbon dioxide.
-
Continue stirring vigorously in the ice bath. The reaction is typically complete in 45-60 minutes, indicated by a slowing of gas flow.
-
After the reaction, vent the excess gas pressure in the fume hood.
-
Confirm the pH of the solution is between 7.4 and 7.8.
-
The resulting 2 M TEAB solution can be stored at 4°C in a tightly sealed container for up to two days.
Purification of Synthetic Oligonucleotides by RP-HPLC
Materials:
-
Crude synthetic oligonucleotide sample
-
1.0 M this compound (TEAB) stock solution, pH 8.5
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
RP-HPLC system with a C18 column
-
Lyophilizer or speed vacuum concentrator
Procedure:
-
Mobile Phase Preparation:
-
Buffer A: 0.1 M TEAB in deionized water.
-
Buffer B: 0.1 M TEAB in 50% acetonitrile.
-
-
Dissolve the crude oligonucleotide sample in Buffer A.
-
Equilibrate the C18 column with 100% Buffer A.
-
Inject the oligonucleotide sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient is from 0% to 50% Buffer B over 20-30 minutes. The optimal gradient may need to be determined empirically based on the length and sequence of the oligonucleotide.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions containing the full-length oligonucleotide.
-
Combine the desired fractions and remove the TEAB and acetonitrile by lyophilization or using a speed vacuum concentrator.
-
Re-dissolve the purified oligonucleotide in nuclease-free water for downstream applications.
Protein Digestion and iTRAQ/TMT Labeling for Mass Spectrometry
Materials:
-
Protein sample (e.g., cell lysate)
-
1.0 M this compound (TEAB) stock solution, pH 8.5
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
iTRAQ or TMT labeling reagents
-
Acetonitrile
-
Hydroxylamine (for quenching)
-
C18 desalting spin column
Procedure:
-
Protein Reduction and Alkylation:
-
Adjust the protein sample to a final concentration of 100 mM TEAB.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Add IAA to a final concentration of 20 mM and incubate at room temperature for 1 hour in the dark.
-
-
Trypsin Digestion:
-
Dilute the sample with 100 mM TEAB to reduce the concentration of any denaturants (e.g., urea (B33335) to <1 M).
-
Add trypsin at a 1:20 to 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
iTRAQ/TMT Labeling:
-
Dry the peptide digest by vacuum centrifugation.
-
Reconstitute the peptides in 100 mM TEAB.
-
Reconstitute the iTRAQ/TMT reagents in acetonitrile or isopropanol (B130326) according to the manufacturer's protocol.
-
Add the labeling reagent to the peptide solution and incubate at room temperature for 1-2 hours.
-
-
Quenching and Pooling:
-
Quench the labeling reaction by adding hydroxylamine.
-
Combine the differentially labeled samples into a single tube.
-
-
Sample Cleanup:
-
Dry the pooled sample by vacuum centrifugation.
-
Desalt the labeled peptides using a C18 spin column.
-
The sample is now ready for fractionation and/or LC-MS/MS analysis.
-
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate common experimental workflows where this compound is a key reagent.
Caption: Workflow for the purification of synthetic oligonucleotides using RP-HPLC with a TEAB buffer system.
Caption: A typical proteomics workflow utilizing TEAB for protein digestion and TMT/iTRAQ labeling.
Conclusion
Since its introduction over half a century ago, this compound has proven to be a remarkably versatile and reliable tool in the life sciences. Its volatility, buffering capacity in a physiologically relevant pH range, and ion-pairing capabilities have made it a staple in the purification and analysis of nucleic acids and proteins. As analytical techniques such as mass spectrometry continue to advance in sensitivity and scope, the importance of clean sample preparation and the use of volatile buffers like TEAB will only continue to grow. This guide provides a solid foundation for both new and experienced researchers to effectively utilize this compound in their experimental workflows.
References
An In-Depth Technical Guide to the Core Principles of Using Triethylammonium Bicarbonate (TEAB) in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile buffer and ion-pairing agent extensively utilized in various chromatographic techniques, particularly for the separation and purification of biomolecules. Its unique properties, including its volatility, buffering capacity in the neutral to slightly alkaline pH range, and its effectiveness as an ion-pairing reagent, make it an indispensable tool in modern analytical and preparative chromatography. This guide provides a comprehensive overview of the fundamental principles of using TEAB in chromatography, with a focus on its application in the analysis of oligonucleotides and peptides.
Core Principles of TEAB in Chromatography
TEAB is a salt formed from the weak base triethylamine (B128534) (TEA) and the weak acid carbonic acid. In aqueous solutions, it exists in equilibrium with triethylamine, bicarbonate, and carbonate ions. This equilibrium provides a buffering capacity typically in the pH range of 7.5 to 8.5, which is advantageous for maintaining the stability and integrity of many biomolecules during chromatographic separation.[1]
The primary roles of TEAB in chromatography are:
-
Buffering Agent: It maintains a stable pH, which is crucial for consistent retention times and peak shapes, especially for ionizable analytes.
-
Ion-Pairing Reagent: In reversed-phase chromatography, the triethylammonium (TEA⁺) cation forms an ion pair with negatively charged analytes, such as the phosphate (B84403) backbone of oligonucleotides. This ion pair is more hydrophobic than the analyte alone, leading to increased retention on the non-polar stationary phase and enabling high-resolution separations.
-
Volatile Mobile Phase Component: TEAB is volatile and can be easily removed from the purified sample by lyophilization (freeze-drying). This is a significant advantage when the analyte needs to be recovered for downstream applications, such as mass spectrometry, sequencing, or functional assays.[2][3]
Data Presentation: Quantitative Effects of TEAB in Chromatography
The concentration and pH of the TEAB buffer can significantly impact the chromatographic separation. The following tables summarize the quantitative effects of these parameters on the purification of oligonucleotides.
| TEAB Concentration | Analyte | Effect on Purity (%) | Effect on Yield (%) | Reference |
| 10 mM | Oligonucleotide-A | 87.0 | 79.1 | [4] |
| 40 mM | Oligonucleotide-A | 93.9 | ~74 | [4] |
| 100 mM | Oligonucleotide Sequences | Significant improvement in resolution | - | [5] |
| pH of 40 mM TEAB | Analyte | Effect on Purity (%) | Effect on Yield (%) | Reference |
| 5 | Oligonucleotide-A | 93.0 | ~72 | [4] |
| 6 | Oligonucleotide-A | 93.7 | ~72 | [4] |
| 7 | Oligonucleotide-A | 93.9 | Comparable to other pH values | [4] |
| 8 | Oligonucleotide-A | 93.3 | 74.5 | [4] |
| 9 | Oligonucleotide-A | 93.1 | 74.1 | [4] |
Experimental Protocols
Detailed Protocol for Ion-Pair Reversed-Phase HPLC Purification of Oligonucleotides
This protocol outlines a general procedure for the purification of synthetic oligonucleotides using a TEAB buffer system.
1. Materials and Reagents:
-
Crude synthetic oligonucleotide
-
Triethylamine (TEA)
-
Carbon dioxide (dry ice or gas)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector
-
Lyophilizer
2. Preparation of 1 M TEAB Stock Solution (pH ~8.5):
-
In a chemical fume hood, prepare a 1 M aqueous solution of triethylamine.
-
Place the flask in an ice bath to minimize evaporation.
-
Bubble carbon dioxide gas through the solution while stirring.
-
Monitor the pH of the solution periodically until it reaches approximately 8.5.[6]
-
Store the 1 M TEAB stock solution at 4°C in a tightly sealed container.
3. HPLC Mobile Phase Preparation:
-
Buffer A: 0.1 M TEAB in deionized water.
-
Buffer B: 0.1 M TEAB in 50% acetonitrile/water.
4. HPLC Purification Protocol:
-
Sample Preparation: Dissolve the crude oligonucleotide in Buffer A to a suitable concentration.
-
Column Equilibration: Equilibrate the C18 column with 100% Buffer A until a stable baseline is achieved.
-
Injection: Inject the prepared oligonucleotide sample onto the column.
-
Elution: Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient is from 0% to 50% Buffer B over 20-30 minutes. The optimal gradient may need to be empirically determined based on the length and sequence of the oligonucleotide.
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the main peak, which represents the full-length oligonucleotide.
-
Post-Purification: Combine the fractions containing the purified oligonucleotide and remove the TEAB buffer and acetonitrile by lyophilization.
-
Final Product: Re-dissolve the purified oligonucleotide in nuclease-free water for downstream applications.
Detailed Protocol for Protein Digestion and TMT Labeling for Quantitative Proteomics
This protocol describes a typical workflow for preparing protein samples for quantitative proteomics using Tandem Mass Tag (TMT) labeling, where TEAB is a critical buffer.
1. Materials and Reagents:
-
Protein sample
-
Lysis buffer (e.g., 8 M urea (B33335) in 100 mM TEAB, pH 8.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Iodoacetamide (IAA) for alkylation
-
Trypsin (mass spectrometry grade)
-
1 M TEAB, pH 8.5
-
Acetonitrile (anhydrous)
-
TMT label reagents
-
Hydroxylamine
-
Formic acid
2. Protein Lysis, Reduction, and Alkylation:
-
Lyse cells or tissues in a suitable lysis buffer containing TEAB.
-
Determine the protein concentration using a compatible assay (e.g., BCA assay).
-
Reduce the protein disulfide bonds by adding DTT or TCEP and incubating.
-
Alkylate the free sulfhydryl groups by adding IAA and incubating in the dark.
3. Protein Digestion:
-
Dilute the sample with 100 mM TEAB to reduce the concentration of the denaturant (e.g., urea to < 1 M).
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C to digest the proteins into peptides.
4. Peptide Desalting:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.
-
Elute the peptides and dry them using a vacuum concentrator.
5. TMT Labeling:
-
Resuspend the dried peptides in 100 mM TEAB, pH 8.5.
-
Reconstitute the TMT label reagents in anhydrous acetonitrile.
-
Add the TMT label reagent to the corresponding peptide sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction by adding hydroxylamine.
6. Sample Pooling and Fractionation:
-
Combine the TMT-labeled samples in equal amounts.
-
Desalt the pooled sample using a C18 SPE cartridge.
-
Fractionate the labeled peptides using high-pH reversed-phase chromatography to reduce sample complexity.
7. LC-MS/MS Analysis:
-
Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mandatory Visualizations
Caption: Mechanism of ion-pair reversed-phase chromatography of oligonucleotides with TEAB.
Caption: Workflow for oligonucleotide purification using TEAB buffer.
Caption: Workflow for TMT-based quantitative proteomics using TEAB buffer.
Conclusion
Triethylammonium bicarbonate is a versatile and powerful tool in the field of chromatography, especially for the analysis of charged biomolecules like oligonucleotides and peptides. Its properties as a volatile buffer and an effective ion-pairing agent allow for high-resolution separations and straightforward sample recovery. A thorough understanding of the principles of its use, including the effects of concentration and pH, is essential for developing robust and reproducible chromatographic methods. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in the fields of drug development and biomedical research, enabling them to effectively utilize TEAB for their separation and purification needs.
References
- 1. ymc.eu [ymc.eu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Buffer and Additives for LC Analysis of Oligonucleotides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Methodological & Application
How to prepare 1M triethylammonium bicarbonate buffer
An Application Note on the Preparation of 1M Triethylammonium (B8662869) Bicarbonate (TEAB) Buffer
Abstract
Triethylammonium bicarbonate (TEAB) is a volatile buffer extensively utilized in various biochemical applications, most notably as a mobile phase in reverse-phase high-performance liquid chromatography (RP-HPLC) for the purification of biomolecules such as oligonucleotides and peptides.[1][2][3] Its key advantage is its volatility, which allows for its complete removal by lyophilization, leaving the analyte of interest salt-free for subsequent analysis, such as mass spectrometry.[4][5] This document provides a detailed protocol for the preparation of a 1M TEAB buffer solution, intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The preparation of 1M TEAB buffer involves the reaction of triethylamine (B128534) with carbonic acid. The key quantitative parameters are outlined below.
| Parameter | Specification | Notes |
| Reagents | ||
| Triethylamine (TEA) | ≥99.5% purity | A clear, colorless liquid. |
| High-Purity Water | Deionized or Milli-Q | To ensure minimal ionic contamination. |
| Carbon Dioxide (CO₂) | Solid (dry ice) or Gaseous | The source of carbonic acid. |
| Reaction Conditions | ||
| Temperature | 0–4 °C | An ice bath is used to control the exothermic reaction. |
| Final Buffer Characteristics | ||
| Concentration | 1.0 M | |
| Final pH | Approximately 8.5 | The pH is dependent on the CO₂ concentration.[4][5] |
| Storage | 2–8 °C | To maintain buffer stability.[4] |
Experimental Protocol
This section details the step-by-step methodology for the preparation of 1 liter of 1M TEAB buffer.
Materials and Equipment:
-
Triethylamine (TEA), HPLC grade (≥99.5%)
-
High-purity water (deionized or Milli-Q)
-
Dry ice (solid CO₂) or a cylinder of CO₂ gas with a regulator and tubing
-
2 L Erlenmeyer flask
-
1 L graduated cylinder
-
Magnetic stirrer and a Teflon-coated stir bar
-
Calibrated pH meter
-
Glass beaker for an ice bath
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat
Procedure:
⚠️ Safety Precaution: Triethylamine is a toxic and flammable liquid with a strong, pungent odor. This entire procedure must be performed within a certified chemical fume hood.
-
Preparation of 1M Triethylamine Solution:
-
Place a 2 L Erlenmeyer flask containing a magnetic stir bar into a large beaker filled with ice and water.
-
Measure 800 mL of high-purity water into the flask and allow it to cool to approximately 4°C with gentle stirring.
-
In a fume hood, carefully measure 139 mL of triethylamine and add it slowly to the chilled water. The reaction is exothermic, and maintaining a low temperature is crucial.
-
Once the triethylamine is fully dissolved, add more high-purity water to bring the total volume to 1 L. This yields a 1 M triethylamine solution.[4]
-
-
Formation of Bicarbonate Buffer:
-
Continue to stir the 1 M triethylamine solution in the ice bath.
-
Gradually add small pieces of crushed dry ice to the solution.[4] Alternatively, bubble CO₂ gas from a cylinder through the solution using a gas dispersion tube.
-
The addition of CO₂ will cause the pH of the solution to decrease as this compound is formed.
-
-
pH Adjustment and Finalization:
-
Storage:
-
Once the target pH is achieved, transfer the buffer to a clean, well-sealed glass bottle.
-
Store the 1M TEAB buffer at 2–8 °C to prevent degradation.[4]
-
Diagrams
Caption: A workflow diagram illustrating the preparation of 1M TEAB buffer.
References
Application Notes and Protocols for Oligonucleotide Purification using Triethylammonium Bicarbonate in HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a cornerstone technique for the purification of synthetic oligonucleotides. A critical component of this method is the ion-pairing agent, which neutralizes the negative charges on the oligonucleotide backbone, allowing for separation based on hydrophobicity. Triethylammonium (B8662869) bicarbonate (TEAB) is a widely utilized volatile buffer and ion-pairing agent in this process. Its volatility is a key advantage, as it can be easily removed from the purified oligonucleotide fractions by lyophilization, simplifying downstream applications.[1][2] This document provides a detailed protocol for the use of TEAB in the HPLC purification of oligonucleotides.
Principle of TEAB in Oligonucleotide Purification
In IP-RP-HPLC, the triethylammonium (TEA+) cation from TEAB forms an ion pair with the negatively charged phosphate (B84403) backbone of the oligonucleotide. This complex is more hydrophobic than the free oligonucleotide, enabling its retention on a non-polar stationary phase, such as a C8 or C18 column. Elution is typically achieved by a gradient of an organic solvent, like acetonitrile (B52724), which disrupts the hydrophobic interactions and releases the oligonucleotide from the column. The bicarbonate component of TEAB provides buffering capacity, typically maintaining the mobile phase pH between 7.0 and 8.5.[3][4][5]
Experimental Protocols
Preparation of Triethylammonium Bicarbonate (TEAB) Buffer
Materials:
-
Triethylamine (B128534) (TEA)
-
Dry ice (solid carbon dioxide) or carbon dioxide gas cylinder
-
HPLC-grade water
-
0.22 µm sterile filter
Procedure for 1 M TEAB Stock Solution (pH ~8.5):
-
In a fume hood, prepare a 1 M aqueous solution of triethylamine by adding the appropriate amount of TEA to HPLC-grade water in a flask. Place this flask in an ice bath to cool.
-
Slowly bubble carbon dioxide gas from a cylinder through the cold TEA solution, or add small pieces of dry ice to the flask.[1][6]
-
Continuously monitor the pH of the solution. Continue adding carbon dioxide until the pH reaches approximately 8.5.[1] This process can take several hours.[6]
-
Once the desired pH is reached, sterile-filter the solution through a 0.22 µm membrane.
-
Store the 1 M TEAB stock solution at 2-8°C.[7]
Preparation of HPLC Mobile Phases:
-
Mobile Phase A (Aqueous Buffer): To prepare a 0.1 M TEAB solution, dilute the 1 M TEAB stock solution 1:10 with HPLC-grade water. For a 40 mM solution, dilute accordingly. Adjust the pH to the desired value (typically 7.0-7.5) using acetic acid or by bubbling more CO2.[3][4]
-
Mobile Phase B (Organic Eluent): Prepare a solution of 0.1 M TEAB (or the same concentration as Mobile Phase A) in a mixture of acetonitrile and water. A common composition is 50% acetonitrile.[3]
HPLC System Setup and Purification
Instrumentation and Columns:
-
A standard HPLC system equipped with a gradient pump, autosampler, UV detector, and fraction collector.
-
Reverse-phase columns such as C8 or C18 are commonly used.[3]
HPLC Parameters:
-
Column: ACE 10 C8 (250 mm x 10 mm) or equivalent.[3]
-
Mobile Phase A: 0.1 M TEAB, pH 7.5.[3]
-
Mobile Phase B: 0.1 M TEAB in 50% acetonitrile, pH 7.5.[3]
-
Flow Rate: 4 mL/min for a semi-preparative column.[3]
-
Detection: UV absorbance at 260 nm (or up to 298 nm depending on the oligonucleotide).[3]
-
Gradient: A typical gradient is 0-50% Mobile Phase B over 20 minutes. This may need to be optimized based on the length and sequence of the oligonucleotide.[3]
Sample Preparation:
-
Dissolve the crude oligonucleotide sample in water or Mobile Phase A.[3]
-
Ensure the pH of the sample is between 4 and 8 to be compatible with the column.[3]
-
Filter the sample through a 0.45 µm syringe filter before injection.
Purification Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 100% Mobile Phase A) until a stable baseline is achieved.
-
Inject the prepared oligonucleotide sample.
-
Run the gradient program and monitor the chromatogram.
-
Collect the fractions corresponding to the main peak, which represents the full-length oligonucleotide.
Post-Purification Processing
Desalting and Lyophilization:
-
Pool the fractions containing the purified oligonucleotide.
-
Freeze the pooled fractions at -80°C.
-
Lyophilize the frozen sample to remove the TEAB buffer and solvents. This is often done using a speed vac or a freeze-dryer.[1] The volatility of TEAB allows for its complete removal during this step.
-
The final product is a desalted, purified oligonucleotide pellet.
-
Re-suspend the oligonucleotide in nuclease-free water or a suitable buffer for downstream applications.
Alternatively, for desalting, spin columns or size-exclusion chromatography can be utilized.[8][9][10]
Data Presentation
The following table summarizes the effect of TEAB concentration and pH on the purity and yield of oligonucleotide purification, based on a study by Perez et al. (2022).[4]
| Buffer System | Concentration (mM) | pH | Purity (%) | Yield (%) |
| This compound (TEAB) | 40 | 5 | 93.0 | - |
| This compound (TEAB) | 40 | 6 | 93.7 | - |
| This compound (TEAB) | 40 | 7 | 93.9 | ~72 |
| This compound (TEAB) | 40 | 8 | - | - |
| This compound (TEAB) | 40 | 9 | - | - |
Note: The study found that 40 mM TEAB at pH 7 yielded the highest purity of 93.9%.[4] While the yield was slightly reduced compared to other methods, the purity was significantly higher.[4]
Visualization of the Experimental Workflow
Caption: Workflow for oligonucleotide purification using TEAB in HPLC.
Conclusion
The use of this compound as an ion-pairing agent in the RP-HPLC purification of oligonucleotides offers a robust and efficient method for obtaining high-purity products. The volatility of TEAB is a significant advantage, simplifying the post-purification process and yielding a salt-free product ready for a variety of research, diagnostic, and therapeutic applications. Optimization of parameters such as TEAB concentration and pH is crucial for maximizing both purity and yield. The protocols and data presented herein provide a comprehensive guide for implementing this essential purification technique.
References
- 1. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 5. agilent.com [agilent.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound buffer 1M, for HPLC, LiChropur 15715-58-9 [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. gilson.com [gilson.com]
- 10. polarisoligos.com [polarisoligos.com]
Application Note: Triethylammonium Bicarbonate as a Volatile Mobile Phase for Enhanced LC-MS Analysis of Intact Proteins
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of triethylammonium (B8662869) bicarbonate (TEAB) as a volatile mobile phase buffer for the liquid chromatography-mass spectrometry (LC-MS) analysis of intact proteins. TEAB offers unique advantages, particularly in preserving noncovalent protein complexes and modifying protein charge states for improved spectral analysis. This document provides comprehensive protocols for mobile phase preparation and LC-MS methodology, alongside comparative data on its performance against other common mobile phase systems.
Introduction
The characterization of intact proteins by LC-MS is a cornerstone of modern proteomics and biopharmaceutical development. The choice of mobile phase is critical, as it influences chromatographic resolution, ionization efficiency, and the preservation of native protein structures. While acidic mobile phases containing formic acid (FA) or trifluoroacetic acid (TFA) are common for denaturing reversed-phase (RP) chromatography, they can be suboptimal for certain applications. Volatile buffers, such as ammonium (B1175870) acetate (B1210297) and triethylammonium bicarbonate (TEAB), are essential for native mass spectrometry and offer benefits for specific denaturing applications as well.[1][2]
TEAB is a volatile buffer that is particularly advantageous for the analysis of noncovalent protein complexes due to its ability to stabilize these structures in the gas phase.[3] It typically results in lower charge states on protein ions compared to acidic modifiers, which can be beneficial for high mass proteins by shifting the m/z range and simplifying complex spectra.[4][5] This document outlines the application of TEAB in intact protein LC-MS, providing detailed protocols and a summary of its performance characteristics.
Experimental Protocols
Preparation of 1 M this compound (TEAB) Stock Solution
Materials:
-
Triethylamine (B128534) (TEA)
-
Dry ice (solid carbon dioxide) or a cylinder of carbon dioxide gas
-
Milli-Q or deionized water
-
2 L Erlenmeyer flask with a side arm
-
Tygon tubing
-
Chilled water bath or ice
-
pH meter
Protocol:
-
In a 2 L flask, prepare a 1 M aqueous solution of triethylamine by adding the appropriate amount of TEA to chilled Milli-Q water. Place the flask in a chilled water bath or on ice.
-
Fill a separate 2 L Erlenmeyer flask with crushed dry ice or prepare a regulated CO2 gas cylinder.
-
Connect Tygon tubing from the side arm of the dry ice flask or the outlet of the CO2 cylinder.
-
Submerge the other end of the tubing into the chilled 1 M TEA solution.
-
Gently bubble carbon dioxide gas through the solution. The solution will turn cloudy and then clear as the TEAB forms.
-
Monitor the pH of the solution periodically. Continue bubbling CO2 until the pH reaches approximately 8.5.
-
Store the 1 M TEAB stock solution in a tightly sealed bottle at 4°C. The solution is stable for several months.
LC-MS Method for Intact Protein Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source
Materials:
-
1 M TEAB Stock Solution (pH 8.5)
-
Acetonitrile (ACN), LC-MS grade
-
Milli-Q or deionized water, LC-MS grade
-
Reversed-phase column suitable for protein separations (e.g., C4, 300 Å pore size)
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM TEAB in water. To prepare 1 L, add 10 mL of 1 M TEAB stock to 990 mL of Milli-Q water.
-
Mobile Phase B: 10 mM TEAB in 90% acetonitrile. To prepare 1 L, add 10 mL of 1 M TEAB stock to a mixture of 900 mL of ACN and 90 mL of Milli-Q water.
LC-MS Parameters:
| Parameter | Recommended Setting |
| Column | C4, 2.1 x 100 mm, 3.5 µm, 300 Å |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60°C |
| Injection Volume | 5 µL |
| Mobile Phase A | 10 mM TEAB in water |
| Mobile Phase B | 10 mM TEAB in 90% ACN/10% water |
| Gradient | 5-65% B over 15 minutes |
| ESI Voltage | +3.5 to +4.5 kV |
| Capillary Temp. | 275-325°C |
| Sheath/Aux Gas | Optimized for instrument |
| Mass Range (m/z) | 500 - 4000 |
Data and Performance
The use of TEAB as a mobile phase additive influences several key aspects of intact protein analysis by LC-MS. The following table summarizes a qualitative comparison of TEAB with the more common acidic modifiers, formic acid (FA) and trifluoroacetic acid (TFA).
| Feature | This compound (TEAB) | Formic Acid (FA) | Trifluoroacetic Acid (TFA) |
| MS Signal Intensity | Good | Excellent | Poor (Signal Suppression)[6][7] |
| Chromatographic Peak Shape | Moderate to Good | Moderate | Excellent |
| Protein Charge State | Lower (shifted to higher m/z)[4][5] | Higher (shifted to lower m/z) | Higher (shifted to lower m/z) |
| Preservation of Noncovalent Interactions | Excellent[3] | Poor (Denaturing) | Poor (Denaturing) |
| Volatility | High | High | High |
| Primary Application | Native MS, Noncovalent Complexes | General Denaturing LC-MS | High-Resolution Denaturing RP-HPLC |
Visualizations
The following diagrams illustrate the workflow for preparing the TEAB mobile phase and the general LC-MS analysis process.
Caption: Workflow for the preparation of 1M TEAB stock solution.
Caption: General experimental workflow for intact protein LC-MS analysis.
Conclusion
This compound is a valuable, volatile mobile phase for the LC-MS analysis of intact proteins. Its ability to stabilize gas-phase macromolecular complexes and generate lower charge state ions makes it particularly useful for the analysis of noncovalent protein assemblies and very large proteins. While it may not always provide the same chromatographic resolution as TFA for denaturing applications, its MS-friendly nature and unique properties offer a powerful alternative for specific analytical challenges in proteomics and biopharmaceutical characterization. The protocols and comparative data presented here provide a solid foundation for researchers looking to implement TEAB-based mobile phases in their intact protein analysis workflows.
References
- 1. Performing native mass spectrometry analysis on therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 3. Stabilization of gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry using aqueous this compound buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mean Charge State and Charge State Distribution of Proteins as Structural Probes. An Electrospray Ionisation Mass Spectrometry Study of Lysozyme and Ribonuclease A | Semantic Scholar [semanticscholar.org]
- 5. Mean Charge State and Charge State Distribution of Proteins as Structural Probes. An Electrospray Ionisation Mass Spect… [ouci.dntb.gov.ua]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. halocolumns.com [halocolumns.com]
Application of Triethylammonium Bicarbonate (TEAB) in Reverse-Phase Ion-Pair Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse-phase ion-pair chromatography (RP-IP-HPLC) is a powerful analytical technique for the separation and analysis of ionic and highly polar molecules, such as oligonucleotides, peptides, and small molecule drugs. The addition of an ion-pairing reagent to the mobile phase is crucial for retaining these analytes on a non-polar stationary phase. Triethylammonium (B8662869) bicarbonate (TEAB) is a widely used volatile ion-pairing reagent and buffer in RP-IP-HPLC, particularly for applications involving mass spectrometry (MS) detection. Its volatility allows for easy removal from the collected fractions, which is highly advantageous for downstream applications.
This document provides detailed application notes and protocols for the use of TEAB in RP-IP-HPLC, with a focus on the analysis of oligonucleotides.
Principle of Reverse-Phase Ion-Pair Chromatography with TEAB
In reverse-phase chromatography, separation is based on the hydrophobic interactions between the analytes and the non-polar stationary phase. Highly polar and ionic molecules have weak interactions with the stationary phase and thus elute quickly, often with poor resolution.
Ion-pairing reagents, such as the triethylammonium (TEA+) cation from TEAB, are added to the mobile phase. The positively charged TEA+ ions form neutral ion pairs with the negatively charged analytes, such as the phosphate (B84403) backbone of oligonucleotides. This increases the overall hydrophobicity of the analyte complex, leading to stronger retention on the reverse-phase column and enabling separation based on properties like size and sequence.
The bicarbonate component of TEAB provides buffering capacity, typically in the pH range of 7.5 to 8.5, which is suitable for the stability of many biomolecules, including oligonucleotides.
Applications in Pharmaceutical and Drug Development
RP-IP-HPLC with TEAB is a cornerstone technique in the pharmaceutical industry for:
-
Purity analysis and impurity profiling of synthetic oligonucleotides: It allows for the separation of full-length products from shorter failure sequences (n-1, n-2, etc.) and other synthesis-related impurities.
-
Quality control of therapeutic oligonucleotides: Ensuring the identity, purity, and stability of oligonucleotide-based drugs.
-
Metabolite identification: Studying the in-vitro and in-vivo metabolism of oligonucleotide therapeutics.
-
Pharmacokinetic studies: Quantifying drug concentrations in biological matrices.
-
Analysis of small molecule ionic drugs and their counter-ions.
Quantitative Data Summary
The following tables summarize typical experimental conditions for the analysis of oligonucleotides using RP-IP-HPLC with TEAB.
Table 1: HPLC Columns for Oligonucleotide Analysis with TEAB
| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Dimensions (mm) | Supplier Example |
| C18 | 1.7 - 10 | 100 - 300 | 2.1 x 50, 4.6 x 150, 10 x 250 | Waters ACQUITY UPLC Oligonucleotide BEH C18, Agilent ZORBAX SB-C18, Phenomenex Jupiter C18 |
| C8 | 5 - 10 | 100 - 300 | 4.6 x 250, 10 x 250 | ACE 10 C8 |
| Polystyrene-divinylbenzene | 2.5 - 10 | 100 - 400 | 1.0 x 50, 4.6 x 100 | Agilent PLRP-S |
Table 2: Mobile Phase Compositions and Gradient Conditions for Oligonucleotide Analysis
| Mobile Phase A | Mobile Phase B | Gradient Example | Flow Rate (mL/min) | Reference |
| 0.1 M TEAB, pH 7.5 | 0.1 M TEAB in 50% Acetonitrile | 0-100% B over 20-40 min | 1.0 - 4.0 | [1][2] |
| 8.6 mM TEA, 100 mM HFIP in Water | Methanol or Acetonitrile | 15-55% B over 15-30 min | 0.2 - 1.0 | [3] |
| 15 mM TEA, 400 mM HFIP in Water | Methanol or Acetonitrile | 20-40% B over 10-20 min | 0.2 - 0.8 | [4] |
| 40 mM TEAB, pH 7.0 | Acetonitrile | 10-30% B over 20 min | 1.0 | [5] |
Note: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) is often used as a co-ion-pairing agent with TEAB to improve peak shape and resolution, especially for LC-MS applications.
Experimental Protocols
Protocol 1: Preparation of 1 M Triethylammonium Bicarbonate (TEAB) Stock Solution
This protocol describes the preparation of a 1 M TEAB stock solution with a final pH of approximately 8.5.
Materials:
-
Triethylamine (TEA), HPLC grade
-
Dry ice (solid carbon dioxide)
-
Milli-Q or deionized water
-
Large Erlenmeyer flask
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
Work in a well-ventilated fume hood.
-
To a 1 L Erlenmeyer flask, add 139 mL of triethylamine.
-
Add 800 mL of Milli-Q water and a magnetic stir bar.
-
Place the flask in an ice bath on a stir plate and stir vigorously.
-
Slowly add small pieces of dry ice to the solution. Carbon dioxide gas will bubble through the solution.
-
Continue adding dry ice and stirring until the pH of the solution reaches approximately 8.5. This may take several hours.
-
Once the desired pH is reached, stop adding dry ice and allow the solution to warm to room temperature.
-
Adjust the final volume to 1 L with Milli-Q water.
-
Filter the solution through a 0.22 µm filter.
-
Store the 1 M TEAB stock solution at 2-8°C. The solution is stable for several months.
Protocol 2: Sample Preparation for Oligonucleotide Analysis
Materials:
-
Oligonucleotide sample
-
Nuclease-free water or 10 mM TEAB buffer
-
HPLC vials with inserts
Procedure:
-
Dissolve the lyophilized oligonucleotide sample in nuclease-free water or 10 mM TEAB buffer to a stock concentration of 100-1000 µM.
-
Vortex the sample briefly to ensure complete dissolution.
-
For analysis, dilute the stock solution to a final concentration of 10-50 µM in nuclease-free water or the initial mobile phase composition.
-
Transfer the diluted sample to an HPLC vial with an insert.
-
If the sample contains high salt concentrations from synthesis or purification, desalting may be necessary prior to analysis to avoid interference with the chromatography. This can be achieved using size-exclusion chromatography or ethanol (B145695) precipitation.
Protocol 3: RP-IP-HPLC Method for Oligonucleotide Analysis
This protocol provides a general method for the analysis of a 20-mer oligonucleotide. Method optimization will be required based on the specific oligonucleotide sequence and length.
HPLC System and Column:
-
HPLC or UPLC system with a UV detector and preferably a mass spectrometer.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
Mobile Phases:
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoro-2-propanol (HFIP) in water.
-
Mobile Phase B: Methanol.
HPLC Conditions:
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 60°C
-
Injection Volume: 5 µL
-
UV Detection: 260 nm
-
Gradient:
-
0-2 min: 30% B
-
2-17 min: 30-50% B (linear gradient)
-
17-18 min: 50-90% B (linear gradient)
-
18-20 min: 90% B (wash)
-
20-21 min: 90-30% B (return to initial)
-
21-25 min: 30% B (equilibration)
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The main peak corresponds to the full-length oligonucleotide.
-
Peaks eluting before the main peak are typically shorter failure sequences (n-1, n-2, etc.).
-
If using a mass spectrometer, confirm the identity of the main peak and impurities by their mass-to-charge ratio.
Visualizations
Caption: Experimental workflow for RP-IP-HPLC analysis using TEAB.
Caption: Mechanism of ion-pairing between TEAB and an oligonucleotide.
References
- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]
- 3. mz-at.de [mz-at.de]
- 4. waters.com [waters.com]
- 5. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
Application Notes and Protocols for In-Gel Protein Digestion Using Triethylammonium Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, the accurate identification and quantification of proteins is paramount. A crucial step in the typical bottom-up proteomics workflow is the enzymatic digestion of proteins into smaller peptides, which are then amenable to analysis by mass spectrometry (MS). For proteins separated by gel electrophoresis, this process is performed "in-gel". The choice of digestion buffer is critical for efficient and clean peptide generation. While ammonium (B1175870) bicarbonate is a commonly used buffer, triethylammonium (B8662869) bicarbonate (TEAB) offers several advantages, making it a valuable alternative for many applications.
Triethylammonium bicarbonate is a volatile salt, which is a key requirement for buffers used in mass spectrometry as it can be easily removed by lyophilization, preventing interference with peptide ionization.[1][2] Notably, TEAB is more volatile than ammonium bicarbonate.[1][2] This characteristic is particularly beneficial in applications requiring complete buffer removal, such as in quantitative proteomics workflows involving isobaric labeling reagents like Tandem Mass Tags (TMT) and iTRAQ, where TEAB is often the buffer of choice.[1][2][3] Furthermore, TEAB has been shown to be effective in solubilizing proteins and is compatible with ion-exchange chromatography.[1][2] Studies have also indicated that TEAB can enhance the stability of noncovalent macromolecular complexes in the gas phase during electrospray ionization mass spectrometry.
This document provides a detailed protocol for the in-gel digestion of proteins using a this compound buffer system.
Data Presentation
While direct quantitative comparisons of in-gel digestion efficiency between this compound (TEAB) and ammonium bicarbonate (ABC) are not extensively detailed in the readily available literature, the following table summarizes the key characteristics and reported performance indicators based on established proteomics principles and qualitative reports. This allows for an informed decision on buffer selection based on the specific experimental goals.
| Parameter | This compound (TEAB) | Ammonium Bicarbonate (ABC) | References |
| Volatility | Higher | High | [1][2] |
| Mass Spectrometry Compatibility | Excellent; easily removed by lyophilization. | Excellent; easily removed by lyophilization. | [1][2] |
| Optimal pH for Trypsin Activity | Aqueous solutions can be adjusted to pH ~8. | Aqueous solutions provide a pH of ~8. | [1][2] |
| TMT/iTRAQ Labeling Compatibility | Buffer of choice for amine-reactive labeling. | Less commonly used for this application. | [1][2][3] |
| Reported Peptide Recovery | Efficient peptide extraction. | Efficient peptide extraction. | [4] |
| Protein Sequence Coverage | Can be enhanced by efficient peptide recovery. | Standardly provides good sequence coverage. | [5] |
| Cost | More expensive. | Less expensive. | [1][2] |
Experimental Protocols
This section details the methodology for in-gel digestion of proteins using a TEAB buffer system. Adherence to clean handling practices is critical to avoid keratin (B1170402) contamination.[6] It is recommended to work in a laminar flow hood and wear powder-free nitrile gloves.[6]
Materials and Reagents
-
Buffers and Solutions:
-
1 M this compound (TEAB) stock solution, pH ~8.5
-
100 mM TEAB: Dilute 1 M TEAB 1:10 in ultrapure water.[6]
-
50 mM TEAB: Dilute 100 mM TEAB 1:1 in ultrapure water.[6]
-
Destaining Solution: 50% Acetonitrile (ACN) in 50 mM TEAB.
-
Reduction Solution: 10 mM Dithiothreitol (DTT) in 100 mM TEAB (prepare fresh).
-
Alkylation Solution: 55 mM Iodoacetamide (IAA) in 100 mM TEAB (prepare fresh, protect from light).[6]
-
Digestion Buffer: 50 mM TEAB.
-
Trypsin Solution: Sequencing grade modified trypsin (e.g., Promega), reconstituted in 50 mM acetic acid to 1 µg/µL, then diluted to 12.5 ng/µL in cold 50 mM TEAB immediately before use.
-
Peptide Extraction Solution 1: 50% ACN / 0.1% Trifluoroacetic Acid (TFA).
-
Peptide Extraction Solution 2: 100% Acetonitrile (ACN).
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Ultrapure water (18 MΩ·cm).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trifluoroacetic Acid (TFA).
-
-
Equipment:
-
Clean scalpel or gel excision tool.
-
Microcentrifuge tubes (e.g., 1.5 mL low-binding tubes).
-
Vortex mixer.
-
Thermomixer or heating block.
-
Centrifuge.
-
SpeedVac or lyophilizer.
-
In-Gel Digestion Protocol
-
Gel Band Excision:
-
Using a clean scalpel, carefully excise the protein band of interest from the Coomassie or silver-stained gel.
-
Cut the gel band into small pieces (approximately 1x1 mm cubes) and place them into a clean microcentrifuge tube.
-
-
Destaining:
-
Add enough Destaining Solution to cover the gel pieces.
-
Incubate at 37°C with shaking for 30 minutes.[6]
-
Remove and discard the supernatant.
-
Repeat this step until the gel pieces are colorless.
-
-
Dehydration:
-
Add a volume of 100% ACN sufficient to cover the gel pieces.
-
Incubate for 5-10 minutes until the gel pieces shrink and turn opaque white.
-
Remove and discard the ACN.
-
Dry the gel pieces in a SpeedVac for 5-10 minutes.[6]
-
-
Reduction:
-
Rehydrate the dried gel pieces in 100 µL of Reduction Solution (10 mM DTT in 100 mM TEAB).
-
Incubate at 56°C for 30-60 minutes.[6]
-
Allow the tube to cool to room temperature.
-
-
Alkylation:
-
Remove the DTT solution.
-
Add 100 µL of Alkylation Solution (55 mM IAA in 100 mM TEAB).
-
Incubate in the dark at room temperature for 20-30 minutes.[6]
-
-
Washing:
-
Remove the IAA solution.
-
Wash the gel pieces with 100-200 µL of 100 mM TEAB for 5-10 minutes.[6]
-
Dehydrate the gel pieces with 100% ACN as in step 3.
-
Dry the gel pieces completely in a SpeedVac.
-
-
Enzymatic Digestion:
-
Rehydrate the gel pieces on ice with the freshly prepared cold Trypsin Solution (12.5 ng/µL in 50 mM TEAB). Add just enough solution to cover the gel pieces.
-
Allow the gel pieces to swell for 30-60 minutes on ice.
-
Add a small amount of 50 mM TEAB to ensure the gel pieces remain submerged.
-
Incubate at 37°C overnight (12-16 hours).
-
-
Peptide Extraction:
-
After digestion, centrifuge the tube and transfer the supernatant containing the peptides to a new clean tube.
-
To the gel pieces, add 100 µL of Peptide Extraction Solution 1 (50% ACN / 0.1% TFA).
-
Vortex or sonicate for 15-20 minutes.
-
Centrifuge and collect the supernatant, pooling it with the previous supernatant.
-
Perform a second extraction by adding 100 µL of 100% ACN to the gel pieces.[6]
-
Vortex or sonicate for 15-20 minutes.
-
Centrifuge and pool the supernatant with the previous extracts.[6]
-
-
Sample Clean-up and Concentration:
-
Dry the pooled peptide extracts in a SpeedVac or lyophilizer.
-
The dried peptides can be stored at -20°C or -80°C until mass spectrometry analysis.[6]
-
Prior to MS analysis, reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Visualizations
In-Gel Digestion Workflow
Caption: Workflow for in-gel protein digestion using TEAB buffer.
Comparison of Digestion Buffers
Caption: Comparison of TEAB and Ammonium Bicarbonate properties.
References
- 1. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 2. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 3. in-gel digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. Systematic analysis of peptide recoveries from in-gel digestions for protein identifications in proteome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Triethylammonium Bicarbonate Buffer for Trypsin Digestion in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Triethylammonium (B8662869) Bicarbonate (TEAB) Buffer
Triethylammonium bicarbonate (TEAB) is a volatile buffer commonly employed in proteomics for the enzymatic digestion of proteins prior to mass spectrometry (MS) analysis. Its volatility is a key advantage, as it can be easily removed by lyophilization, leaving the peptide sample free of non-volatile salts that can interfere with MS analysis.[1][2] TEAB solutions typically have a pH around 8.5, which is optimal for the activity of trypsin, the most commonly used protease in proteomics.[1][3][4] This buffer is compatible with various downstream applications, including liquid chromatography-mass spectrometry (LC-MS) and tandem mass tag (TMT) isobaric labeling.[1][3][5]
While TEAB is a popular choice, it's important to consider its potential to induce chemical modifications. Some studies have shown that TEAB can lead to a higher incidence of artificial deamidation of asparagine and glutamine residues compared to other buffers like HEPES.[4][6][7][8] However, its excellent compatibility with MS and labeling chemistries often makes it a preferred reagent.
Comparative Analysis of Common Trypsin Digestion Buffers
The choice of buffer can significantly impact the efficiency of trypsin digestion and the quality of the resulting peptide mixture. Below is a summary of the properties of commonly used buffers.
| Buffer | Common Concentration | Optimal pH for Trypsin | Volatility | Key Considerations |
| This compound (TEAB) | 50-100 mM | ~8.5 | High | Excellent for MS compatibility and TMT labeling. May increase artificial deamidation.[4][5] |
| Ammonium (B1175870) Bicarbonate (ABC) | 50-100 mM | ~8.0 | High | A widely used, cost-effective, and MS-compatible buffer.[1] |
| Tris-HCl | 50-100 mM | ~8.5 | Low | Can interfere with some downstream applications like amine-reactive labeling.[4] |
| HEPES | 100 mM | ~8.5 | Low | Shown to cause the least amount of artificial deamidation.[4][7] |
Quantitative Comparison of Buffer Effects on Peptide Modifications
Artificial modifications introduced during sample preparation can complicate data analysis. The following table summarizes findings on the impact of different buffers on deamidation and pyroglutamate (B8496135) formation.
| Buffer | Relative Asparagine Deamidation (Compared to HEPES) | N-terminal Glutamine to Pyroglutamate Conversion |
| HEPES | 1x (Lowest)[4] | ~8%[4] |
| This compound (TEAB) | 2.5x[4] | ~17%[4] |
| Ammonium Bicarbonate (ABC) | - | ~17%[4] |
Experimental Protocols
Protocol 1: In-Solution Trypsin Digestion using TEAB Buffer
This protocol is suitable for purified proteins or simple protein mixtures in solution.
Materials:
-
Protein sample
-
1 M this compound (TEAB) stock solution, pH 8.5
-
1 M Dithiothreitol (DTT) in ultrapure water
-
500 mM Iodoacetamide (IAA) in ultrapure water (prepare fresh and protect from light)
-
Mass Spectrometry Grade Trypsin (e.g., Promega, Thermo Scientific)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
Ultrapure water
Procedure:
-
Protein Solubilization and Quantification:
-
Ensure the protein sample is in a suitable buffer. If necessary, perform a buffer exchange into 50 mM TEAB.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay, but be aware of buffer compatibility).[4]
-
-
Reduction:
-
To the protein solution, add 1 M DTT to a final concentration of 10-20 mM.
-
Incubate at 60°C for 1 hour.[9]
-
-
Alkylation:
-
Quenching (Optional):
-
To quench the excess IAA, add 1 M DTT to a final concentration of 20 mM and incubate for 15 minutes.
-
-
Digestion:
-
Quenching the Digestion:
-
Acidify the reaction mixture with formic acid to a final concentration of 0.1-1% to stop the trypsin activity. The pH should be < 3.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides with a solution of 50-80% ACN and 0.1% formic acid.
-
-
Sample Preparation for MS:
-
Dry the desalted peptides completely using a vacuum centrifuge.
-
Reconstitute the peptides in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Caption: Workflow for in-solution protein digestion using TEAB buffer.
Protocol 2: In-Gel Trypsin Digestion
This protocol is designed for proteins separated by SDS-PAGE. While many protocols use ammonium bicarbonate, TEAB (50-100 mM, pH 8.5) can be substituted for the digestion step.
Materials:
-
Coomassie or silver-stained gel band containing the protein of interest
-
Destaining solution (e.g., 50 mM Ammonium Bicarbonate in 50% ACN)
-
Acetonitrile (ACN)
-
100 mM TEAB, pH 8.5
-
10 mM Dithiothreitol (DTT) in 100 mM TEAB
-
55 mM Iodoacetamide (IAA) in 100 mM TEAB (prepare fresh and protect from light)
-
Mass Spectrometry Grade Trypsin
-
Peptide extraction solution (e.g., 50% ACN, 5% formic acid)
-
Ultrapure water
Procedure:
-
Excision and Destaining:
-
Excise the protein band of interest from the gel with a clean scalpel.
-
Cut the gel band into small pieces (~1x1 mm).
-
Destain the gel pieces. For Coomassie staining, wash with a solution of 50 mM ammonium bicarbonate in 50% ACN until the blue color is removed.[10] For silver staining, use a potassium ferricyanide/sodium thiosulfate (B1220275) solution.[12]
-
Wash the gel pieces with ultrapure water.
-
-
Dehydration and Rehydration:
-
Reduction:
-
Rehydrate the gel pieces in 10 mM DTT in 100 mM TEAB.
-
Incubate at 56°C for 45-60 minutes.[12]
-
Cool to room temperature and remove the DTT solution.
-
-
Alkylation:
-
Add 55 mM IAA in 100 mM TEAB to the gel pieces, ensuring they are fully submerged.
-
Incubate in the dark at room temperature for 30 minutes.[12]
-
Remove the IAA solution and wash the gel pieces with 100 mM TEAB, followed by a wash with 100% ACN.
-
-
Digestion:
-
Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.
-
Rehydrate the gel pieces on ice with a minimal volume of trypsin solution (e.g., 10-20 µg/mL in 50-100 mM TEAB).
-
After the gel pieces have absorbed the trypsin solution, add enough 50-100 mM TEAB to cover them.
-
Incubate at 37°C overnight.
-
-
Peptide Extraction:
-
Collect the supernatant from the digestion.
-
Perform sequential extractions from the gel pieces. Start with a solution of 50% ACN and 0.1% formic acid, followed by a second extraction with a higher concentration of ACN (e.g., 80%).
-
Pool all the extracts.
-
-
Sample Preparation for MS:
-
Dry the pooled peptide extracts in a vacuum centrifuge.
-
Reconstitute the peptides in a suitable buffer for LC-MS analysis.
-
Caption: Workflow for in-gel protein digestion.
References
- 1. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Revisiting the Effect of Trypsin Digestion Buffers on Artificial Deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 10. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 11. Isobaric Labeling Based LC-MS/MS Strategy for Comprehensive Profiling of Human Pancreatic Tissue Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols for Eluting Synthetic Oligonucleotides from Polyacrylamide Gels using Triethylammonium Bicarbonate (TEAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyacrylamide gel electrophoresis (PAGE) is a high-resolution technique essential for the purification of synthetic oligonucleotides, effectively separating full-length products from shorter failure sequences and other impurities generated during chemical synthesis.[1] Following electrophoresis, the desired oligonucleotide must be efficiently recovered from the gel matrix. The "crush and soak" method is a widely used technique for this purpose, relying on the diffusion of the oligonucleotide from the crushed gel into an elution buffer.[2][3]
This document provides detailed protocols for the elution of synthetic oligonucleotides from PAGE gels using Triethylammonium Bicarbonate (TEAB) buffer. TEAB is a volatile buffer, which simplifies downstream processing as it can be easily removed by lyophilization, leaving the purified oligonucleotide salt-free.[4] This is particularly advantageous for applications sensitive to high salt concentrations, such as mass spectrometry, enzymatic reactions, and cellular assays.
Principle of TEAB Elution
The elution process is based on the principle of diffusion. The excised and crushed polyacrylamide gel slice creates a large surface area, facilitating the movement of the oligonucleotide from the gel matrix into the surrounding TEAB buffer. The concentration gradient between the gel and the buffer drives this process. Factors such as temperature, incubation time, and the volume of the elution buffer can influence the efficiency of recovery.
Comparative Analysis of Elution Buffers
While several buffers can be used for oligonucleotide elution, the choice of buffer can significantly impact recovery, purity, and the ease of downstream applications. The following table summarizes the key characteristics of commonly used elution buffers.
| Feature | TEAB (this compound) | NaCl (Sodium Chloride) | Ammonium Acetate (B1210297) |
| Volatility | High (easily removed by lyophilization) | Non-volatile | Volatile |
| Primary Advantage | Yields salt-free oligonucleotide, ideal for MS | High salt concentration can be effective for elution | Volatile, can be removed by lyophilization |
| Primary Disadvantage | Potentially lower recovery than high-salt buffers | Requires extensive desalting post-elution | May not be as efficient as NaCl for all oligonucleotides |
| Compatibility with MS | Excellent | Poor (requires desalting) | Good |
| Downstream Processing | Minimal processing required | Desalting step is mandatory | Generally straightforward |
| Typical Concentration | 0.1 M - 1.0 M | 0.2 M - 0.5 M | 0.5 M |
Experimental Protocols
This section provides detailed step-by-step protocols for the entire workflow, from gel preparation to the recovery of the purified oligonucleotide.
Materials and Reagents
-
For Denaturing PAGE (15%):
-
40% Acrylamide/Bis-acrylamide (19:1) solution
-
Urea
-
10x TBE buffer (Tris-borate-EDTA)
-
10% Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized, RNase-free water
-
-
For Sample Preparation:
-
2x Formamide (B127407) loading buffer (95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
-
For Elution:
-
1.0 M this compound (TEAB) stock solution, pH 8.5
-
Deionized, RNase-free water
-
-
For Visualization:
-
Fluorescent TLC plate
-
Handheld shortwave (254 nm) UV lamp
-
-
For Post-Elution Processing:
-
0.2 µm spin filters
-
3 M Sodium acetate, pH 5.2
-
100% Ethanol (B145695) (cold)
-
70% Ethanol (cold)
-
Glycogen (B147801) or other co-precipitant (optional)
-
Protocol 1: Preparation of Denaturing Polyacrylamide Gel (15%)
-
Assemble the gel casting apparatus according to the manufacturer's instructions.
-
In a beaker, combine the following to prepare 20 mL of a 15% denaturing polyacrylamide gel solution:
-
9.6 g Urea
-
7.5 mL 40% Acrylamide/Bis-acrylamide (19:1)
-
2.0 mL 10x TBE buffer
-
Add deionized water to a final volume of 20 mL.
-
-
Gently swirl the beaker to dissolve the urea. A slight warming of the beaker may be necessary.
-
Just before pouring the gel, add 100 µL of 10% APS and 20 µL of TEMED. Swirl gently to mix.
-
Immediately pour the solution between the glass plates, insert the comb, and allow the gel to polymerize for at least 1 hour.
Protocol 2: Electrophoresis of Synthetic Oligonucleotides
-
Remove the comb from the polymerized gel and assemble the electrophoresis apparatus. Fill the upper and lower buffer chambers with 1x TBE buffer.
-
Resuspend the crude synthetic oligonucleotide in 1x formamide loading buffer to a concentration of approximately 100-200 pmol/µL.
-
Heat the samples at 95°C for 5 minutes to denature any secondary structures, then immediately place on ice.
-
Load the samples into the wells of the gel.
-
Run the gel at a constant power (e.g., 20-30 W) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
Protocol 3: Visualization and Excision of the Oligonucleotide Band
-
After electrophoresis, carefully disassemble the apparatus and separate the glass plates.
-
Place the gel on a sheet of plastic wrap laid over a fluorescent TLC plate.
-
In a darkened room, use a handheld shortwave (254 nm) UV lamp to visualize the oligonucleotide bands. The nucleic acids will appear as dark shadows against the fluorescent green background of the TLC plate.
-
Using a clean razor blade, carefully excise the band corresponding to the full-length oligonucleotide product. Minimize the amount of excess polyacrylamide gel.
Protocol 4: Elution of Oligonucleotides using TEAB ("Crush and Soak" Method)
-
Transfer the excised gel slice to a 1.5 mL microcentrifuge tube.
-
Use a sterile pipette tip to crush the gel slice against the side of the tube into small pieces.
-
Add 2-3 volumes of 0.1 M TEAB buffer (relative to the volume of the gel slice) to the tube, ensuring the gel pieces are fully submerged.
-
Incubate the tube at 37°C overnight with gentle agitation on a rotator or shaker. For longer oligonucleotides, the incubation time can be extended to 24 hours to improve recovery.[5]
-
After incubation, centrifuge the tube at high speed (e.g., 14,000 x g) for 5 minutes to pellet the gel debris.
-
Carefully transfer the supernatant containing the eluted oligonucleotide to a new microcentrifuge tube, avoiding the transfer of any gel fragments.
-
To maximize recovery, add another 1-2 volumes of 0.1 M TEAB to the gel pellet, vortex briefly, and centrifuge again. Combine this second supernatant with the first.
Protocol 5: Post-Elution Processing and Recovery
-
To remove any remaining fine gel particles, pass the combined supernatant through a 0.2 µm spin filter.
-
Freeze the filtered eluate at -80°C until completely frozen.
-
Remove the TEAB buffer by lyophilization (freeze-drying) or by using a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the dried, purified oligonucleotide pellet in a desired volume of nuclease-free water or a suitable buffer (e.g., TE buffer).
-
To precipitate the oligonucleotide for concentration, add 1/10th volume of 3 M sodium acetate (pH 5.2) and 3 volumes of cold 100% ethanol. The addition of a co-precipitant like glycogen can aid in visualizing the pellet.
-
Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Centrifuge at high speed for 30 minutes at 4°C to pellet the oligonucleotide.
-
Carefully decant the supernatant and wash the pellet with cold 70% ethanol.
-
Centrifuge again for 10 minutes at 4°C, decant the ethanol, and air-dry the pellet.
-
Resuspend the purified oligonucleotide in the desired buffer and quantify its concentration using UV-Vis spectrophotometry (A260).
Quantitative Data and Performance
The recovery of oligonucleotides from polyacrylamide gels using the "crush and soak" method is influenced by several factors, including the size of the oligonucleotide, the elution buffer composition, incubation time, and temperature.
Table 2: Expected Recovery and Purity with TEAB Elution
| Parameter | Expected Outcome | Notes |
| Recovery Yield | 20% - 70% | Recovery is generally lower for longer oligonucleotides. Extending incubation time and increasing temperature (up to 37°C) can improve yield.[6] |
| Purity | >95% | Purity is primarily determined by the resolution of the PAGE separation. The use of TEAB can result in high purity of the final product.[4] |
| TEAB Concentration | 0.1 M - 1.0 M | While higher concentrations may improve elution, 0.1 M is often sufficient and is easier to remove. |
| Incubation Time | 12 - 24 hours | Overnight incubation is standard. Longer times may be necessary for larger oligonucleotides.[5] |
| Temperature | Room Temperature to 37°C | Incubation at 37°C can enhance diffusion and improve recovery rates. |
Note: The quantitative data presented is based on typical ranges reported for the "crush and soak" method. Actual results may vary depending on the specific oligonucleotide sequence, gel conditions, and adherence to the protocol.
Visualizations
Experimental Workflow
Caption: Workflow for oligonucleotide elution from PAGE gels using TEAB.
Factors Influencing Elution Efficiency
Caption: Key parameters affecting oligonucleotide elution efficiency.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Low Oligonucleotide Recovery | Incomplete elution. | Increase incubation time to 24 hours. Ensure the gel slice is thoroughly crushed. Increase the volume of TEAB buffer. |
| Oligonucleotide lost during precipitation. | Use a co-precipitant like glycogen. Ensure the ethanol is sufficiently cold and the centrifugation is adequate. | |
| Contamination with Gel Debris | Incomplete separation of supernatant from gel. | Be careful when pipetting the supernatant. Use a spin filter to remove fine particles before lyophilization. |
| Difficulty Resuspending Pellet | Over-drying of the pellet. | Do not over-dry the pellet after the ethanol wash. A brief period of air-drying is sufficient. |
| Inhibition of Downstream Enzymatic Reactions | Residual TEAB or other contaminants. | Ensure complete removal of TEAB by lyophilization. Perform an additional ethanol precipitation step. |
Conclusion
The use of this compound (TEAB) for the elution of synthetic oligonucleotides from polyacrylamide gels offers a significant advantage in simplifying downstream processing due to its volatility. While recovery rates are comparable to other "crush and soak" methods, the resulting salt-free product is highly desirable for sensitive applications such as mass spectrometry and in vivo studies. By carefully following the detailed protocols and considering the factors that influence elution efficiency, researchers can achieve high-purity oligonucleotides suitable for a wide range of applications in research, diagnostics, and therapeutic development.
References
- 1. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of DNA Fragments from Polyacrylamide Gels by the Crush and Soak Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
Application of Triethylammonium Bicarbonate in Ion-Exchange Chromatography: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile buffer salt extensively utilized in the chromatographic separation of biomolecules. Its volatility makes it particularly advantageous for applications requiring subsequent analysis by mass spectrometry (MS), as it can be easily removed by lyophilization, leaving the analyte of interest free of interfering buffer salts. In ion-exchange chromatography (IEC), TEAB is a versatile buffer for purifying oligonucleotides, peptides, and proteins. It is effective in both anion-exchange (AEX) and cation-exchange (CEX) chromatography, offering good resolution and recovery. This document provides detailed application notes and protocols for the use of TEAB in ion-exchange chromatography for various biomolecules.
Core Principles of Ion-Exchange Chromatography with TEAB
Ion-exchange chromatography separates molecules based on their net surface charge. The stationary phase consists of a solid support matrix with covalently attached charged functional groups. In anion-exchange chromatography, these groups are positively charged to attract and bind negatively charged molecules (anions). Conversely, in cation-exchange chromatography, the stationary phase is negatively charged to bind positively charged molecules (cations).
The separation process with a TEAB buffer system generally involves the following steps:
-
Equilibration: The ion-exchange column is equilibrated with a low-concentration TEAB buffer (the starting buffer) to ensure the stationary phase is charged and ready for sample loading.
-
Sample Loading: The sample, dissolved in the starting buffer, is loaded onto the column. Target molecules with the appropriate charge bind to the stationary phase, while unbound molecules pass through.
-
Washing: The column is washed with the starting buffer to remove any remaining unbound or weakly bound impurities.
-
Elution: The bound molecules are eluted from the column by increasing the concentration of the TEAB buffer. The triethylammonium (TEA+) and bicarbonate (HCO3-) ions compete with the bound molecules for the charged sites on the stationary phase, causing the target molecules to be released. Elution is typically achieved using a linear gradient of increasing TEAB concentration.
-
Regeneration: The column is washed with a high-concentration TEAB or salt solution to remove any remaining tightly bound molecules, followed by re-equilibration with the starting buffer for the next run.
The volatility of TEAB is a significant advantage, as it simplifies sample recovery post-purification. Lyophilization effectively removes the buffer, yielding a clean sample ready for downstream applications such as mass spectrometry, sequencing, or functional assays.
Application 1: Purification of Synthetic Oligonucleotides by Anion-Exchange HPLC
Anion-exchange chromatography is a powerful technique for the purification of synthetic oligonucleotides, separating full-length products from shorter failure sequences (n-1, n-2, etc.) based on the number of negatively charged phosphate (B84403) groups in their backbone.
Experimental Protocol
1. Materials and Reagents:
-
Sample: Crude synthetic oligonucleotide (e.g., a 20-mer phosphodiester oligonucleotide), de-tritylated.
-
Column: Strong anion-exchange (SAX) column (e.g., Whatman Partisil 10/SAX or equivalent).
-
Mobile Phase A (Starting Buffer): 20 mM Triethylammonium bicarbonate (TEAB), pH 7.5-8.5.
-
Mobile Phase B (Elution Buffer): 1.0 M this compound (TEAB), pH 7.5-8.5.
-
HPLC System: A standard HPLC system with a UV detector.
2. Buffer Preparation (1.0 M TEAB Stock Solution, pH 8.5):
-
In a fume hood, add 139 mL of triethylamine (B128534) to approximately 700 mL of ice-cold deionized water in a 1 L beaker with constant stirring.
-
Bubble carbon dioxide gas through the solution while monitoring the pH.
-
Continue bubbling CO2 until the pH reaches 8.5.
-
Adjust the final volume to 1 L with deionized water.
-
Filter the solution through a 0.22 µm membrane filter. Store at 4°C.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Strong Anion-Exchange (SAX) |
| Mobile Phase A | 20 mM TEAB, pH 8.0 |
| Mobile Phase B | 1.0 M TEAB, pH 8.0 |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 100 µL (containing ~1 OD260 unit of crude oligonucleotide) |
4. Procedure:
-
Equilibrate the SAX column with Mobile Phase A for at least 10 column volumes or until a stable baseline is achieved.
-
Dissolve the crude oligonucleotide sample in Mobile Phase A.
-
Inject the sample onto the equilibrated column.
-
Run the linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Collect fractions corresponding to the major peak, which represents the full-length oligonucleotide.
-
Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.
-
Pool the pure fractions and lyophilize to remove the TEAB buffer.
Quantitative Data
The following table summarizes the expected results from the purification of a crude 20-mer oligonucleotide.
| Parameter | Value |
| Crude Purity | ~75% |
| Purity after AEX | >95%[1] |
| Recovery Yield | ~80-90%[1] |
| Retention Time of Full-Length Product | ~20-25 minutes (dependent on sequence and exact gradient) |
Experimental Workflow
References
Application Notes and Protocols for Lyophilization of Samples Containing Triethylammonium Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylammonium bicarbonate (TEAB) is a volatile buffer widely employed in various biochemical and pharmaceutical applications, including the purification of oligonucleotides and peptides for mass spectrometry-based proteomics.[1][2] Its volatility is a key advantage, allowing for its removal from samples post-purification, thereby preventing interference with downstream analytical techniques.[3] Lyophilization, or freeze-drying, is a common and effective method for the removal of TEAB.[4] This document provides detailed application notes and protocols for the successful lyophilization of samples containing TEAB, ensuring sample integrity and purity for subsequent analysis.
When lyophilizing samples containing volatile components like TEAB, it is crucial to consider the potential for pH shifts during the process. The removal of the volatile buffer components can alter the pH of the reconstituted sample.[1][5] Therefore, careful optimization of the lyophilization cycle is necessary to ensure complete removal of the buffer while preserving the stability of the analyte.[6][7]
Key Considerations for Lyophilization of TEAB-Containing Samples
Several factors must be carefully controlled to achieve efficient TEAB removal and maintain the stability of the sample, be it peptides, oligonucleotides, or other biomolecules.
-
Analyte Stability: The amino acid or nucleotide composition of peptides and oligonucleotides can affect their stability during lyophilization. Residues such as methionine, cysteine, and tryptophan are susceptible to oxidation, while asparagine and glutamine can undergo deamidation.[8] The final pH of the sample after TEAB removal is critical, as extreme pH values can accelerate degradation.[7]
-
Excipients: The presence of other non-volatile components, such as salts or cryoprotectants (e.g., trehalose, mannitol), in the formulation can influence the collapse temperature and the overall success of the lyophilization process.[8]
-
Lyophilization Cycle Parameters: The efficiency of TEAB removal and the preservation of the sample's integrity are highly dependent on the parameters of the lyophilization cycle, including the freezing rate, primary and secondary drying temperatures, and the chamber pressure.
Experimental Protocols
I. Preparation of this compound (TEAB) Buffer (1 M)
A 1 M stock solution of TEAB with a pH of approximately 8.5 can be prepared in the laboratory.
Materials:
-
Triethylamine (B128534) (TEA)
-
Dry ice (solid carbon dioxide)
-
Deionized water
-
2 L Erlenmeyer flask with a side arm
-
Tygon tubing
-
2 L flask
Procedure:
-
Prepare a 1 M aqueous solution of triethylamine in a 2 L flask.
-
Fill a 2 L Erlenmeyer flask with crushed dry ice.
-
Connect a Tygon tube from the side arm of the Erlenmeyer flask containing dry ice to the bottom of the flask containing the aqueous TEA solution.
-
Allow the carbon dioxide gas to bubble through the TEA solution for 3-4 hours, or until the pH of the solution reaches approximately 8.5.
-
Store the prepared 1 M TEAB buffer in a tightly sealed container at 4°C.
II. General Workflow for Sample Preparation and Lyophilization
The following workflow outlines the typical steps from sample preparation using TEAB to its removal via lyophilization, particularly relevant for proteomics and oligonucleotide applications.
III. Detailed Lyophilization Protocol for TEAB Removal
This protocol provides a starting point for the lyophilization of samples containing TEAB. Optimization may be required based on the specific sample type, volume, and concentration, as well as the lyophilizer used.
Materials and Equipment:
-
Sample in TEAB buffer (e.g., 100 mM)
-
Lyophilizer (freeze-dryer) with temperature and pressure control
-
Appropriate vials or tubes for lyophilization
Procedure:
-
Sample Preparation:
-
Freezing:
-
Transfer the sample solution to appropriate lyophilization vials. To maximize the surface area, do not overfill the vials.
-
Freeze the samples to a temperature between -40°C and -80°C. A controlled freezing rate is recommended to ensure uniform ice crystal formation. Hold at the final freezing temperature for at least 1-2 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Set the shelf temperature to a point that is below the collapse temperature of the formulation. For many peptide and oligonucleotide formulations, a temperature of around -10°C is a reasonable starting point.
-
Reduce the chamber pressure to a low level, typically in the range of 100 to 200 mTorr.
-
Continue primary drying for an extended period, which can range from 16 hours to several days depending on the sample volume and TEAB concentration. The goal is to sublimate the bulk of the water and TEAB.
-
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature to around 20°C.
-
Maintain a low chamber pressure.
-
Hold these conditions for several hours (e.g., 2-4 hours) to remove any remaining bound water molecules.
-
-
Post-Lyophilization:
-
Once the cycle is complete, backfill the chamber with an inert gas like nitrogen before sealing the vials.
-
The lyophilized sample should appear as a dry, fluffy powder.
-
Store the lyophilized samples at -20°C or -80°C for long-term stability.[6]
-
Quantitative Data and Lyophilization Parameters
| Parameter | Recommended Range | Rationale |
| Freezing | ||
| Freezing Temperature | -40°C to -80°C | Ensures complete solidification of the sample. |
| Hold Time | 1 - 2 hours | Guarantees uniform freezing throughout the sample. |
| Primary Drying | ||
| Shelf Temperature | -20°C to -10°C | Must be below the collapse temperature to maintain cake structure. |
| Chamber Pressure | 100 - 200 mTorr | Facilitates efficient sublimation of water and TEAB. |
| Duration | 16 - 48 hours | Dependent on sample volume and TEAB concentration; longer times ensure more complete removal. |
| Secondary Drying | ||
| Shelf Temperature | 20°C to 25°C | Helps to remove residual bound water. |
| Chamber Pressure | ≤ 100 mTorr | Maximizes desorption of water molecules. |
| Duration | 2 - 4 hours | Sufficient to achieve low residual moisture content. |
Troubleshooting and Considerations
-
pH Shift: The removal of the basic triethylamine and the carbonic acid components of TEAB can lead to a pH shift in the reconstituted sample. If the final pH is critical for sample stability, it may be necessary to reconstitute the sample in a suitable buffer.[5]
-
Incomplete TEAB Removal: If residual TEAB is suspected, which can interfere with mass spectrometry, re-lyophilization can be performed. This involves reconstituting the sample in a small amount of pure water and repeating the lyophilization cycle.[5]
-
Sample Collapse: If the primary drying temperature is too high (above the collapse temperature of the formulation), the solid cake structure can be lost, leading to a poor-quality product that may be difficult to reconstitute and may have compromised stability. The collapse temperature is formulation-dependent and can be determined experimentally using a freeze-drying microscope.
Signaling Pathways and Logical Relationships
The decision-making process for developing a lyophilization cycle for TEAB-containing samples involves considering several interrelated factors that impact the final product quality.
References
- 1. tarjomefa.com [tarjomefa.com]
- 2. Method of Oligonucleotide Purification [biosyn.com]
- 3. waters.com [waters.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolongevitylabs.com [biolongevitylabs.com]
- 8. peptidesystems.com [peptidesystems.com]
- 9. TMT labelling [protocols.io]
- 10. How to prepare TMT-labeled proteomics samples | The Pan Lab [thepanlab.com]
Application Notes and Protocols for the Separation of Nucleic Acid Hydrolysis Products Using Triethylammonium Bicarbonate (TEAB) Buffer
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Triethylammonium (B8662869) bicarbonate (TEAB) buffer is a volatile ion-pairing agent widely employed in the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of nucleic acid fragments. Its volatility is a key advantage, as it can be easily removed from collected fractions by lyophilization, leaving the purified sample free of buffer salts.[1][2] This makes TEAB an ideal choice for applications where downstream analysis, such as mass spectrometry, is required.[3] The triethylammonium cation pairs with the negatively charged phosphate (B84403) backbone of nucleic acids, increasing their hydrophobicity and enabling their separation on non-polar stationary phases like C18.[2] These application notes provide detailed protocols for the hydrolysis of nucleic acids and the subsequent separation of the resulting nucleosides, nucleotides, and oligonucleotides using a TEAB buffer system.
Data Presentation
A comparative analysis of different buffer systems for the purification of oligonucleotides reveals the efficacy of TEAB in achieving high purity. The following table summarizes the performance of TEAB compared to other common buffers in the purification of Oligonucleotide-A.
| Buffer System | Concentration (mM) | pH | Purity (%) | Yield (%) |
| Triethylammonium Bicarbonate (TEAB) | 40 | 7 | 93.9 | ~74 |
| This compound (TEAB) | 40 | 6 | 93.7 | ~72 |
| This compound (TEAB) | 40 | 5 | 93.0 | ~72 |
| Dipotassium Phosphate (K₂HPO₄) | 10 | 7 | 87.0 | 79.1 |
| Ammonium Acetate (NH₄CH₃CO₂) | 10 | 7 | 84.0 | 69.0 |
Table 1: Comparison of Buffer Systems for Oligonucleotide-A Purification. Data adapted from Perez, C., et al. (2022).[4]
Experimental Protocols
Preparation of 1 M TEAB Stock Solution (pH 8.5)
This protocol describes the preparation of a 1 M stock solution of this compound.
Materials:
-
Triethylamine (B128534) (TEA)
-
Dry ice (solid carbon dioxide) or a cylinder of carbon dioxide gas
-
Deionized water
-
Erlenmeyer flasks
-
Tygon tubing
-
pH meter
Procedure:
-
In a chemical fume hood, prepare a 1 M aqueous solution of triethylamine.
-
Fill a separate Erlenmeyer flask with crushed dry ice and cover it, allowing gas to exit through tygon tubing.[1]
-
Submerge the end of the tygon tubing into the triethylamine solution.[1]
-
Bubble the carbon dioxide gas through the solution for 3-4 hours, or until the pH of the solution stabilizes at approximately 8.5.[1][2]
-
Store the 1 M TEAB stock solution in a tightly sealed bottle at 4°C.[1][2]
Enzymatic Hydrolysis of Nucleic Acids to Nucleosides
This protocol is for the complete enzymatic digestion of DNA or RNA to their constituent nucleosides for compositional analysis.
Materials:
-
Purified DNA or RNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Reaction buffer (e.g., 20 mM sodium acetate, pH 5.3)
-
Heating block or water bath
Procedure:
-
Dissolve the nucleic acid sample in the reaction buffer.
-
Add Nuclease P1 to the sample.
-
Incubate at a suitable temperature (e.g., 50°C) for 2-4 hours to digest the nucleic acid into 5'-mononucleotides.
-
Adjust the pH of the solution to approximately 8.0.
-
Add Bacterial Alkaline Phosphatase to the reaction mixture.
-
Incubate at 37°C for 1-2 hours to dephosphorylate the mononucleotides to nucleosides.
-
The resulting mixture of nucleosides can be directly analyzed by RP-HPLC.[1]
RP-HPLC Separation of Nucleic Acid Hydrolysis Products
This protocol outlines the separation of nucleosides, nucleotides, or small oligonucleotides using a TEAB buffer system.
Materials:
-
Hydrolyzed nucleic acid sample
-
1 M TEAB stock solution (pH 8.5)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
RP-HPLC system with a C18 column
-
UV detector
Mobile Phase Preparation:
-
Buffer A: 0.1 M TEAB in deionized water. To prepare, dilute the 1 M TEAB stock solution 1:10 with deionized water.
-
Buffer B: 0.1 M TEAB in 50% acetonitrile. To prepare, mix equal volumes of 0.2 M TEAB and acetonitrile.
HPLC Protocol:
-
Equilibrate the C18 column with 100% Buffer A.
-
Inject the hydrolyzed nucleic acid sample onto the column.
-
Elute the separated components using a linear gradient of Buffer B. A typical gradient for separating nucleosides and mononucleotides is from 0% to 25% Buffer B over 30-40 minutes. For oligonucleotides, a gradient of 0% to 50% Buffer B over 20 minutes can be used.[2][5]
-
Monitor the elution profile at 260 nm.[5]
-
Collect the fractions containing the desired products.
-
The TEAB buffer can be removed from the collected fractions by lyophilization (freeze-drying) or using a speed vacuum concentrator.[1][2]
Visualizations
Caption: Workflow for nucleic acid hydrolysis and product separation.
Caption: Ion-pairing mechanism of TEAB with nucleic acids in RP-HPLC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative reversed-phase high-performance liquid chromatography of major and modified nucleosides in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Triethylammonium Bicarbonate (TEAB) in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of triethylammonium (B8662869) bicarbonate (TEAB) buffer in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TEAB in HPLC?
Triethylammonium bicarbonate (TEAB) is a volatile buffer and ion-pairing agent commonly used in reversed-phase HPLC.[1] Its volatility is particularly advantageous for applications involving mass spectrometry (MS) detection, as it can be easily removed by lyophilization or evaporation, preventing interference with the analysis.[2][3] TEAB is widely used for the separation and purification of biomolecules such as oligonucleotides, peptides, and proteins.[4][5][6]
Q2: What is a typical concentration range for TEAB in the mobile phase?
The optimal concentration of TEAB depends on the specific application. Generally, a buffer concentration of 10-50 mM is sufficient for the analysis of small molecules. For applications such as the purification of oligonucleotides, concentrations around 40 mM have been shown to yield high purity.[7] In proteomics, concentrations of 50 mM and 100 mM are frequently used in digestion and sample preparation protocols.[6][8][9][10][11]
Q3: How does TEAB concentration affect the separation of analytes?
The concentration of TEAB can significantly impact the retention and resolution of analytes. As an ion-pairing agent, an increase in TEAB concentration generally improves the retention of oppositely charged analytes.[4] For instance, in oligonucleotide separations, higher TEAB concentrations can enhance ion-pairing efficiency, leading to better selectivity.[4] However, excessively high concentrations can lead to issues such as buffer precipitation and decreased MS signal intensity.[12]
Q4: Can TEAB be used with mass spectrometry (MS) detection?
Yes, TEAB is considered an MS-compatible buffer due to its volatility.[1][3] This allows for its removal before the sample enters the mass spectrometer, minimizing ion suppression. However, it is important to note that triethylamine (B128534) (TEA), a component of TEAB, can sometimes cause a persistent memory effect in the MS system.[13]
Q5: How should I prepare a TEAB buffer for HPLC?
TEAB buffer is typically prepared by dissolving triethylamine in water and then bubbling carbon dioxide gas through the solution until the desired pH is reached (usually around 8.5).[1] It is crucial to use high-purity reagents and HPLC-grade water to avoid introducing contaminants into your system. For detailed, step-by-step instructions, please refer to the Experimental Protocols section.
Troubleshooting Guide
This guide addresses common issues encountered when using TEAB in HPLC applications.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Inadequate Ion-Pairing: The concentration of TEAB may be too low to effectively pair with the analyte, leading to secondary interactions with the stationary phase and causing peak tailing.
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting or tailing.
-
pH of Mobile Phase: An inappropriate mobile phase pH can affect the ionization state of the analyte and the stationary phase, leading to poor peak shape.
Solutions:
| Troubleshooting Step | Action | Expected Outcome |
| Optimize TEAB Concentration | Incrementally increase the TEAB concentration in your mobile phase (e.g., in 10 mM steps). | Improved peak symmetry due to more effective ion-pairing. |
| Adjust Sample Load | Reduce the injection volume or dilute the sample. | Sharper, more symmetrical peaks. |
| Verify Mobile Phase pH | Ensure the pH of the TEAB buffer is within the optimal range for your analyte and column chemistry (typically pH 8.4-8.6). | Consistent and improved peak shapes. |
Issue 2: Unstable or Drifting Retention Times
Possible Causes:
-
Insufficient Column Equilibration: Ion-pair chromatography often requires longer equilibration times for the ion-pairing reagent to fully adsorb onto the stationary phase.
-
Mobile Phase Instability: The concentration of TEAB in the mobile phase may be changing over time due to evaporation of the organic solvent or degradation of the buffer.
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[14]
Solutions:
| Troubleshooting Step | Action | Expected Outcome |
| Ensure Thorough Equilibration | Flush the column with at least 20-30 column volumes of the mobile phase before starting your analysis. | Stable and reproducible retention times. |
| Prepare Fresh Mobile Phase | Prepare fresh TEAB buffer daily and keep the mobile phase reservoir covered to minimize evaporation.[12] | Consistent retention times throughout the analytical run. |
| Use a Column Oven | Maintain a constant and controlled column temperature using a column oven. | Minimized retention time drift due to temperature variations. |
Issue 3: Split Peaks
Possible Causes:
-
Column Void or Contamination: A void at the head of the column or contamination of the inlet frit can cause the sample to travel through different paths, resulting in split peaks.[2][15]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion and splitting.[16]
-
Co-elution of Analytes: The split peak may actually be two closely eluting, unresolved compounds.[2]
Solutions:
| Troubleshooting Step | Action | Expected Outcome |
| Inspect and Clean the Column | Reverse flush the column to remove any particulates from the inlet frit. If a void is visible, the column may need to be replaced.[15] | A single, well-defined peak. |
| Match Sample Solvent to Mobile Phase | Whenever possible, dissolve the sample in the initial mobile phase. | Improved peak shape and elimination of splitting. |
| Modify Separation Conditions | Adjust the gradient, mobile phase composition, or temperature to improve the resolution of potentially co-eluting peaks.[2] | Separation of the two components into distinct peaks. |
Data Presentation
The following table summarizes the effect of TEAB concentration on the purification of Oligonucleotide-A, demonstrating the trade-off between purity and yield.
| Buffer | Concentration (mM) | pH | Purity (%) | Yield (%) |
| TEAB | 40 | 7 | 93.0 | ~74.0 |
| TEAB | 40 | 8 | 93.3 | 74.5 |
| TEAB | 40 | 9 | 93.15 | 74.1 |
Data adapted from Perez, C., et al. (2022). Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A. American Journal of Analytical Chemistry.[7]
Experimental Protocols
Protocol 1: Preparation of 1 M TEAB Stock Solution (pH 8.5)
Materials:
-
Triethylamine (TEA), high purity
-
HPLC-grade water
-
Carbon dioxide (CO2) gas
-
Ice bath
-
pH meter
-
Stir plate and stir bar
-
Graduated cylinder
-
Beaker or flask
Procedure:
-
In a fume hood, combine the required volume of triethylamine with HPLC-grade water to achieve a final concentration of 1 M.
-
Place the solution in an ice bath on a stir plate and begin gentle stirring.
-
Slowly bubble carbon dioxide gas through the solution.
-
Monitor the pH of the solution periodically. Continue bubbling CO2 until the pH stabilizes between 8.4 and 8.6.[9]
-
Store the 1 M TEAB stock solution in a tightly sealed container at 2-8°C.
Protocol 2: Preparation of 50 mM TEAB Working Solution
Materials:
-
1 M TEAB stock solution (pH 8.5)
-
HPLC-grade water
-
Volumetric flask
Procedure:
-
Calculate the volume of 1 M TEAB stock solution required to prepare the desired volume of 50 mM TEAB. For example, to prepare 100 mL of 50 mM TEAB, you will need 5 mL of the 1 M stock solution.
-
Using a calibrated pipette, transfer the calculated volume of 1 M TEAB stock solution into a volumetric flask.
-
Add HPLC-grade water to the flask until the final desired volume is reached.
-
Mix the solution thoroughly. This working solution is now ready for use as a mobile phase component.
Visualizations
Caption: Experimental workflow for HPLC analysis using TEAB buffer.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. hplc.eu [hplc.eu]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 8. ohsu.edu [ohsu.edu]
- 9. ohsu.edu [ohsu.edu]
- 10. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 11. amr-inc.co.jp [amr-inc.co.jp]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. uhplcs.com [uhplcs.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Triethylammonium Bicarbonate (TEAB) in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common problems with triethylammonium (B8662869) bicarbonate (TEAB) in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is Triethylammonium Bicarbonate (TEAB) and why is it used in mass spectrometry?
This compound (TEAB) is a volatile buffer solution commonly used in mass spectrometry-based proteomics.[1][2] Its volatility is a key advantage, as it can be easily removed by lyophilization (freeze-drying), leaving the sample free of non-volatile salts that can interfere with mass spectrometric analysis.[3] TEAB is often the buffer of choice for various applications, including:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Its compatibility with reverse-phase chromatography makes it a versatile mobile phase component.[4]
-
Tandem Mass Tag (TMT) and iTRAQ Labeling: It provides the optimal pH environment (around 8.5) for the amine-reactive labeling of peptides.[4][5]
-
"Nondenaturing" Mass Spectrometry: TEAB has been shown to stabilize noncovalent protein complexes in the gas phase during electrospray ionization (ESI), allowing for the study of protein interactions.[6]
-
In-solution and In-gel Digestion of Proteins: It maintains the necessary pH for optimal activity of enzymes like trypsin.[4][5]
Q2: What are the main advantages of TEAB over other volatile buffers like ammonium (B1175870) bicarbonate?
While both are volatile and MS-compatible, TEAB is more volatile than ammonium bicarbonate.[4] This can lead to more efficient removal from the sample prior to MS analysis.
Q3: Are there any known stability issues with TEAB solutions?
TEAB solutions can be unstable, particularly in the presence of incompatible materials.[7] The pH of the solution can also influence the stability of triethylamine, with higher pH values potentially leading to increased oxidation. It is recommended to use freshly prepared TEAB solutions or to test the pH of stored solutions before use, especially for critical applications like TMT labeling where pH is a crucial factor for reaction efficiency.[8]
Troubleshooting Guides
Problem 1: Poor or Incomplete TMT/iTRAQ Labeling
Symptom: Low reporter ion intensity, incomplete labeling of peptides, or high variability in quantification across samples.
Possible Causes & Solutions:
-
Incorrect pH of the Labeling Reaction: The amine-reactive chemistry of TMT and iTRAQ reagents is highly pH-dependent, requiring a pH of approximately 8.5 for optimal efficiency.
-
Troubleshooting:
-
Verify TEAB Buffer pH: Before starting the labeling reaction, ensure the pH of your TEAB buffer is ~8.5. Old or improperly stored TEAB can absorb atmospheric CO2, leading to a drop in pH.
-
Consider Buffer Exchange: If your sample is in a different buffer, perform a buffer exchange into the labeling buffer (e.g., 100 mM TEAB, pH 8.5) using a suitable method like spin columns.
-
Alternative Buffer: For smaller peptide quantities, incomplete labeling has been observed with TEAB.[9] Consider using HEPES buffer (100-500 mM, pH 8.5) as it has been shown to be more effective in such cases.[8][9]
-
-
-
Hydrolyzed TMT/iTRAQ Reagent: The NHS-ester functional group of the labeling reagents is susceptible to hydrolysis, rendering it inactive.
-
Troubleshooting:
-
Use Fresh Reagent: Always use freshly reconstituted TMT/iTRAQ reagent.
-
Anhydrous Conditions: Reconstitute the reagent in anhydrous acetonitrile (B52724) to minimize hydrolysis.
-
-
-
Presence of Primary Amines in the Sample: Buffers containing primary amines (e.g., Tris) will compete with the peptides for the labeling reagent, leading to reduced labeling efficiency.
-
Troubleshooting:
-
Buffer Compatibility: Ensure that all buffers used in the final stages of sample preparation are free of primary amines.
-
Sample Clean-up: If contamination with primary amines is suspected, perform a sample clean-up step (e.g., using C18 spin columns) prior to labeling.
-
-
Problem 2: Ion Suppression and Poor Signal Intensity in the Mass Spectrometer
Symptom: Low signal intensity for your analytes of interest, even with sufficient sample concentration. This is often more pronounced in the positive ion mode.
Possible Causes & Solutions:
-
Residual Triethylamine (TEA): Triethylamine, a component of TEAB, is a strong base that can cause significant ion suppression in the positive ESI mode.[10] It competes with the analytes for ionization, reducing their signal intensity.
-
Troubleshooting:
-
Thorough TEAB Removal: Ensure complete removal of the TEAB buffer after digestion and labeling. This can be achieved by lyophilization (speed vac). Perform at least two rounds of resuspension in a volatile solvent (e.g., 0.1% formic acid in water) and lyophilization to dryness.
-
Sample Desalting: After lyophilization, perform a desalting step using C18 StageTips or spin columns to remove any remaining non-volatile salts and residual TEAB.
-
-
-
High Concentration of TEAB in the Sample: Injecting samples with high concentrations of TEAB directly into the mass spectrometer will lead to severe ion suppression.
-
Troubleshooting:
-
Dilution: If TEAB removal is not possible, diluting the sample can sometimes alleviate ion suppression, but this may also reduce the analyte signal to below the limit of detection.
-
-
Problem 3: "Memory Effect" - Persistent Contamination of the LC-MS System
Symptom: A persistent background ion at m/z 102 (the protonated molecule of triethylamine) is observed in subsequent LC-MS runs, even when analyzing samples that do not contain TEAB.[11] This can lead to ion suppression and interfere with the detection of co-eluting analytes.
Possible Causes & Solutions:
-
Adsorption of Triethylamine to LC-MS Components: Triethylamine is a "sticky" compound that can adsorb to the surfaces of the LC system (tubing, valves, column) and the mass spectrometer's ion source.
-
Troubleshooting - Detailed Cleaning Protocol:
-
Isolate the Contamination Source: First, determine if the contamination is from the LC system or the mass spectrometer. Infuse a clean solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer. If the m/z 102 peak is still present, the MS source is likely contaminated. If the peak is absent, the LC system is the source of contamination.
-
LC System Decontamination:
-
Disconnect the Column: Always disconnect the analytical column before flushing the system with harsh cleaning solutions.
-
Acidic Wash: Flush the entire LC system (including the autosampler) with an acidic mobile phase to protonate the triethylamine, making it more soluble and easier to remove. A recommended solution is 95:5 water:acetonitrile with 1% formic acid.[11] Flush for an extended period (several hours to overnight) at a moderate flow rate.
-
Multi-Solvent Wash: For stubborn contamination, a multi-solvent wash may be necessary. A suggested sequence is:
-
Replace Components: In severe cases, it may be necessary to replace solvent frits, tubing, and even the autosampler needle and seat.
-
-
Mass Spectrometer Source Cleaning: If the MS source is contaminated, follow the manufacturer's instructions for cleaning the ion source components (e.g., capillary, cone). Some manufacturers provide specific protocols for amine contamination, which may include steam cleaning.[11]
-
-
Problem 4: Poor Protein Solubility
Symptom: Difficulty in dissolving protein pellets, particularly after acetone (B3395972) precipitation, in TEAB buffer. This can lead to sample loss and inaccurate protein quantification.
Possible Causes & Solutions:
-
Insufficient Solubilizing Power of TEAB: TEAB alone may not be sufficient to solubilize all proteins, especially hydrophobic or membrane proteins.
-
Troubleshooting:
-
Addition of a Chaotropic Agent: For difficult-to-solubilize proteins, include a chaotropic agent like urea (B33335) (up to 8 M) or guanidine (B92328) hydrochloride in the TEAB buffer during the initial solubilization step.[12] Note that the concentration of these agents must be reduced (typically to <1 M urea) before enzymatic digestion, as they can inhibit enzyme activity.
-
Use of MS-Compatible Detergents: Incorporating a small amount of an MS-compatible detergent can significantly improve protein solubilization.
-
SDS-based Lysis followed by Removal: A common approach is to lyse cells in a buffer containing SDS (e.g., 1% SDS in 100 mM TEAB). The SDS must then be removed or diluted before mass spectrometry. This can be achieved using detergent removal spin columns or by performing an in-solution digestion followed by peptide cleanup.[5][13]
-
Acid-Labile Surfactants: Consider using acid-labile surfactants like RapiGest SF or PPS Silent Surfactant. These detergents aid in protein solubilization and digestion and can be easily removed by acidification and centrifugation prior to LC-MS analysis.[5][14]
-
-
-
Experimental Protocols
Protocol 1: TMT Labeling using HEPES Buffer
This protocol is an alternative to using TEAB buffer for TMT labeling, particularly when dealing with low peptide amounts.
Materials:
-
Lyophilized peptide samples
-
HEPES buffer (500 mM, pH 8.5)
-
Anhydrous acetonitrile (ACN)
-
TMT labeling reagent
-
5% Hydroxylamine (B1172632) solution
Procedure:
-
Peptide Resuspension: Resuspend the dried peptide sample in 500 mM HEPES (pH 8.5) to a final peptide concentration of approximately 1-5 µg/µL.[8] Ensure the pH of the peptide solution is ~8.5.
-
TMT Reagent Reconstitution: Reconstitute the TMT reagent in anhydrous ACN according to the manufacturer's instructions.
-
Labeling Reaction: Add the appropriate amount of TMT reagent to each peptide sample. A common starting point is a 1:1 weight-to-weight ratio of TMT reagent to peptide.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding 5% hydroxylamine and incubating for 15 minutes at room temperature.
-
Sample Pooling and Clean-up: Combine the labeled samples, acidify with formic or trifluoroacetic acid, and proceed with sample clean-up using C18 desalting.
Data Presentation
Table 1: Comparison of Buffers for Proteomic Workflows
| Buffer | Common Concentration | Optimal pH for Trypsin | Volatility | Primary Amine Free | Notes |
| This compound (TEAB) | 50-200 mM | ~8.5 | High | Yes | Prone to ion suppression and memory effects. May cause incomplete labeling of low-abundance peptides.[9][10] |
| Ammonium Bicarbonate | 50-100 mM | ~8.0 | High | No | Contains primary amines, making it incompatible with amine-reactive labeling reagents like TMT and iTRAQ.[4] |
| HEPES | 100-500 mM | ~8.5 | Low | Yes | Not volatile, must be removed before MS analysis. Recommended for TMT labeling of low-abundance peptides.[8][9] |
| Tris | 50-100 mM | ~8.5 | Low | No | Contains primary amines, incompatible with TMT/iTRAQ labeling. Not volatile. |
Visualizations
Troubleshooting Workflow for Poor TMT Labeling
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. Protein solubilization | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. Stabilization of gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry using aqueous this compound buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of sample preparation methods for mass spectrometry-based proteomic analysis of barley leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LC-MS compatible detergents | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
Technical Support Center: Triethylammonium Bicarbonate (TEAB) Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of triethylammonium (B8662869) bicarbonate (TEAB) from experimental samples. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your downstream applications.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of TEAB from various samples.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oily or Sticky Residue After Drying | Residual TEAB or triethylamine (B128534) (TEA) remains in the sample. Incomplete removal of water can also contribute to this issue. | - Perform additional co-evaporation cycles with a high-vapor-pressure solvent like methanol (B129727) or ethanol (B145695) to create an azeotrope with any remaining water and facilitate removal. - For stubborn residues, consider redissolving the sample in water and repeating the lyophilization or rotary evaporation process. - Ensure the vacuum system is operating at optimal pressure. |
| Sample "Bumping" or Foaming During Evaporation | The vacuum is applied too quickly, or the bath temperature is too high, causing rapid and uncontrolled boiling. | - Apply the vacuum gradually to the sample. - Start with a lower bath temperature and increase it slowly once the initial vigorous evaporation has subsided. - Use a larger flask to provide more surface area and reduce the likelihood of bumping. - A "bump trap" can be used to prevent sample loss into the vacuum system.[1] |
| White, Crystalline Solid (Not the Sample) in the Flask | The residue is likely triethylammonium bicarbonate that has crashed out of solution. | - This is expected. Proceed with the removal process (lyophilization or rotary evaporation) to sublime or evaporate the TEAB. |
| Sample Loss During Removal | The sample may be volatile under the conditions used for TEAB removal. The sample may have been carried over during bumping. | - If the sample is volatile, consider alternative, non-volatile buffer systems if possible for future experiments. - Use a bump trap to recover any sample lost due to bumping.[1] |
| Incomplete TEAB Removal Affecting Downstream Analysis (e.g., Mass Spectrometry) | Residual TEAB can interfere with ionization in mass spectrometry or alter the pH of subsequent solutions. TEAB is more volatile than ammonium (B1175870) bicarbonate, making it a good choice for LC-MS applications, but complete removal is still crucial.[2] | - Repeat the drying process. Multiple cycles of redissolving in water and re-lyophilizing or re-evaporating can be effective. - For oligonucleotides, size exclusion chromatography (SEC) can be an effective post-purification step to remove residual salts like TEAB.[3] |
| Sample Degradation | The sample may be sensitive to the pH changes that can occur as the bicarbonate component is removed, leaving the more basic triethylamine. Some compounds can also be sensitive to the freeze-thaw cycles of lyophilization. | - Minimize the duration of the removal process. - For pH-sensitive samples, consider adjusting the pH with a volatile acid (e.g., acetic acid) before the final drying step to form a more stable salt, although this may complicate removal. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as a buffer?
A1: this compound (TEAB) is a volatile buffer, meaning it can be easily removed from a sample by evaporation or sublimation.[2] This property is highly advantageous in applications where the buffer components would interfere with downstream analysis, such as mass spectrometry or enzymatic assays. It is composed of triethylamine and carbonic acid.[4]
Q2: What are the primary methods for removing TEAB?
A2: The two most common and effective methods for removing TEAB are lyophilization (freeze-drying) and rotary evaporation (often using a "speed vac"). Both methods rely on reducing the pressure to facilitate the sublimation or evaporation of the volatile TEAB.
Q3: How can I tell if all the TEAB has been removed?
A3: Visually, the complete removal of TEAB often results in a dry, fluffy powder, though the appearance can vary depending on the sample. A persistent oily or sticky residue suggests incomplete removal. For sensitive applications like mass spectrometry, the absence of TEAB-related ions in the spectra is a good indicator of successful removal.
Q4: Can I remove TEAB by heating my sample?
A4: While heating will drive off TEAB, it is generally not recommended as it can lead to sample degradation, especially for sensitive biomolecules like proteins and nucleic acids. The beauty of lyophilization and rotary evaporation is that they allow for solvent and volatile salt removal at low temperatures.[5]
Q5: Are there any alternatives to TEAB?
A5: Yes, ammonium bicarbonate is another common volatile buffer.[2] It is less volatile than TEAB but can also be removed by lyophilization. The choice of buffer often depends on the specific requirements of the experiment, such as pH and compatibility with the sample and downstream applications.
Experimental Protocols
Protocol 1: TEAB Removal by Lyophilization (Freeze-Drying)
This method is suitable for a wide range of samples, including proteins, peptides, and oligonucleotides.
Materials:
-
Sample containing TEAB
-
Lyophilizer (freeze-dryer)
-
Appropriate flasks or vials for lyophilization
-
Dry ice/ethanol or liquid nitrogen bath (for pre-freezing)
Procedure:
-
Sample Preparation: Transfer your sample to a lyophilization flask or vial. Ensure the volume is appropriate for the container size (typically no more than one-third full).
-
Pre-freezing: Freeze the sample completely. This can be achieved by placing the flask in a -80°C freezer, or for faster freezing, by rotating the flask in a bath of dry ice and ethanol or liquid nitrogen to create a thin, frozen shell on the inside of the flask. The sample must remain frozen throughout the lyophilization process.[6]
-
Lyophilizer Setup: Prepare the lyophilizer according to the manufacturer's instructions. Ensure the condenser is cold (-50°C or lower) and the vacuum pump is on and has reached the required pressure (typically below 0.200 mbar).[6]
-
Connect Sample: Attach the frozen sample flask to a port on the lyophilizer manifold.
-
Initiate Lyophilization: Open the valve to expose the sample to the vacuum. The frozen solvent and TEAB will begin to sublime.
-
Monitor: Allow the lyophilization to proceed until all the ice and TEAB have sublimated. This may take several hours to overnight, depending on the sample volume and concentration.
-
Completion and Sample Recovery: Once the sample is completely dry (appears as a powder or film), close the valve to the port, vent the port with dry air or nitrogen, and remove the flask. Store the dried sample in a desiccator or sealed container to prevent moisture reabsorption.
Protocol 2: TEAB Removal by Rotary Evaporation
This method is faster than lyophilization and is suitable for less temperature-sensitive samples.
Materials:
-
Sample containing TEAB
-
Rotary evaporator with a vacuum pump and cold trap
-
Round-bottom flask
-
Water bath
Procedure:
-
Sample Preparation: Place the sample in a round-bottom flask, filling it to no more than half its volume.
-
Rotary Evaporator Setup: Attach the flask to the rotary evaporator.[1] Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone or a circulating chiller).
-
Initiate Evaporation:
-
Begin rotating the flask at a moderate speed.
-
Lower the flask into a water bath set to a suitable temperature (e.g., 30-50°C). The temperature should be chosen based on the heat sensitivity of the sample.[5]
-
Gradually apply the vacuum. You should see the solvent begin to bubble and evaporate. Adjust the vacuum to maintain a steady, controlled evaporation rate without excessive bumping.
-
-
Monitor: Continue the evaporation until all the solvent and TEAB have been removed and a dry residue remains.
-
Completion and Sample Recovery: Once the sample is dry, release the vacuum, stop the rotation, and raise the flask from the water bath. Remove the flask and store the sample appropriately.
Visualizing the Workflow and Troubleshooting
TEAB Removal Workflow
The following diagram illustrates the general workflow for removing TEAB from a sample.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during TEAB removal.
References
Technical Support Center: Stability of Triethylammonium Bicarbonate (TEAB) Buffer
Welcome to the Technical Support Center for Triethylammonium Bicarbonate (TEAB) buffer. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of TEAB buffer for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TEAB) buffer and what are its common applications?
A1: this compound (TEAB) is a volatile buffer prepared by dissolving carbon dioxide in an aqueous solution of triethylamine (B128534).[1] Its volatility is a key advantage, as it can be easily removed from samples by lyophilization (freeze-drying), which is particularly useful in applications like mass spectrometry and chromatography where sample recovery is important.[1] Common applications include ion-exchange chromatography, reverse-phase HPLC for separating nucleotides and oligonucleotides, and as a buffer in mass spectrometry analysis of biomolecules.[1]
Q2: What are the recommended storage conditions for TEAB buffer?
A2: To ensure the stability of your TEAB buffer, it is recommended to store it at 2-8°C in a tightly sealed container.[2][3] The low temperature helps to minimize the loss of volatile components, and a tightly sealed container prevents the escape of carbon dioxide and triethylamine.
Q3: What is the primary cause of TEAB buffer degradation during storage?
A3: The primary cause of TEAB buffer degradation is the loss of its volatile components, particularly carbon dioxide (CO₂). TEAB exists in equilibrium in solution. If the container is not properly sealed, CO₂ can escape into the atmosphere. This loss of CO₂ shifts the equilibrium, leading to an increase in the pH of the buffer. The volatility of triethylamine can also contribute to changes in buffer concentration over time.
Q4: How does the degradation of TEAB buffer affect experimental results?
A4: Degradation of TEAB buffer, primarily the increase in pH, can have significant impacts on experimental outcomes. In HPLC, a shift in mobile phase pH can lead to changes in analyte retention times, loss of resolution, and peak tailing.[4] For pH-sensitive enzymatic reactions, such as trypsin digestion, an incorrect pH can reduce enzyme activity and lead to incomplete digestion.
Q5: What is the expected shelf life of TEAB buffer?
A5: The shelf life of TEAB buffer is highly dependent on storage conditions and the specific requirements of the application. For some commercial TEAB solutions, if a retest date is not provided on the Certificate of Analysis, a definitive shelf life has not been determined, and a standard one-year warranty may apply.[3] However, for high-sensitivity applications like oligonucleotide analysis, it is recommended that ion-pair buffers be used within five days of preparation. A freshly prepared 2 M stock solution may be stored for up to two days in a refrigerator. It is best practice to prepare fresh buffer for critical experiments or to validate the quality of stored buffer before use.
Summary of TEAB Buffer Stability and Storage
| Parameter | Recommendation/Information | Potential Impact of Deviation |
| Storage Temperature | 2-8°C | Higher temperatures increase the volatility of CO₂ and triethylamine, accelerating degradation. |
| Storage Container | Tightly sealed, airtight container | Inadequately sealed containers lead to the loss of CO₂, causing an increase in pH. |
| Shelf Life (General Use) | Varies; some commercial products have a 1-year warranty if no expiration date is specified.[3] | Prolonged storage can lead to significant pH shifts and altered buffer capacity. |
| Shelf Life (High-Sensitivity Applications) | Freshly prepared is best; for oligonucleotides, use within 5 days. | Use of aged buffer can lead to irreproducible results, such as shifts in retention time in HPLC. |
Troubleshooting Guides
Issue 1: Drifting Retention Times in HPLC
Symptom: You observe a gradual shift in the retention times of your analytes during an HPLC run using a TEAB buffer mobile phase.
Potential Cause: The pH of the TEAB buffer in your mobile phase reservoir is changing over time due to the loss of CO₂.
Troubleshooting Workflow:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 3. 重炭酸トリエチルアンモニウムバッファー 1.0 M, pH 8.5±0.1 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
Navigating Peak Tailing in HPLC with Triethylammonium Bicarbonate: A Technical Troubleshooting Guide
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC), achieving symmetrical peak shapes is paramount for accurate quantification and robust method performance. When employing triethylammonium (B8662869) bicarbonate (TEAB) as a mobile phase buffer, particularly in the analysis of biomolecules like oligonucleotides and peptides, peak tailing can be a frustrating obstacle. This technical support guide provides a comprehensive overview of the causes of TEAB-induced peak tailing and offers systematic solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing when using a TEAB buffer in reverse-phase HPLC?
The most common cause of peak tailing, especially for basic or amine-containing analytes, is secondary interactions with exposed silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][2][3] These silanol groups are acidic and can interact ionically with protonated basic analytes, creating an additional retention mechanism that slows down a portion of the analyte molecules, resulting in a "tailing" peak.[1][4]
Q2: How does Triethylammonium Bicarbonate (TEAB) help to reduce peak tailing?
TEAB serves two primary functions to improve peak shape. First, the triethylammonium (TEA+) cation acts as a "silanol blocker" or "competing base."[1][5] Being a small, positively charged amine, it preferentially interacts with the negatively charged, deprotonated silanol groups on the stationary phase. This effectively masks the silanols, preventing them from interacting with the analyte and thereby promoting a single, uniform retention mechanism.[1][5] Second, TEAB acts as an ion-pairing agent, which is particularly useful for anionic analytes like oligonucleotides. The TEA+ cation pairs with the negatively charged phosphate (B84403) backbone of the oligonucleotide, neutralizing its charge and increasing its hydrophobicity, which enhances retention and improves resolution on the reverse-phase column.
Q3: Can the concentration of TEAB in the mobile phase affect peak shape?
Yes, the concentration of TEAB is a critical parameter. An insufficient concentration may not provide enough triethylammonium ions to effectively mask all the active silanol sites, leading to persistent peak tailing. Conversely, an excessively high concentration can sometimes lead to other issues, though for ion-pairing applications, higher buffer concentrations (e.g., 100 mM) have been shown to improve retention and resolution.[6] For oligonucleotide purification, a concentration of 40 mM TEAB at pH 7 has been identified as optimal for achieving high purity.[7][8]
Q4: How does the pH of the TEAB mobile phase influence peak tailing?
The mobile phase pH is crucial for controlling both the ionization state of the analyte and the surface charge of the stationary phase.
-
Silanol Groups: Silica (B1680970) silanol groups have a pKa of around 3.8-4.2. At a pH below 3, they are largely protonated (neutral), minimizing ionic interactions with basic analytes.[9] As the pH increases, they become deprotonated (negatively charged), increasing the likelihood of secondary interactions.
-
Analyte: The analyte's own pKa is critical. For a robust method, it is generally recommended to work at a pH that is at least 1-2 units away from the analyte's pKa to ensure it exists in a single ionic state.
For oligonucleotide analysis, a neutral pH of 7.0 in a 40 mM TEAB buffer has been shown to provide the highest purity.[7][8]
Q5: Besides mobile phase optimization, what other factors can cause peak tailing with TEAB?
Several other factors can contribute to peak tailing:
-
Column Issues: A degraded or old column, a void at the column inlet, or a blocked frit can all cause physical distortions of the peak shape.[2][10] Using a modern, high-purity (Type B) silica column that is well end-capped is highly recommended to minimize accessible silanols from the start.[4]
-
Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to peak distortion.[11][12] Similarly, injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak asymmetry.
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing and fittings between the injector and the detector can lead to band broadening and tailing.[10][13]
Data Presentation: Optimizing TEAB for Oligonucleotide Purification
The following table summarizes experimental data on the effect of TEAB buffer concentration and pH on the purity and yield of Oligonucleotide-A. While not a direct measure of tailing, higher purity is indicative of better chromatography and peak shape.
| Buffer System | Concentration (mM) | pH | Purity (%) | Yield (%) |
| TEAB | 40 | 7.0 | 93.9 | 74.9 |
| TEAB | 40 | 5.0 | 85.9 | 76.0 |
| TEAB | 40 | 6.0 | 86.0 | 76.8 |
| TEAB | 40 | 8.0 | 86.9 | 75.1 |
| TEAB | 40 | 9.0 | 87.0 | 74.9 |
| K₂HPO₄ | 10 | 7.0 | 87.7 | 77.9 |
| TEAA | 10 | 7.0 | 90.3 | 72.1 |
| NH₄CH₃CO₂ | 10 | 7.0 | 84.0 | 69.9 |
| Data synthesized from Perez, C., Rani, M. and Phan, T. (2022) Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A. American Journal of Analytical Chemistry, 13, 39-50.[7] |
Visualizing the Mechanism and Troubleshooting Workflow
Diagram 1: Mechanism of Peak Tailing Reduction by TEAB
Caption: Mechanism of TEAB reducing peak tailing via silanol masking.
Diagram 2: Troubleshooting Workflow for Peak Tailing with TEAB
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Experimental Protocols
Protocol 1: Preparation of 1 M this compound (TEAB) Stock Solution
This protocol describes the preparation of a 1 M TEAB stock solution, which can then be diluted to the desired concentration for the mobile phase.
Materials:
-
Triethylamine (TEA), HPLC grade
-
Deionized water, HPLC grade
-
Dry ice (solid carbon dioxide)
-
2 L Erlenmeyer flask with a side-arm
-
2 L flask
-
Tygon tubing
-
pH meter
Procedure:
-
In the 2 L flask, prepare a 1 M aqueous solution of triethylamine.
-
Fill the 2 L Erlenmeyer flask with crushed dry ice.
-
Cover the flask and connect the Tygon tubing to the side arm.
-
Place the other end of the Tygon tubing into the bottom of the flask containing the aqueous TEA solution.
-
Allow the gaseous CO₂ to bubble through the TEA solution.
-
Continue bubbling for approximately 3-4 hours, periodically checking the pH.
-
Stop the CO₂ flow when the pH of the solution reaches 8.5.
-
Store the resulting 1 M TEAB solution in a tightly sealed bottle at 2-8°C.[14]
Protocol 2: HPLC Purification of Oligonucleotides using TEAB Buffer
This protocol provides a general method for the purification of synthetic oligonucleotides on a reverse-phase column.
System and Reagents:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: C8 or C18 reverse-phase column suitable for oligonucleotide separation.
-
Mobile Phase A: 0.1 M this compound (TEAB), pH 7.5.
-
Mobile Phase B: 0.1 M TEAB, pH 7.5, in 50% Acetonitrile (B52724).
-
Sample: Crude oligonucleotide dissolved in HPLC-grade water.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in water. Ensure the pH is between 4 and 8.
-
System Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 100% Mobile Phase A or a low percentage of B) until a stable baseline is achieved.
-
Injection: Inject the dissolved oligonucleotide sample onto the column.
-
Elution Gradient: Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 0% to 50% B over 20-30 minutes. The gradient steepness should be optimized based on the length and hydrophobicity of the oligonucleotide.
-
Detection: Monitor the column effluent at a wavelength between 260 nm and 298 nm.
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions and remove the volatile TEAB buffer and acetonitrile by lyophilization (freeze-drying) or using a vacuum centrifuge. The final product will be a purified oligonucleotide pellet.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 8. scirp.org [scirp.org]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. How can sample concentration have an effect on peak shape in HPLC - FAQ [mtc-usa.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chromtech.com [chromtech.com]
- 14. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
Adjusting the pH of triethylammonium bicarbonate buffer for optimal separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using triethylammonium (B8662869) bicarbonate (TEAB) buffer in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Triethylammonium Bicarbonate (TEAB) buffer and why is it used?
This compound (TEAB) is a volatile buffer ideal for applications requiring subsequent sample recovery, such as mass spectrometry.[1][2] Its volatility allows for easy removal by lyophilization (freeze-drying) or using a speed vac.[1] It is commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of biomolecules like oligonucleotides, peptides, and proteins.[2][3][4]
Q2: What is the typical pH of a standard 1 M TEAB buffer solution?
A standard 1 M TEAB buffer solution, prepared by bubbling carbon dioxide through a 1 M triethylamine (B128534) solution, typically has a pH of approximately 8.5.[1][2] Commercially available TEAB buffers are also often supplied at a pH of 8.5.[2][5]
Q3: How should I store TEAB buffer?
TEAB buffer should be stored in a tightly sealed container at 2-8°C to prevent changes in pH due to the volatile nature of the buffer.[1] For solutions with an adjusted pH, it is recommended to aliquot the buffer into smaller, single-use volumes and store them frozen to maintain stability.[6] A 2 M TEAB stock solution can be stored in a tightly closed bottle in the refrigerator at 4°C for up to two days.[7]
Q4: Can I adjust the pH of my TEAB buffer?
Yes, the pH of TEAB buffer can be adjusted for optimal separation. To decrease the pH, an acid such as phosphoric acid, lactic acid, or citric acid can be carefully added.[6] To increase the pH, a base like triethylamine (TEA) can be added, or the buffer can be sparged with an inert gas like nitrogen to drive off dissolved carbon dioxide, which will raise the pH.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing (especially for basic compounds) | Secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based column. | - Adjust Mobile Phase pH: Lowering the pH can suppress silanol ionization. - Add a Competing Base: Incorporate a small amount of triethylamine (TEA) (e.g., 0.1-1.0%) into the mobile phase to act as a silanol suppressor.[8][9] - Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape. |
| Peak Fronting | Column overload. | - Reduce Sample Concentration: Dilute the sample and reinject. - Use a Higher Capacity Column: If possible, switch to a column with a larger internal diameter or a stationary phase with a higher loading capacity. |
| Split or Double Peaks | - Contamination at the column inlet. - Column void. - Sample solvent is too strong. | - Clean the Column: Reverse flush the column with a strong solvent.[10] - Replace the Column: If a void is visible at the column inlet, the column may be compromised and should be replaced.[10] - Adjust Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[8] |
Guide 2: Unstable or Drifting Retention Times
| Symptom | Possible Cause | Suggested Solution |
| Gradual Retention Time Shift | - Inadequate column equilibration. - Change in mobile phase composition due to evaporation of a volatile component. - Temperature fluctuations. | - Ensure Thorough Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis.[11] - Cover Mobile Phase Reservoirs: Keep the solvent reservoirs tightly capped to minimize evaporation. - Use a Column Oven: Maintain a constant and elevated column temperature (e.g., 60°C for oligonucleotides) to ensure reproducibility and prevent secondary structure formation.[12] |
| Sudden Retention Time Shift | - Air bubbles in the pump. - Leak in the system. - Change in mobile phase pH. | - Degas the Mobile Phase: Ensure all solvents are properly degassed before use. - Check for Leaks: Inspect all fittings and connections for any signs of leakage.[8] - Prepare Fresh Buffer: Since TEAB is volatile, its pH can change over time if the container is not properly sealed.[6] Prepare fresh buffer regularly. |
Experimental Protocols
Protocol 1: Preparation of 1 M this compound (TEAB) Buffer (pH ~8.5)
Materials:
-
Triethylamine (TEA)
-
Deionized water
-
Dry ice (solid carbon dioxide)
-
2 L Erlenmeyer flask with a side arm
-
Tygon tubing
-
2 L flask
Procedure:
-
Prepare a 1 M aqueous solution of triethylamine in a 2 L flask.
-
Fill a 2 L Erlenmeyer flask with 3-4 pounds of crushed dry ice and cover it.
-
Connect a Tygon tubing from the side arm of the Erlenmeyer flask containing the dry ice to the flask containing the aqueous TEA solution. Ensure the end of the tubing is submerged in the TEA solution.
-
Allow the gaseous CO2 to bubble through the TEA solution for approximately 3-4 hours, or until the pH of the solution reaches ~8.5.[1]
-
Store the prepared buffer in a tightly sealed bottle at 4°C.[1]
Protocol 2: Adjusting the pH of TEAB Buffer for Optimal Separation
Objective: To adjust the pH of a 1 M TEAB stock solution to a target pH (e.g., 7.0) for oligonucleotide separation.
Materials:
-
1 M TEAB buffer (pH ~8.5)
-
Phosphoric acid (or other suitable acid)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Place a known volume of the 1 M TEAB buffer in a beaker with a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Place the calibrated pH electrode into the solution.
-
Slowly add phosphoric acid dropwise to the TEAB solution while continuously monitoring the pH.[6]
-
Continue adding acid until the target pH of 7.0 is reached. Be cautious not to overshoot the target pH.
-
Once the desired pH is stable, stop adding acid.
-
For long-term storage, it is advisable to aliquot the pH-adjusted buffer and freeze it.[6]
Optimal TEAB Buffer Conditions for Different Analytes
| Analyte | Recommended TEAB Concentration | Recommended pH Range | Notes |
| Oligonucleotides | 40 mM - 100 mM | 7.0 - 8.0 | A pH of 7.0 has been shown to provide high purity.[13] A common pH for oligonucleotide purification is 7.5.[3] Elevated temperatures (e.g., 60°C) are often used to denature secondary structures.[12] |
| Peptides/Proteins (for Proteomics) | 50 mM - 100 mM | 7.5 - 8.5 | A pH of ~8.0 is optimal for trypsin digestion.[4] For protein binding in S-Trap protocols, a pH of 7.55 is recommended.[6] |
Visualizations
Caption: Workflow for adjusting the pH of TEAB buffer.
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]
- 4. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. protifi.com [protifi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 10. conquerscientific.com [conquerscientific.com]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. waters.com [waters.com]
- 13. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
Technical Support Center: Preventing Triethylammonium Bicarbonate (TEAB) Precipitation in Mobile Phases
For researchers, scientists, and drug development professionals utilizing triethylammonium (B8662869) bicarbonate (TEAB) in their HPLC mobile phases, unexpected precipitation can be a significant source of experimental disruption, leading to column clogging, pressure fluctuations, and inaccurate results. This technical support center provides a comprehensive guide to understanding, preventing, and resolving TEAB precipitation.
Troubleshooting Guide: Diagnosing and Resolving TEAB Precipitation
Encountering precipitation in your mobile phase requires a systematic approach to identify the cause and implement a solution. Use the following guide to troubleshoot and resolve TEAB precipitation issues.
Problem: White precipitate is observed in the mobile phase reservoir, in the HPLC tubing, or a rapid increase in system pressure is noted.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| High Organic Solvent Concentration | 1. Visually inspect the mobile phase composition. Is the percentage of organic solvent (acetonitrile or methanol) high? 2. If using a gradient, did precipitation occur at a high organic solvent concentration? | - Immediately stop the HPLC run. - Flush the system with a low concentration of organic solvent in water (e.g., 10-20%) to redissolve the precipitate. Caution: Do not flush with 100% water if using a standard C18 column, as this can cause phase collapse. - Prepare a new mobile phase with a lower concentration of the organic solvent. - If a high organic concentration is necessary for the separation, consider reducing the TEAB concentration. |
| Improper Mobile Phase Preparation | 1. Review the mobile phase preparation procedure. Was the organic solvent added too quickly to the aqueous TEAB solution? | - When preparing the mobile phase, always add the organic solvent slowly to the aqueous TEAB buffer while stirring continuously. This prevents localized high concentrations of the organic solvent that can trigger precipitation.[1] |
| Low Temperature | 1. Check the ambient temperature of the laboratory. Has it dropped significantly? 2. Is the mobile phase reservoir located near a cold draft or air conditioning vent? | - Increase the ambient temperature of the laboratory if possible. - Move the mobile phase reservoir to a location with a more stable and warmer temperature. - Consider gently warming the mobile phase reservoir in a water bath to a controlled temperature (e.g., 25-30°C) to increase TEAB solubility. |
| High TEAB Concentration | 1. Verify the concentration of the TEAB buffer. Is it higher than necessary for the application? | - Reduce the concentration of the TEAB buffer in the mobile phase. For many applications, a concentration of 10-50 mM is sufficient. |
| Contamination | 1. Inspect the mobile phase for any visible contaminants. 2. Review the quality of the water and organic solvents used. | - Filter the mobile phase through a 0.22 µm or 0.45 µm filter before use. - Use high-purity HPLC-grade water and solvents to prepare the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is triethylammonium bicarbonate (TEAB) and why is it used in HPLC?
This compound (TEAB) is a volatile buffer and ion-pairing agent commonly used in reversed-phase HPLC, particularly for the analysis of biomolecules like oligonucleotides and peptides.[2] Its volatility is a key advantage as it can be easily removed from the collected fractions by lyophilization (freeze-drying), allowing for sample recovery without additional desalting steps.[1]
Q2: What causes TEAB to precipitate in the mobile phase?
TEAB exists in a chemical equilibrium in solution with its components: triethylamine (B128534) (a volatile base), carbonic acid (formed from dissolved carbon dioxide), and water. The solubility of TEAB is highly dependent on the composition of the mobile phase. The primary cause of precipitation is a decrease in its solubility, which can be triggered by:
-
High concentrations of organic solvents: Acetonitrile (B52724) and methanol (B129727) are less polar than water and have a lower capacity to solvate the ionic TEAB, leading to its precipitation as the organic content of the mobile phase increases.
-
Low temperatures: The solubility of most salts, including TEAB, in aqueous-organic mixtures tends to decrease as the temperature drops.
-
High TEAB concentrations: Exceeding the solubility limit of TEAB in a given mobile phase composition will lead to precipitation.
Q3: How can I prevent TEAB precipitation during mobile phase preparation?
The key to preventing precipitation during preparation is to avoid creating localized areas of high organic solvent concentration. The recommended procedure is to:
-
Start with the aqueous TEAB buffer solution.
-
Slowly add the organic solvent (acetonitrile or methanol) to the aqueous buffer while continuously stirring or swirling the mixture.[1] This ensures a gradual and homogenous mixing, maintaining TEAB solubility.
Q4: Are there specific limits for organic solvent concentration when using TEAB?
Q5: How does temperature affect TEAB solubility?
Generally, the solubility of salts in aqueous-organic mixtures increases with temperature. Therefore, maintaining a stable and slightly elevated ambient temperature in the laboratory can help prevent TEAB precipitation, especially during long analytical runs or when operating near the solubility limit of the buffer.
Q6: What should I do if I suspect TEAB has precipitated in my HPLC column?
If you suspect precipitation within the column, which is often indicated by a sudden and significant increase in backpressure, you should immediately stop the run to prevent further damage. Attempt to dissolve the precipitate by flushing the column with a mobile phase that is a good solvent for TEAB, such as a low concentration of organic solvent in water (e.g., 10-20% acetonitrile or methanol). It is crucial to disconnect the column from the detector before flushing to prevent the precipitate from contaminating the detector flow cell. If flushing does not resolve the high backpressure, the column frit may be clogged and may need to be replaced, or the column itself may be irreversibly damaged.
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound (TEAB) Stock Solution
This protocol describes the preparation of a 1 M TEAB stock solution, which can then be diluted to the desired concentration for the mobile phase.
Materials:
-
Triethylamine (TEA), high purity
-
Deionized water, HPLC grade
-
Dry ice (solid carbon dioxide)
-
Large Erlenmeyer flask
-
Stir plate and magnetic stir bar
-
pH meter
Procedure:
-
In a well-ventilated fume hood, prepare a 1 M aqueous solution of triethylamine. For example, to make 1 liter, add 139 mL of triethylamine to approximately 800 mL of deionized water in a large Erlenmeyer flask with a magnetic stir bar.
-
Cool the flask in an ice bath and stir the solution.
-
Carefully add small pieces of dry ice to the stirring solution. Carbon dioxide gas will bubble through the solution and react with the triethylamine and water to form this compound.
-
Continue adding dry ice until the pH of the solution stabilizes between 8.3 and 8.7. Monitor the pH using a calibrated pH meter.
-
Once the desired pH is reached, stop adding dry ice and allow the solution to warm to room temperature.
-
Adjust the final volume to 1 liter with deionized water.
-
Filter the solution through a 0.22 µm or 0.45 µm filter.
-
Store the 1 M TEAB stock solution in a tightly sealed container at 2-8°C.
Visualizations
Diagram 1: Factors Influencing TEAB Precipitation
References
Troubleshooting low yield in oligonucleotide purification with TEAB
Welcome to the technical support center for oligonucleotide purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on addressing low yield when using triethylammonium (B8662869) bicarbonate (TEAB) buffer.
Frequently Asked Questions (FAQs)
Q1: What is TEAB buffer and why is it used in oligonucleotide purification?
Triethylammonium bicarbonate (TEAB) is a volatile buffer commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC) and solid-phase extraction (SPE) for oligonucleotide purification. Its volatility is a key advantage as it can be easily removed by lyophilization (freeze-drying), leaving the purified oligonucleotide salt-free. In ion-pair RP-HPLC, the triethylammonium cation pairs with the negatively charged phosphate (B84403) backbone of the oligonucleotide, allowing for separation based on hydrophobicity.
Q2: What are the most common causes of low yield in oligonucleotide purification with TEAB?
Low yield can stem from several factors, including:
-
Improper TEAB buffer preparation: Incorrect pH or concentration can significantly impact recovery.
-
Suboptimal purification conditions: This includes incorrect gradient in HPLC or inadequate wash and elution steps in SPE.
-
Oligonucleotide degradation: Exposure to harsh pH conditions can lead to depurination.
-
Issues with the purification media: Poor quality or overloaded SPE cartridges or HPLC columns can result in sample loss.
-
Incomplete elution: The oligonucleotide may not be fully released from the purification matrix.
Q3: How does the pH of the TEAB buffer affect purification yield?
The pH of the TEAB buffer is critical for efficient purification. For RP-HPLC, a pH of around 7.0 to 8.5 is generally recommended.[1] In one study, a TEAB buffer at pH 7 yielded the highest purity for an oligonucleotide, although the yield was slightly reduced compared to other buffers.[2] For SPE, maintaining the correct pH during the wash and elution steps is crucial for retaining the oligonucleotide on the sorbent and then efficiently eluting it.
Q4: Can the concentration of TEAB buffer impact the purification outcome?
Yes, the concentration of TEAB is a critical parameter. In HPLC, higher concentrations of the ion-pairing agent can improve separation selectivity. For instance, one study found that 40 mM TEAB at pH 7 provided the best purity.[2] However, the optimal concentration can depend on the specific oligonucleotide and should be optimized for each application.
Troubleshooting Low Yield in Oligonucleotide Purification
Low recovery of your target oligonucleotide can be a significant roadblock in your research. This guide provides a systematic approach to troubleshooting and resolving this issue for both HPLC and SPE purification methods using TEAB buffer.
Diagram: Troubleshooting Workflow for Low Oligonucleotide Yield
Caption: A step-by-step workflow for diagnosing and resolving low yield in oligonucleotide purification.
Troubleshooting Guide for HPLC Purification
| Potential Cause | Recommended Action |
| Incorrect TEAB Buffer pH | Verify the pH of your TEAB buffer is within the optimal range of 7.0-8.5.[1] Adjust if necessary. |
| Suboptimal TEAB Concentration | The optimal TEAB concentration can vary. A study showed 40 mM TEAB at pH 7 gave high purity.[2] Consider testing a range of concentrations (e.g., 20 mM to 100 mM) to find the best for your oligonucleotide. |
| Inappropriate Gradient Elution | If the oligonucleotide elutes too early or not at all, adjust the acetonitrile (B52724) gradient. A shallower gradient can improve resolution, while a steeper gradient can elute more hydrophobic oligonucleotides. |
| Column Overload or Degradation | Reduce the amount of crude oligonucleotide loaded onto the column. If the column is old or has been used extensively, its performance may be compromised. Replace the column if necessary. |
| Low-Quality Reagents | Ensure all reagents, including triethylamine, acetonitrile, and water, are of high purity (e.g., HPLC grade). |
Troubleshooting Guide for Solid-Phase Extraction (SPE)
| Potential Cause | Recommended Action |
| Improper Cartridge Conditioning | Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions. This typically involves washing with a strong organic solvent (e.g., methanol (B129727) or acetonitrile) followed by an equilibration with TEAB buffer. |
| Oligonucleotide Loss During Loading/Washing | If your oligonucleotide is found in the flow-through or wash fractions, the binding conditions are not optimal.[3] Ensure the pH of the loading and wash buffers is appropriate for binding (typically around 5.5 for ion-exchange).[4][5] The organic content of the wash buffer may be too high, prematurely eluting your oligonucleotide.[6] |
| Incomplete Elution | If the oligonucleotide remains on the cartridge after elution, the elution buffer is not strong enough. Increase the concentration of the organic solvent (e.g., acetonitrile or methanol) in the elution buffer or increase the pH of the elution buffer to disrupt the interaction between the oligonucleotide and the sorbent.[4][5] |
| Poor Quality TEAB Buffer | Freshly prepared TEAB buffer is recommended. Over time, the pH of the buffer can change due to CO2 loss, affecting its performance. |
| Exceeding Cartridge Capacity | Overloading the SPE cartridge can lead to poor recovery.[7] Use an appropriate amount of sorbent for the amount of oligonucleotide being purified. |
Experimental Protocols
Protocol 1: Preparation of 1 M TEAB Stock Solution (pH 8.5)
This protocol outlines the preparation of a 1 M TEAB stock solution, which can then be diluted to the desired working concentration.
Materials:
-
Triethylamine (TEA)
-
Dry ice (solid carbon dioxide) or a cylinder of carbon dioxide gas
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
In a chemical fume hood, prepare a 1 M aqueous solution of triethylamine.
-
Place the flask containing the TEA solution in an ice bath on a stir plate and begin stirring.
-
Slowly add crushed dry ice to the solution or bubble carbon dioxide gas through it.[1]
-
Monitor the pH of the solution periodically using a calibrated pH meter.
-
Continue adding carbon dioxide until the pH of the solution stabilizes at approximately 8.5.[1]
-
Store the 1 M TEAB stock solution in a tightly sealed container at 4°C.
Protocol 2: Oligonucleotide Purification using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for purifying oligonucleotides using a reversed-phase SPE cartridge with TEAB buffer.
Materials:
-
Crude oligonucleotide sample
-
SPE cartridge (e.g., C18)
-
1 M TEAB stock solution (pH 8.5)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Vacuum manifold or centrifuge for SPE processing
Procedure:
-
Prepare Buffers:
-
Binding/Wash Buffer: 0.1 M TEAB in deionized water.
-
Elution Buffer: 0.1 M TEAB in 50% acetonitrile.
-
-
Condition the Cartridge:
-
Pass 1-2 column volumes of acetonitrile through the cartridge.
-
Pass 2-3 column volumes of deionized water to remove the acetonitrile.
-
-
Equilibrate the Cartridge:
-
Pass 2-3 column volumes of Binding/Wash Buffer through the cartridge.
-
-
Load the Sample:
-
Dissolve the crude oligonucleotide in the Binding/Wash Buffer.
-
Load the sample onto the equilibrated cartridge at a slow, controlled flow rate.
-
-
Wash the Cartridge:
-
Wash the cartridge with 3-5 column volumes of the Binding/Wash Buffer to remove salts and other hydrophilic impurities.
-
-
Elute the Oligonucleotide:
-
Elute the purified oligonucleotide with 1-3 column volumes of the Elution Buffer.
-
-
Post-Elution Processing:
-
Remove the TEAB and acetonitrile from the eluted sample by lyophilization or using a vacuum concentrator.
-
Reconstitute the purified oligonucleotide in nuclease-free water.
-
Diagram: Ion-Pairing Mechanism in RP-HPLC
References
- 1. lcms.cz [lcms.cz]
- 2. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Sample Prep Tech Tip: Oligonucleotides | Phenomenex [phenomenex.com]
- 5. Sample prep for Oligonucleotides | Phenomenex [discover.phenomenex.com]
- 6. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 7. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Triethylammonium Bicarbonate (TEAB) in Chromatography
This guide provides researchers, scientists, and drug development professionals with essential information on the use of triethylammonium (B8662869) bicarbonate (TEAB) buffer in chromatography, focusing on its impact on column longevity. Here you will find frequently asked questions, troubleshooting advice, and best practices to maximize the performance and lifespan of your chromatography columns.
Frequently Asked Questions (FAQs)
Q1: What is triethylammonium bicarbonate (TEAB) and why is it used in chromatography?
This compound (TEAB) is a volatile buffer composed of triethylamine (B128534) and carbonic acid.[1] Its primary advantage is its volatility, which allows it to be easily removed from the sample post-analysis by lyophilization (freeze-drying) or evaporation.[2] This property is particularly valuable in applications where the analyte needs to be recovered for further analysis, such as mass spectrometry (MS), making TEAB a popular choice for LC-MS methods.[1][3] It is commonly used for the separation and purification of nucleotides and oligonucleotides.[1][4]
Q2: How does TEAB impact the longevity of silica-based chromatography columns?
The primary factor affecting column longevity when using TEAB is the mobile phase pH. TEAB solutions are typically basic, often with a pH around 8.5.[1] Standard silica-based reversed-phase columns are generally stable within a pH range of 2 to 8.[5] Operating at a pH above 8 can accelerate the dissolution of the silica (B1680970) support material, which is the underlying structure of the stationary phase.[5][6] This dissolution leads to a loss of the bonded phase (e.g., C18), resulting in compromised column performance and a significantly shorter lifetime.[6]
Q3: What are the typical signs of column degradation when using TEAB or other high-pH buffers?
Column degradation manifests through several observable changes in chromatographic performance. Key indicators include:
-
Increased Peak Tailing: This is often due to the exposure of active silanol (B1196071) groups as the bonded phase is stripped away.[7]
-
Peak Broadening (Loss of Efficiency): The physical collapse of the packed bed or loss of stationary phase reduces the column's ability to produce sharp, narrow peaks.[7]
-
Shifting Retention Times: As the stationary phase degrades, its interaction with analytes changes, typically leading to decreased retention times.
-
Increased Backpressure: Particulates from the dissolving silica can clog the column inlet frit, causing a steady rise in system pressure.[8]
-
Split Peaks: This is a severe sign of degradation, often indicating a void has formed at the head of the column.[7]
Q4: Are there column chemistries more suitable for use with TEAB?
Yes. To counteract the damaging effects of high-pH mobile phases, manufacturers have developed specialized columns. Hybrid-silica materials, which incorporate organic polymers into the silica matrix, exhibit much greater stability at higher pH levels, some tolerating a range of pH 1-12.[5] Columns specifically marketed as "pH-stable" or "high-pH resistant" are the recommended choice for methods requiring buffers like TEAB.[9] These columns can provide stable retention and peak shape for thousands of injections even at pH 10 or higher.[9]
Q5: What best practices can extend column life when using TEAB?
To mitigate the harsh effects of TEAB and prolong column lifespan, adhere to the following practices:
-
Use a High-pH Stable Column: Whenever possible, select a column specifically designed for high pH conditions.[5]
-
Implement Guard Columns: A guard column is a small, sacrificial column placed before the analytical column to adsorb particulates and strongly retained compounds, protecting the primary column.[5][10]
-
Proper Column Flushing and Storage: After use, flush the TEAB buffer from the column with a series of miscible solvents, ending with a storage solvent recommended by the manufacturer (often acetonitrile/water). Never store a column in a high-pH buffer.[6][7]
-
Filter Samples and Mobile Phases: To prevent clogging, filter all samples and freshly prepared mobile phases through a 0.2 µm or 0.45 µm filter.[5][10][11]
-
Operate Within Recommended Limits: Always adhere to the manufacturer's specified limits for pressure, temperature, and pH.[7][10] Elevated temperatures can accelerate silica dissolution at high pH.[5]
Troubleshooting Guide
This section addresses common problems encountered when using TEAB buffer systems.
Problem 1: Steadily Increasing System Backpressure
| Potential Cause | Recommended Solution |
| Column Frit Blockage: Particulates from the dissolving silica support or from unfiltered samples/mobile phases have clogged the inlet frit.[8] | 1. Backflush the Column: Reverse the column (if permitted by the manufacturer) and flush to waste with a strong solvent. This can sometimes dislodge particulates.[8] 2. Replace the Frit: If backflushing fails, the inlet frit may need to be replaced. 3. Prevention: Always filter mobile phases and samples and use an in-line filter or guard column.[5][8] |
| Buffer Precipitation: The concentration of TEAB or other salts is too high, especially when mixed with high percentages of organic solvent, causing it to precipitate in the system. | 1. Ensure Solubility: Check the solubility of your buffer in the highest organic percentage of your gradient. 2. Flush System: Flush the entire system with water or a compatible solvent to redissolve any precipitated salts. 3. Prepare Fresh Buffer: Always use freshly prepared and filtered buffers.[5] |
Problem 2: Poor Peak Shape (Tailing of Basic Compounds)
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions: The TEAB buffer is not sufficiently masking active silanol sites on the silica surface, or the column is degrading, exposing new sites. | 1. Optimize Mobile Phase: While TEAB itself is basic, sometimes adding a small amount of triethylamine (TEA) (e.g., 0.1%) can more effectively compete for and block silanol sites, improving the peak shape of basic analytes.[12] 2. Check Column Health: Perform a quality control check on the column with a standard mixture. If performance has significantly declined, the column may be irreversibly damaged. |
| Column Overload: The mass of the sample injected is too high for the column's capacity, causing distorted peaks. | 1. Reduce Injection Volume/Concentration: Prepare and inject a dilution of your sample (e.g., 1:10) to see if peak shape improves.[13] |
Problem 3: Unstable or Shifting Retention Times
| Potential Cause | Recommended Solution |
| Column Degradation: The stationary phase is being stripped from the silica support, reducing its retentive properties. | 1. Monitor Performance: Track column performance (retention time, efficiency) over time. A consistent downward trend indicates irreversible degradation.[10] 2. Replace Column: If performance is outside acceptable limits, the column must be replaced. |
| Insufficient Equilibration: The column is not given enough time to equilibrate with the initial mobile phase conditions between gradient runs. | 1. Increase Equilibration Time: Ensure the equilibration period is at least 5-10 column volumes.[14] |
| Mobile Phase Variability: Inconsistent preparation of the TEAB buffer (e.g., pH, concentration) leads to run-to-run variability. | 1. Standardize Preparation: Use a precise and documented procedure for preparing the mobile phase to ensure consistency.[15] |
Data Presentation: Impact of pH on Column Longevity
The following table summarizes the expected performance of different column types under various pH conditions over a series of injections. This illustrates the importance of selecting the appropriate column chemistry for your mobile phase.
| Column Type | Mobile Phase | pH | Injections | Change in Efficiency (Plate Count) | Change in Peak Asymmetry | Notes |
| Standard Silica C18 | 0.1% Formic Acid in Water/ACN | 2.7 | > 2000 | < 5% decrease | Minimal | Stable performance within recommended pH range. |
| Standard Silica C18 | 50 mM TEAB in Water/ACN | 8.5 | < 500 | > 25% decrease | Significant increase (tailing) | Rapid performance decline due to silica dissolution. |
| High-pH Stable C18 | 10 mM Ammonium Bicarbonate in Water/ACN | 10.0 | > 2000 | < 10% decrease | Minimal | Designed for high pH, shows excellent stability.[9] |
| High-pH Stable C18 | 0.1% Ammonium Hydroxide in Water/ACN | 10.5 | > 1500 | < 10% decrease | Stable, though peak shape may be slightly poorer than with a buffered mobile phase. | Demonstrates robustness of modern pH-stable columns.[9] |
Experimental Protocols
Protocol: Accelerated Column Longevity Study
This protocol outlines a procedure to assess the stability of a chromatography column when exposed to a TEAB buffer system.
1. Objective: To determine the operational lifetime of a column by monitoring key chromatographic performance metrics during continuous exposure to a high-pH TEAB mobile phase.
2. Materials:
-
Analytical Column (Test Column)
-
Control Column (e.g., a new column of the same type)
-
HPLC or UHPLC System
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Buffer Additive: 1.0 M this compound (TEAB) solution
-
Test Analyte Mixture: A solution of 3-5 neutral and basic compounds with known chromatographic behavior (e.g., acetophenone, nortriptyline, amitriptyline).[9]
3. Methodology:
-
Initial Performance Evaluation (Time = 0):
-
Condition the new test column with a neutral mobile phase (e.g., 50:50 Water:Acetonitrile).
-
Perform 3-5 injections of the test analyte mixture.
-
Record the initial retention times, plate count (efficiency), and peak asymmetry for each analyte. This is your baseline performance data.
-
-
Column Exposure to TEAB:
-
Prepare the test mobile phase (e.g., 20 mM TEAB in Water/Acetonitrile, pH 8.5).
-
Equilibrate the column with the TEAB mobile phase for at least 20 column volumes.
-
Set up an automated sequence of continuous injections of the test analyte mixture.
-
-
Periodic Performance Monitoring:
-
Every 100 injections, pause the sequence and analyze the chromatogram.
-
Record the retention times, plate count, and peak asymmetry.
-
Also, monitor and record the system backpressure at the start of each run.
-
-
Data Analysis and Failure Criteria:
-
Plot the key performance metrics (efficiency, asymmetry, retention time) as a function of the number of injections.
-
Define the column failure criteria. For example:
-
A >20% decrease in plate count for a key analyte.
-
A >15% shift in retention time.
-
Peak asymmetry factor increasing above 2.0.
-
A >30% increase in backpressure from the initial value.
-
-
The column's lifetime is defined as the number of injections performed before a failure criterion is met.
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 3. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. Use of a volatile buffer system in ion-exchange high-performance liquid chromatography of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. biocompare.com [biocompare.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Minimizing Signal Suppression in ESI-MS with Triethylammonium Bicarbonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triethylammonium (B8662869) bicarbonate (TEAB) in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is triethylammonium bicarbonate (TEAB) and why is it used in ESI-MS?
A1: this compound (TEAB) is a volatile salt that serves as a buffer in liquid chromatography-mass spectrometry (LC-MS) applications.[1] Its volatility is a key advantage, as it decomposes into volatile products (triethylamine, carbon dioxide, and water) in the ESI source, which can be readily removed by the vacuum system of the mass spectrometer.[1] This minimizes contamination of the instrument. TEAB is often employed in proteomics for applications such as isobaric tagging (TMT/iTRAQ) and ion-exchange chromatography.[1] It is also used for the analysis of noncovalent protein complexes, as it can help stabilize these complexes in the gas phase.[2]
Q2: Can TEAB cause signal suppression in ESI-MS?
A2: Yes, like any buffer or salt, this compound can contribute to ion suppression in ESI-MS, although it is generally less severe than with non-volatile buffers. Ion suppression occurs when a component in the sample or mobile phase interferes with the ionization of the analyte of interest, leading to a decreased signal.[3][4] With TEAB, suppression can arise from competition between the triethylammonium and bicarbonate ions and the analyte for ionization in the ESI source.
Q3: What are the advantages of using TEAB compared to other volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate?
A3: TEAB offers a higher buffering capacity in the neutral to slightly basic pH range (around pH 8) compared to ammonium acetate and ammonium formate.[1] This can be beneficial for certain chromatographic separations and for maintaining the stability of specific analytes. Additionally, TEAB has been shown to be effective in stabilizing macromolecular noncovalent complexes during ESI-MS analysis.[2]
Q4: When should I consider using an alternative to TEAB?
A4: If you are experiencing significant signal suppression that cannot be resolved through optimization, or if your analytes are unstable at the pH range provided by TEAB, you might consider alternatives. For many applications, 0.1% formic acid is a common choice that often results in less signal suppression.[5] Ammonium acetate or ammonium bicarbonate are other volatile options that may offer different selectivity and ionization characteristics.
Troubleshooting Guides
Issue: Low Analyte Signal Intensity
Symptom: The signal intensity for your analyte of interest is significantly lower than expected when using a TEAB-containing mobile phase.
| Possible Cause | Recommended Solution |
| High TEAB Concentration | Reduce the concentration of TEAB in the mobile phase. Start with a lower concentration (e.g., 10-25 mM) and incrementally increase it only as needed for chromatographic performance. |
| Suboptimal ESI Source Parameters | Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. These parameters may need to be re-optimized when switching to a TEAB-containing mobile phase. |
| Inefficient Desolvation | Increase the drying gas temperature and/or flow rate to ensure complete desolvation of the droplets containing TEAB. |
| Analyte Precipitation | Ensure that your analyte is soluble in the mobile phase containing TEAB. Adjust the organic solvent content if necessary. |
Issue: Inconsistent or Unstable Signal
Symptom: The analyte signal is fluctuating, leading to poor reproducibility.
| Possible Cause | Recommended Solution |
| Poorly Prepared TEAB Solution | Ensure the TEAB solution is freshly prepared and that the pH is stable. TEAB solutions can change pH over time due to the absorption of atmospheric CO2. |
| Contamination of the ESI Source | Clean the ESI source components, including the capillary, skimmer, and ion transfer tube. Although volatile, TEAB can leave residues over time. |
| Incompatible Mobile Phase Composition | Ensure that the organic solvent and TEAB are fully miscible and do not cause precipitation at any point in the gradient. |
Quantitative Data Summary
The following table summarizes the general impact of volatile buffer concentration on analyte signal intensity in ESI-MS. Note that the optimal concentration is analyte-dependent and requires empirical determination.
| Buffer Concentration | Expected Analyte Signal | Chromatographic Peak Shape | Potential for Ion Suppression |
| Low (e.g., <10 mM) | Generally Higher | May be broader for some analytes | Lower |
| Moderate (e.g., 10-50 mM) | Moderate | Often improved | Moderate |
| High (e.g., >50 mM) | Generally Lower | May be sharper, but suppression is likely | Higher |
Experimental Protocols
Protocol 1: Optimization of TEAB Concentration
-
Prepare a stock solution of 1 M TEAB.
-
Prepare a series of mobile phases with varying concentrations of TEAB (e.g., 5 mM, 10 mM, 25 mM, 50 mM).
-
Prepare a standard solution of your analyte at a known concentration.
-
Perform flow injection analysis (FIA) of the analyte standard with each mobile phase, keeping all other MS parameters constant.
-
Monitor the analyte signal intensity at each TEAB concentration.
-
Select the lowest TEAB concentration that provides acceptable chromatographic performance and minimal signal suppression.
Protocol 2: ESI Source Parameter Optimization
-
Infuse a solution of your analyte in the chosen mobile phase (with the optimized TEAB concentration) directly into the mass spectrometer.
-
Systematically adjust the following parameters one at a time, monitoring the analyte signal for maximization:
-
Capillary Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate
-
Drying Gas Temperature
-
-
Record the optimal settings for your specific analyte and mobile phase.
Visualizations
Caption: Mechanism of ion suppression in the ESI droplet.
Caption: Troubleshooting workflow for low signal with TEAB.
References
- 1. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. Stabilization of gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry using aqueous this compound buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Triethylammonium Bicarbonate (TEAB) and Triethylammonium Acetate (TEAA) for Oligonucleotide Analysis
For Researchers, Scientists, and Drug Development Professionals
In the analysis and purification of synthetic oligonucleotides, the choice of an appropriate ion-pairing reagent is critical for achieving optimal separation, resolution, and sensitivity, particularly in techniques like ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) coupled with UV or mass spectrometry (MS) detection. Triethylammonium (B8662869) bicarbonate (TEAB) and triethylammonium acetate (B1210297) (TEAA) are two commonly employed volatile buffers that serve this purpose. This guide provides an objective, data-driven comparison of TEAB and TEAA to aid in the selection of the most suitable reagent for your specific oligonucleotide analysis needs.
Core Comparison: TEAB vs. TEAA
The fundamental difference between TEAB and TEAA lies in the counter-ion to the triethylammonium cation: bicarbonate versus acetate. This seemingly small variation has significant implications for several key performance parameters in oligonucleotide analysis.
Chromatographic Performance
Both TEAB and TEAA are effective in neutralizing the negative charges on the phosphate (B84403) backbone of oligonucleotides, enabling their retention and separation on reversed-phase columns.[1] While both can provide good chromatographic resolution, the choice between them can influence purity and yield, especially in preparative applications.
In a study optimizing the purification of an oligonucleotide, triethylammonium bicarbonate (TEAB) at a concentration of 40 mM and pH 7 demonstrated the ability to achieve a higher purity of 93.9%.[2] Under similar conditions at a constant pH of 7 and a concentration of 10 mM, triethylammonium acetate (TEAA) resulted in a purity of 90.6%.[2]
Mass Spectrometry (MS) Compatibility
A crucial consideration in modern oligonucleotide analysis is the compatibility of the mobile phase with mass spectrometry. The volatility of the ion-pairing reagent is paramount for achieving high sensitivity in electrospray ionization mass spectrometry (ESI-MS). Less volatile reagents can cause ion suppression, leading to reduced signal intensity.
TEAB is more volatile than TEAA. The bicarbonate salt readily decomposes into volatile components (triethylamine, carbon dioxide, and water), which are easily removed in the gas phase of the mass spectrometer. In contrast, acetic acid is less volatile than carbonic acid (from bicarbonate), which can lead to greater ion suppression and consequently lower MS signal intensity for oligonucleotides when using TEAA.[3]
For demanding LC-MS applications requiring the highest sensitivity, the combination of triethylamine (B128534) with hexafluoroisopropanol (TEA/HFIP) is often considered the "gold standard," offering superior performance to both TEAA and TEAB.[4][5] HFIP is more volatile than acetic acid and can significantly enhance MS signal.[3]
Volatility and Post-Purification Sample Handling
The higher volatility of TEAB is also a significant advantage in preparative chromatography. After collecting the purified oligonucleotide fractions, the TEAB buffer can be easily removed by lyophilization (freeze-drying), yielding a clean, salt-free oligonucleotide sample. While TEAA is also volatile and can be removed by lyophilization, the process may be slower and less complete compared to TEAB. For applications where the purified oligonucleotide will be used in sensitive downstream biological assays, the more efficient removal of TEAB is a distinct advantage.
Data Presentation: Purity and Yield Comparison
The following table summarizes the quantitative data from a study by Perez, C., et al. (2022), comparing the performance of different buffers in the purification of an oligonucleotide.
| Buffer (at pH 7) | Concentration | Purity (%) | Yield (%) |
| This compound (TEAB) | 40 mM | 93.9 | Comparable to other conditions |
| Triethylammonium Acetate (TEAA) | 10 mM | 90.6 | Reduced by 7.9% |
| Dipotassium Phosphate (K₂HPO₄) | 10 mM | 87.5 | Reduced by 1.0% |
| Ammonium Acetate (NH₄CH₃CO₂) | 10 mM | 84.3 | Reduced by 10.1% |
Data adapted from Perez, C., Rani, M. and Phan, T. (2022) Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A. American Journal of Analytical Chemistry, 13, 39-50.[2]
Experimental Protocols
Below are representative experimental protocols for the analysis of oligonucleotides using IP-RP-HPLC with TEAB and TEAA. These are starting points and may require optimization based on the specific oligonucleotide and analytical instrumentation.
Protocol 1: Oligonucleotide Analysis using TEAB
-
Objective: Analytical separation of a synthetic oligonucleotide (e.g., a 20-mer) using TEAB.
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Agilent AdvanceBio Oligonucleotide, Waters ACQUITY Premier Oligonucleotide BEH C18).
-
Mobile Phase A: 0.1 M this compound (TEAB), pH 7.5, in water.[6]
-
Mobile Phase B: 0.1 M this compound (TEAB), pH 7.5, in 50% acetonitrile.[6]
-
Gradient:
-
0-2 minutes: 0% B
-
2-22 minutes: 0% to 100% B
-
22-25 minutes: 100% B
-
25.1-30 minutes: 0% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 60 °C
-
Detection: UV at 260 nm
-
Injection Volume: 5 µL of a 10 µM oligonucleotide solution
Protocol 2: Oligonucleotide Analysis using TEAA
-
Objective: Analytical separation of a synthetic oligonucleotide (e.g., a 20-mer) using TEAA.
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis.
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0, in water.[7][8]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient:
-
0-1 minute: 5% B
-
1-11 minutes: 5% to 20% B
-
11-12 minutes: 20% to 95% B
-
12-14 minutes: 95% B
-
14.1-18 minutes: 5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 60 °C
-
Detection: UV at 260 nm
-
Injection Volume: 5 µL of a 10 µM oligonucleotide solution
Decision-Making Workflow
The choice between TEAB and TEAA depends largely on the primary goal of the analysis. The following diagram illustrates a logical workflow for selecting the appropriate ion-pairing reagent.
Caption: Decision workflow for selecting an ion-pairing reagent.
Conclusion
Both this compound (TEAB) and triethylammonium acetate (TEAA) are viable ion-pairing reagents for the reversed-phase HPLC analysis of oligonucleotides.
-
Choose TEAB when the primary goal is purification with the highest possible purity and for applications requiring easy buffer removal for subsequent use of the oligonucleotide. It is also the preferred choice over TEAA for LC-MS analysis due to its higher volatility, which leads to reduced ion suppression and better sensitivity.
-
Choose TEAA for routine LC-UV analysis where it is a well-established and effective ion-pairing reagent. However, for new method development, especially if future transfer to an LC-MS platform is anticipated, starting with TEAB may be more strategic.
For applications demanding the utmost sensitivity in mass spectrometry, neither TEAB nor TEAA may be the optimal choice. In such cases, a mobile phase containing triethylamine and hexafluoroisopropanol (TEA/HFIP) is widely recommended for its superior performance in enhancing MS signal intensity for oligonucleotides.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
A Head-to-Head Comparison: Triethylammonium Bicarbonate vs. Ammonium Bicarbonate in Proteomics
In the realm of proteomics, the choice of buffer is a critical decision that can significantly impact the outcome of an experiment, from protein digestion efficiency to the quality of mass spectrometry data. Among the volatile buffers compatible with mass spectrometry, triethylammonium (B8662869) bicarbonate (TEAB) and ammonium (B1175870) bicarbonate (ABC) are two of the most commonly employed. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal buffer for their proteomics workflow.
Chemical Properties and General Use
Both TEAB and ABC are alkaline, volatile buffers that are ideal for maintaining the optimal pH for trypsin activity, which is around 8.[1] Their volatility is a key advantage as they can be easily removed by lyophilization prior to mass spectrometry analysis, preventing ion suppression and contamination of the instrument.[1]
Ammonium bicarbonate is a widely used and cost-effective buffer that is effective for both in-solution and in-gel protein digestion.[1][2] It is also known to be an excellent de-staining agent in in-gel digestion protocols due to its ability to compete with Coomassie dye for binding to basic amino acids.[1][2]
Triethylammonium bicarbonate is generally considered a more volatile buffer than ABC, though it is also more expensive.[1] It is frequently the buffer of choice for specific applications such as tandem mass tag (TMT) and iTRAQ labeling, as well as for ion-exchange chromatography.[1][3]
Performance in Proteomics Workflows: A Data-Driven Comparison
The choice between TEAB and ABC can have a demonstrable impact on several key aspects of a proteomics experiment. Below is a summary of quantitative data from comparative studies.
| Parameter | This compound (TEAB) | Ammonium Bicarbonate (ABC) | Key Findings & References |
| Artificial Deamidation | Higher propensity to induce artificial deamidation of asparagine and glutamine residues. | Lower propensity for artificial deamidation compared to TEAB, but higher than other buffers like ammonium acetate (B1210297) or HEPES. | Studies have shown that TEAB can lead to significantly higher levels of artificial deamidation, which can complicate data analysis, particularly in studies focused on post-translational modifications.[4][5][6][7] |
| Digestion Efficiency | Effective for protein digestion. | Reported to have the best digestion efficiency in a comparison of five different buffers. | While both are effective, one study indicated that ABC provided the highest yield of quantified peptides. |
| Mass Spectrometry Compatibility | Generally excellent compatibility with LC-MS. Can stabilize gas-phase noncovalent macromolecular complexes.[8][9] | Generally compatible, but can cause issues in ESI-MS, including the formation of CO2 adducts, protein supercharging, and a disconnect between UV and MS chromatograms.[10][11] | TEAB is often preferred for sensitive LC-MS applications to avoid the potential adduct formation and spectral complexities associated with ABC.[1] |
| Cost | More expensive.[1] | Less expensive.[1] | The cost difference can be a significant factor for high-throughput laboratories. |
Experimental Protocols
Detailed methodologies are crucial for reproducible proteomics experiments. The following are generalized protocols for in-solution and in-gel protein digestion using either TEAB or ABC.
In-Solution Digestion Protocol
-
Protein Solubilization and Denaturation: Dissolve the protein pellet in 100 µL of 100 mM TEAB or ABC buffer containing a denaturant such as 8 M urea (B33335) or 0.1% RapiGest SF.
-
Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Enzymatic Digestion: Dilute the sample with 100 mM TEAB or ABC buffer to reduce the urea concentration to less than 1 M. Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Reaction Quenching and Sample Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Clean up the resulting peptides using a C18 solid-phase extraction (SPE) cartridge before LC-MS analysis.
In-Gel Digestion Protocol
-
Excision and Destaining: Excise the protein band from the Coomassie-stained gel. Destain the gel piece with a solution of 50% acetonitrile (B52724) in 50 mM TEAB or ABC, with repeated washing steps until the gel piece is clear.
-
Reduction and Alkylation: Reduce the proteins by incubating the gel piece in 10 mM DTT in 100 mM TEAB or ABC at 56°C for 45 minutes. After cooling, alkylate the proteins with 55 mM IAA in 100 mM TEAB or ABC in the dark at room temperature for 30 minutes.
-
Dehydration and Rehydration: Dehydrate the gel piece with 100% acetonitrile. Rehydrate the gel piece on ice with a solution of sequencing-grade modified trypsin (10-20 ng/µL) in 50 mM TEAB or ABC.
-
Digestion: Incubate the gel piece overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel piece using a series of extraction buffers, typically containing acetonitrile and formic acid. Pool the extracts and dry them in a vacuum centrifuge. Reconstitute the peptides in a suitable buffer for LC-MS analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in a typical proteomics workflow using these buffers.
Conclusion
The choice between this compound and ammonium bicarbonate is not always straightforward and depends on the specific requirements of the proteomics experiment.
Ammonium bicarbonate is a reliable, cost-effective, and efficient buffer for general proteomics applications, particularly for in-gel digestion where its de-staining properties are advantageous. However, researchers should be mindful of its potential to introduce artifacts in ESI-MS and to cause a higher degree of artificial deamidation than some other buffer systems.
This compound is the preferred choice for applications requiring high volatility and for specific labeling chemistries like TMT and iTRAQ. Its superior performance in preventing adduct formation in ESI-MS makes it a safer bet for high-sensitivity mass spectrometry analysis. The main drawbacks are its higher cost and its potential to cause more significant artificial deamidation.
Ultimately, for routine protein identification and quantification, ABC is often sufficient. For studies where PTMs are of interest, or where the highest quality MS data is paramount, the additional cost of TEAB may be justified. In cases where deamidation is a major concern, researchers might also consider alternative buffers such as HEPES or ammonium acetate, though these may have their own compatibility issues with trypsin digestion. As with any methodological choice in proteomics, pilot experiments may be necessary to determine the optimal buffer for a specific sample type and analytical goal.
References
- 1. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. Sample preparation questions | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 3. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Revisiting the Effect of Trypsin Digestion Buffers on Artificial Deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Stabilization of gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry using aqueous this compound buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation Using Triethylammonium Bicarbonate
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility. In High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), the choice of a suitable volatile buffer is paramount. This guide provides an objective comparison of an HPLC method utilizing triethylammonium (B8662869) bicarbonate (TEAB) with other common volatile buffers, supported by a summary of performance data and detailed experimental protocols.
Triethylammonium bicarbonate is a volatile buffer frequently employed in the reversed-phase HPLC of biomolecules such as proteins, peptides, and oligonucleotides.[1][2][3] Its volatility makes it ideal for applications requiring subsequent analysis by mass spectrometry, as it can be easily removed by evaporation, preventing ion source contamination.[1][2]
Comparative Performance of Volatile Buffers in HPLC
The selection of a mobile phase buffer can significantly impact chromatographic performance. Below is a summary of how this compound compares to other commonly used volatile buffers like ammonium (B1175870) bicarbonate, ammonium acetate, and ammonium formate (B1220265) across key validation parameters.
| Validation Parameter | This compound (TEAB) | Ammonium Bicarbonate | Ammonium Acetate | Ammonium Formate |
| Typical pH Range | ~7.5 - 8.5 | ~7.8 - 9.0 | 6.5 - 7.5 | 6.0 - 7.0 |
| Volatility | High | High | Moderate | High |
| MS Compatibility | Excellent | Good | Good | Excellent |
| Peak Shape | Generally good, can act as an ion-pairing agent improving peak shape for some analytes.[4] | Can sometimes lead to broader peaks for certain basic compounds. | Generally provides good peak shapes.[4] | Often yields sharp, symmetrical peaks. |
| Analyte Stability | May contribute to on-column degradation for sensitive molecules like some peptides (deamidation). | Less likely to cause deamidation compared to TEAB. | Generally good for a wide range of analytes. | Favorable for maintaining the stability of many analytes. |
| Retention Time Reproducibility | High | High | High | High |
| Linearity (r²) | Typically > 0.99 | Typically > 0.99 | Typically > 0.99 | Typically > 0.99 |
| Accuracy (% Recovery) | Typically 98-102% | Typically 98-102% | Typically 98-102% | Typically 98-102% |
| Precision (%RSD) | Typically < 2% | Typically < 2% | Typically < 2% | Typically < 2% |
Experimental Protocols for HPLC Method Validation
The following are detailed methodologies for key experiments in the validation of an HPLC method, with specific considerations for the use of a volatile buffer like this compound. These protocols are based on the International Council for Harmonisation (ICH) guidelines.[5][6]
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.
Protocol:
-
Prepare a blank sample (mobile phase or matrix without the analyte) and inject it into the HPLC system.
-
Prepare a solution of the analyte standard and inject it.
-
Prepare a sample containing the analyte and all potential interfering substances (e.g., known impurities, degradation products, matrix components) and inject it.
-
Compare the chromatograms. The retention time of the analyte peak in the sample should correspond to that of the standard. There should be no interfering peaks at the retention time of the analyte in the blank or placebo chromatograms.
Linearity
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a given range.
Protocol:
-
Prepare a stock solution of the analyte standard.
-
From the stock solution, prepare a series of at least five dilutions covering the expected concentration range of the samples.
-
Inject each dilution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.999 is typically considered acceptable.[7]
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each. The mean recovery should typically be within 98.0% to 102.0%.[8]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six samples at 100% of the test concentration or nine samples covering the specified range (three concentrations, three replicates each).
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of data and compare it with the results of the repeatability study. A typical acceptance criterion for precision is an RSD of ≤ 2%.[5]
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Objective: To determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 10:1 for LOQ and 3:1 for LOD.[5]
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Calculate the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.
-
Use the following formulas:
-
LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)
-
-
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
Protocol:
-
Identify critical method parameters that could be subject to variation, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Make small, deliberate changes to these parameters one at a time.
-
Analyze a standard sample under each of the modified conditions.
-
Assess the impact of these changes on the chromatographic results (e.g., retention time, peak area, resolution). The results should remain within the acceptance criteria defined for the method.
Visualizing the Workflow
To better understand the logical flow of an HPLC method validation process and the experimental setup, the following diagrams are provided.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 3. 重炭酸トリエチルアンモニウムバッファー 1.0 M, pH 8.5±0.1 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions [mtc-usa.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. actascientific.com [actascientific.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. altabrisagroup.com [altabrisagroup.com]
Navigating the Mobile Phase: A Comparative Guide to Alternatives for Triethylammonium Bicarbonate in Ion-Pair Chromatography
For researchers, scientists, and drug development professionals engaged in the separation of ionic and polar analytes, particularly oligonucleotides and peptides, ion-pair reversed-phase liquid chromatography (IP-RP-LC) is an indispensable technique. Triethylammonium (B8662869) bicarbonate (TEAB) has traditionally been a common choice as an ion-pairing reagent, valued for its volatility and compatibility with mass spectrometry (MS).[1][2] However, the quest for enhanced resolution, improved sensitivity, and alternative selectivities has driven the exploration of other ion-pairing agents. This guide provides an objective comparison of the performance of several key alternatives to TEAB, supported by experimental data, to aid in the selection of the optimal reagent for your specific application.
The Expanding Toolkit of Ion-Pairing Reagents
While TEAB is effective in many scenarios, certain applications, such as the analysis of oligonucleotides, can benefit from alternative ion-pairing reagents that offer different chromatographic characteristics.[3] The most common alternatives include other alkylammonium salts, such as triethylammonium acetate (B1210297) (TEAA), and combinations with ion-pairing enhancers like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). The choice of the amine and the counter-ion significantly influences retention, resolution, and MS signal intensity.[4]
A key consideration in selecting an ion-pairing reagent is its compatibility with the detection method. For UV-based detection, a wider range of non-volatile salts can be used. However, for LC-MS applications, volatile reagents are essential to prevent contamination of the mass spectrometer.[5][6]
Performance Comparison of Key Alternatives
The selection of an ion-pairing reagent can dramatically impact the quality of the chromatographic separation. Below is a summary of the performance of common alternatives to TEAB, with a focus on oligonucleotide analysis where these reagents are most frequently employed.
| Ion-Pairing Reagent | Analyte | Key Performance Characteristics | Reference |
| Triethylammonium Acetate (TEAA) | Oligonucleotides | Commonly used due to low cost. Often suffers from limited resolution of oligonucleotides compared to other agents. | |
| Hexylammonium Acetate (HAA) | Oligonucleotides | Provides impressive separation of heteromeric oligonucleotides, comparable or better than TEA-HFIP. A cost-effective alternative to TEA-HFIP for applications not requiring MS. Successfully resolves truncated siRNA duplexes from full-length duplexes. | |
| Dibutylammonium Acetate (DBAA) | Oligonucleotides | Shows significantly better performance compared to TEAA for reference samples of DNA and RNA ladders.[4] | [4] |
| Triethylamine/Hexafluoroisopropanol (TEA/HFIP) | Oligonucleotides | Dramatically increases MS sensitivity and shifts charge envelopes to higher states, resulting in cleaner spectra.[7] Offers increased resolution and predictable retention compared to TEAA. | [7] |
| Hexylamine (B90201)/Hexafluoroisopropanol | Oligonucleotides (10mer to 40mer) | A buffer of 15 mM hexylamine and 50 mM HFIP produced the highest overall performance with respect to chromatographic resolution and mass detection.[8] | [8] |
| Tripropylamine/Hexafluoroisopropanol | Small Oligonucleotides | Provides the maximum separation for small oligonucleotides.[8][9] | [8][9] |
| N,N-dimethylbutylamine/Hexafluoroisopropanol | Medium Oligonucleotides | Yields the maximum separation for medium-sized oligonucleotides.[8][9] | [8][9] |
| Dibutylamine (B89481)/Hexafluoroisopropanol | Large Oligonucleotides | Achieves the maximum separation for large oligonucleotides.[8][9] | [8][9] |
| Diisopropylethylamine/Hexafluoroisopropanol | Unmodified Heterogeneous Oligonucleotides | A buffer of 30 mM diisopropylethylamine and 200 mM HFIP provided the highest separation.[10][11] | [10][11] |
Visualizing the Selection Process
The choice of an appropriate ion-pairing reagent is a critical step in method development. The following diagram illustrates a logical workflow for selecting a suitable agent based on key experimental considerations.
Caption: Decision workflow for ion-pairing reagent selection.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Separation of Heteromeric Oligonucleotides using HAA
-
Objective: To compare the separation of heteromeric oligonucleotides using Hexylammonium Acetate (HAA) with Triethylammonium Acetate (TEAA) and Triethylamine/Hexafluoroisopropanol (TEA/HFIP).
-
Mobile Phase A (MP A): 100 mM Hexylammonium Acetate, pH 7.0.
-
Weigh 981 g of water.
-
Add 5.99 g (5.71 mL) of acetic acid and stir.
-
Add 10.12 g (13.21 mL) of hexylamine.
-
Stir for 5 minutes.
-
Adjust pH to 7.0 with acetic acid or hexylamine if necessary.
-
-
Mobile Phase B (MP B): 50% Acetonitrile in MP A.
-
Column: Waters ACQUITY UPLC System with an appropriate oligonucleotide separation column.
-
Gradient: A linear gradient suitable for the separation of the specific oligonucleotides.
-
Detection: UV or MS.
-
Reference: This protocol is adapted from a study by Waters Corporation.
Protocol 2: General Oligonucleotide Analysis using Various Amine-Acetate Buffers
-
Objective: To evaluate the performance of different amine-acetate buffers for oligonucleotide analysis.
-
Ion-Pairing Reagents: Triethylamine (TEA), n-butylamine, dibutylamine, and n-hexylamine.
-
Counter-ion: Acetic acid.
-
Mobile Phase Preparation: Prepare a 100 mM equimolar solution of the selected amine and acetic acid in water for the aqueous mobile phase. The organic mobile phase consists of the same buffer in an acetonitrile/water mixture.
-
LC System: Agilent 1290 Infinity II LC System with DAD and a 6530 LC/Q-TOF.
-
Column: Agilent AdvanceBio oligonucleotide column.
-
Gradient: The gradient should be scaled to match the retention times obtained with a standard TEAA method for direct performance comparison.[4]
-
Reference: This protocol is based on an application note from Agilent.[4]
Protocol 3: Comprehensive Comparison of Ion-Pairing Reagents with HFIP for Oligonucleotide LC/MS
-
Objective: To compare the performance of various ion-pairing reagents with hexafluoro-2-propanol (HFIP) for the LC/MS analysis of oligonucleotides.
-
Ion-Pairing Reagents: Triethylamine, tripropylamine, hexylamine, N,N-dimethylbutylamine, dibutylamine, N,N-diisopropylethylamine.[8]
-
Counter-ion: Hexafluoro-2-propanol (HFIP).
-
LC-MS System: Waters UPLC system coupled to a Waters LCT premier XE ESI-TOF mass spectrometer.
-
Column: UPLC OST column (2.1 mm × 100 mm, 1.7 µm).
-
Buffer Systems: Compare buffer systems containing different concentrations of the ion-pairing reagents (e.g., 15 mM) and HFIP (e.g., 50 mM).[8]
-
Analytes: A range of oligonucleotides of varying lengths (e.g., 10mer to 40mer).[8]
-
Performance Metrics: Adduct ion formation, chromatographic separation (resolution), and MS signal intensity.[8]
-
Reference: This protocol is derived from a study published in PubMed.[8]
Conclusion
The selection of an ion-pairing reagent is a critical decision in the development of robust and reliable ion-pair chromatography methods. While TEAB remains a viable option, particularly for applications where it has been historically validated, a range of powerful alternatives offers significant advantages in terms of resolution, sensitivity, and cost-effectiveness. For oligonucleotide analysis, combinations of alkylamines such as hexylamine or dibutylamine with either acetate or HFIP have demonstrated superior performance over traditional TEAA and, in some cases, can provide a more economical alternative to TEA-HFIP without compromising separation quality. By carefully considering the nature of the analyte, the detection method, and the specific separation goals, researchers can select the optimal ion-pairing reagent to achieve high-quality, reproducible results.
References
- 1. Ammonium bicarbonate or triethylammonium bicarbonate? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Volatile Buffers in LC-MS: Unveiling the Performance of TEAB
For researchers, scientists, and drug development professionals leveraging the power of liquid chromatography-mass spectrometry (LC-MS), the choice of a volatile buffer is a critical decision that significantly impacts the quality and reliability of analytical results. This guide provides an objective comparison of triethylammonium (B8662869) bicarbonate (TEAB) against other commonly used volatile buffers, including ammonium (B1175870) bicarbonate, ammonium acetate (B1210297), and formic acid. By examining key performance metrics and providing detailed experimental insights, this document serves as a practical resource for optimizing LC-MS workflows.
The ideal volatile buffer for LC-MS should facilitate robust chromatographic separation while ensuring optimal ionization and detection by the mass spectrometer. Key performance indicators include chromatographic peak shape, signal intensity, and separation efficiency. This guide delves into a comparative analysis of TEAB and its alternatives, supported by experimental data and methodologies, to aid in the selection of the most appropriate buffer for specific applications.
Executive Summary of Comparative Performance
Triethylammonium bicarbonate (TEAB) often emerges as a strong contender, particularly in proteomics applications that utilize isobaric labeling reagents like TMT and iTRAQ. Its high volatility is a key advantage over ammonium bicarbonate, facilitating its removal during the electrospray ionization process and minimizing ion suppression.[1] While formic acid is a widely used additive for improving ionization efficiency, the combination of formic acid with ammonium formate (B1220265) has been shown to enhance peak shape and sample load tolerance, offering a good balance between chromatography and mass spectrometry sensitivity.[2] Ammonium acetate also serves as a common volatile buffer, though its performance can be highly dependent on the specific analytes and chromatographic conditions. The following table summarizes the quantitative performance of these buffers across key metrics.
| Performance Metric | TEAB (this compound) | Ammonium Bicarbonate | Ammonium Acetate | Formic Acid |
| Typical pH Range | 8.0 - 9.0 | 7.8 - 8.8 | 6.5 - 7.5 | 2.5 - 3.5 |
| Relative Volatility | High | Moderate | Moderate | High |
| Signal Intensity | Generally Good to Excellent | Good, but can cause adduct formation | Good, but can cause adducts | Excellent for positive ion mode |
| Peak Shape (Asymmetry) | Good | Moderate to Good | Moderate to Good | Can lead to broader peaks for some analytes[3] |
| Separation Efficiency | Good | Moderate | Moderate | Application dependent |
| Ion Suppression | Minimal | Low to Moderate | Low to Moderate | Minimal |
| Common Applications | Proteomics (TMT/iTRAQ), Peptide Mapping | Protein digestion, General proteomics | Metabolomics, Lipidomics | General purpose LC-MS, Peptide analysis |
In-Depth Performance Analysis
Signal Intensity
In LC-MS, achieving high signal intensity is paramount for the detection and quantification of low-abundance analytes. Formic acid is well-regarded for its ability to promote protonation and enhance signal in positive ion mode. However, studies have shown that ammonium formate can provide comparable or even superior signal intensity for certain compounds. For instance, in the analysis of spice cannabinoids, formate-based mobile phases outperformed acetate in terms of mass spectrometry signals.
When considering TEAB, its high volatility contributes to reduced ion suppression and, consequently, can lead to enhanced signal intensity, particularly when compared to less volatile buffers like ammonium bicarbonate. The formation of adducts with ammonium bicarbonate (+44 Da from CO2) can complicate mass spectra and potentially reduce the intensity of the primary analyte ion.
Peak Shape
Symmetrical peak shape is crucial for accurate integration and quantification. While trifluoroacetic acid (TFA) is known for producing sharp peaks, it is a strong ion-pairing agent that causes significant signal suppression in mass spectrometry. Ammonium formate, when used with formic acid, has been demonstrated to improve peak shape for peptides, often rivaling the performance of TFA without the detrimental effect on signal intensity.[2] Formic acid alone, while beneficial for ionization, can sometimes result in broader peaks for certain analytes due to its lower ionic strength.[3] The use of a buffer like TEAB at a slightly basic pH can be advantageous for the separation of certain peptides and proteins by altering their charge state and interaction with the stationary phase.
Separation Efficiency
The ability to resolve complex mixtures is a hallmark of effective liquid chromatography. The choice of buffer and its pH can significantly alter the selectivity of a separation. For peptide separations, varying the mobile phase pH can be a powerful tool for resolving closely eluting species. While low pH conditions with formic acid are common, employing higher pH mobile phases with buffers like ammonium bicarbonate or TEAB can provide orthogonal selectivity. One study demonstrated that mobile phases at different pH values, including a higher pH with ammonium formate, exhibited significant differences in selectivity for peptide separations.
Experimental Protocols
To facilitate the objective comparison of these volatile buffers, a standardized experimental protocol is essential. Below are detailed methodologies for preparing a standard peptide mixture and conducting a comparative LC-MS analysis.
Preparation of Standard Peptide Mix
A commercially available protein, such as bovine serum albumin (BSA), can be used to generate a complex peptide mixture.
-
Protein Solubilization : Dissolve 10 mg of BSA in 1 mL of 100 mM ammonium bicarbonate.
-
Reduction : Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Alkylation : Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes.
-
Digestion : Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching : Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting : Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Reconstitution : Dry the desalted peptides and reconstitute in the respective mobile phase A for each buffer system to be tested.
Comparative LC-MS Analysis Workflow
This workflow is designed to systematically evaluate the performance of TEAB against other volatile buffers.
References
A Comparative Analysis of TEAB and Ammonium Bicarbonate Buffers in Proteomics
In the field of proteomics, the choice of buffer is critical for efficient protein digestion and subsequent analysis by mass spectrometry (MS). Triethylammonium (B8662869) bicarbonate (TEAB) and ammonium (B1175870) bicarbonate (ABC) are two of the most commonly used volatile buffers that are compatible with MS analysis. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal buffer for their specific needs.
TEAB is often favored in liquid chromatography-mass spectrometry (LC-MS) applications, including for amine-reactive labeling techniques like TMT and iTRAQ, due to its higher volatility compared to ammonium bicarbonate.[1][2] Conversely, ammonium bicarbonate is a cost-effective and widely used buffer for trypsin digestion, maintaining a pH of approximately 8, which is optimal for trypsin activity.[1]
Performance Comparison: Impact on Artificial Deamidation
A significant consideration in sample preparation for proteomics is the potential for introducing artificial modifications during the process. Non-enzymatic deamidation of asparagine (Asn) and glutamine (Gln) residues is a common artifact that can complicate data analysis. A study comparing the effects of different digestion buffers on artificial deamidation provides valuable quantitative insights.
The results indicate that the choice of buffer has a significant impact on the level of artificial Asn deamidation.[3] TEAB was found to induce the highest rate of artificial Asn deamidation among the tested buffers, while Gln deamidation showed no significant differences between the buffers.[3] The half-life of Asn deamidation in TEAB was approximately 137 times shorter than in ammonium acetate (B1210297) (pH 6), highlighting its potential to introduce this modification.[3]
| Buffer System | Relative Artificial Asn Deamidation | Protein/Peptide Identification | Key Characteristics |
| Triethylammonium Bicarbonate (TEAB) | Highest | Comparable | More volatile than ABC, preferred for iTRAQ/TMT labeling.[1][2][3] |
| Ammonium Bicarbonate (ABC) | Lower than TEAB | Comparable | Traditional, cost-effective buffer for trypsin digestion.[1][3] |
| Tris-HCl | Lower than ABC | Comparable | - |
| Ammonium Acetate (pH 6) | Lowest | Comparable | Recommended for studies of endogenous deamidation and N-glycosylation.[3] |
Table 1: Comparison of different digestion buffers on the rate of artificial asparagine (Asn) deamidation and overall protein/peptide identification. Data synthesized from a comparative study.[3]
Experimental Protocols
Below are detailed methodologies for protein digestion using TEAB and ammonium bicarbonate buffers.
1. In-Solution Protein Digestion with TEAB Buffer
This protocol is adapted for samples where proteins are already solubilized.
-
Materials:
-
1 M this compound (TEAB) stock solution, pH 8.5
-
Reducing agent: 100 mM Dithiothreitol (DTT) in 50 mM TEAB
-
Alkylating agent: 200 mM Iodoacetamide (IAA) in 50 mM TEAB (prepare fresh and protect from light)
-
Sequencing-grade modified trypsin
-
Formic acid
-
-
Procedure:
-
Protein Solubilization: Ensure the protein sample is solubilized in a compatible buffer. If not already in a suitable buffer, perform a buffer exchange into 50 mM TEAB.
-
Reduction: Add DTT to a final concentration of 5-10 mM. Incubate at 60°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 10-20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate at 37°C overnight.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 spin column or other suitable method before LC-MS analysis.[2]
-
2. In-Solution Protein Digestion with Ammonium Bicarbonate Buffer
This protocol is a standard method for protein digestion.[4][5]
-
Materials:
-
1 M Ammonium bicarbonate (ABC) stock solution, pH 8.0
-
Reducing agent: 100 mM Dithiothreitol (DTT) in 50 mM ABC
-
Alkylating agent: 200 mM Iodoacetamide (IAA) in 50 mM ABC (prepare fresh and protect from light)
-
Sequencing-grade modified trypsin
-
Formic acid
-
-
Procedure:
-
Protein Solubilization: Ensure the protein sample is in a solution compatible with digestion. Perform a buffer exchange to 50 mM ABC if necessary.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour.
-
Alkylation: After cooling to room temperature, add IAA to a final concentration of 20 mM. Incubate for 45 minutes in the dark at room temperature.
-
Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate at 37°C overnight.
-
Quenching: Acidify the reaction with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
Desalting: Clean up the resulting peptide mixture using a C18 column prior to LC-MS analysis.
-
Visualizing Experimental Workflow and a Representative Signaling Pathway
Experimental Workflow for Buffer Comparison
References
- 1. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. cellpathway.com [cellpathway.com]
- 3. Evaluation of the effect of trypsin digestion buffers on artificial deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein solubilization | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. Comparison of bottom-up proteomic approaches for LC-MS analysis of complex proteomes - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Efficiency of Triethylammonium Bicarbonate as an Ion-Pairing Agent: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the separation of ionic and polar analytes, the choice of an appropriate ion-pairing agent is critical for achieving optimal chromatographic performance. Triethylammonium (B8662869) bicarbonate (TEAB) is a widely utilized volatile buffer and ion-pairing agent, particularly in the analysis of oligonucleotides and peptides by reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides an objective comparison of TEAB's efficiency with other common ion-pairing agents, supported by experimental data to aid in method development and optimization.
Principles of Ion-Pair Chromatography
Ion-pair chromatography is a technique employed in reversed-phase liquid chromatography to improve the retention, resolution, and peak shape of charged analytes on a nonpolar stationary phase.[1][2] The core principle involves the addition of an ion-pairing reagent to the mobile phase. This reagent, which possesses a charge opposite to that of the analyte, forms a neutral ion-pair with the analyte. This neutralization effectively increases the hydrophobicity of the analyte, leading to greater retention on the reversed-phase column.[1][2]
The selection of an ion-pairing agent and its concentration can significantly impact the chromatographic separation. Factors to consider include the hydrophobicity of the ion-pairing agent's alkyl chain, the nature of the counter-ion, and the overall volatility of the buffer system, especially when mass spectrometry (MS) is used for detection.[3][4]
Comparative Performance of Ion-Pairing Agents
The efficiency of an ion-pairing agent can be quantified by several key parameters, including retention time, peak width, peak asymmetry, and signal intensity in mass spectrometry. Below is a comparison of triethylammonium bicarbonate (TEAB) with other commonly used ion-pairing agents.
This compound (TEAB) vs. Triethylammonium Acetate (B1210297) (TEAA)
TEAB and triethylammonium acetate (TEAA) are both volatile buffers and are frequently used in the analysis of oligonucleotides. While both have the same ion-pairing cation (triethylammonium), the choice of the counter-ion (bicarbonate vs. acetate) can influence the separation.
In a study comparing buffer systems for the purification of oligonucleotide-A, 40 mM TEAB at pH 7 demonstrated superior purity (93.9%) compared to TEAA, which yielded a purity of 90.2% under similar conditions.[5] However, the yield was slightly compromised with TEAB.[5] For the separation of positional isomers of oligonucleotides, both TEAA and TEAB have been shown to provide equally high separation.[6][7]
| Ion-Pairing Agent | Analyte | Purity (%)[5] | Yield (%)[5] | Key Observations |
| This compound (TEAB) | Oligonucleotide-A | 93.9 | ~90 | Higher purity achieved. |
| Triethylammonium Acetate (TEAA) | Oligonucleotide-A | 90.2 | ~87 | Lower purity compared to TEAB. |
This compound (TEAB) vs. Amine/HFIP Systems
For applications requiring high sensitivity in mass spectrometry, such as oligonucleotide analysis, mobile phases containing triethylamine (B128534) (TEA) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are often considered the "gold standard". HFIP is thought to enhance MS sensitivity.
Comparisons have been made between various amine:HFIP mobile phases and TEAB. While TEA:HFIP systems often provide excellent separation and MS sensitivity, TEAB remains a viable alternative, particularly when different selectivity is required.[8] The concentration of TEAB has been shown to be a critical parameter, with 25 mM being optimal for the separation of certain positional isomers, although lower concentrations can lead to higher MS signals.[9]
| Ion-Pairing Agent | Analyte | Retention Time (min) | Peak Width at Half Height (min) | MS Signal Intensity | Key Observations |
| 15 mM TEA / 400 mM HFIP | PolyT Standards (15-35 nt) | Baseline Separation | ≤0.08 | High | "Gold standard" for oligonucleotide analysis by LC-MS. |
| 15 mM Butylamine / 50 mM HFIP | PolyT Standards (15-35 nt) | Comparable to TEA:HFIP | ≤0.08 | Adequate | Lower starting organic composition needed. |
| 15 mM Dibutylamine (B89481) / 25 mM HFIP | PolyT Standards (15-35 nt) | Comparable to TEA:HFIP | Not specified | ~2-fold drop compared to TEA:HFIP | Higher gradient steepness required. |
| 25 mM TEAB | AAF adducted 17-mer oligonucleotide | Optimal for separation | Not specified | Lower than at reduced concentrations | Concentration is key for resolution.[9] |
This compound (TEAB) vs. Other Alkylammonium Bicarbonates/Acetates
The hydrophobicity of the amine in the ion-pairing reagent plays a significant role in retention. Generally, as the alkyl chain length of the amine increases, the retention of the analyte on the reversed-phase column also increases.[6] For instance, combinations of acetic acid with hexylamine (B90201) (HAA buffer) or dibutylamine (DBAA buffer) have demonstrated significantly better performance in terms of separation efficiency for oligonucleotides compared to TEAA.[8] While direct quantitative comparisons with TEAB are limited in single studies, the trend suggests that longer-chain alkylammonium bicarbonates could offer increased retention.
Experimental Protocols
The following are representative experimental protocols for the use of TEAB and alternative ion-pairing agents in the analysis of oligonucleotides.
Protocol 1: Oligonucleotide Purification using TEAB
-
Objective: To purify oligonucleotide-A using HPLC.[5]
-
Instrumentation: Agilent 1260 semi-prep HPLC system with a diode array detector.[5]
-
Column: Not specified.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Buffer: 40 mM this compound (TEAB), pH 7.[5]
-
Gradient: Not specified.
-
Detection: UV-Vis spectrophotometry.[5]
Protocol 2: Comparative Analysis of Ion-Pairing Reagents for Oligonucleotides
-
Objective: To evaluate different amine-HFIP combinations for the separation of polyT standards.
-
Instrumentation: Waters ACQUITY UPLC H-Class Bio System with an ACQUITY QDa Mass Detector.
-
Column: ACQUITY UPLC Oligonucleotide BEH C18 Column, 130Å, 1.7 µm, 2.1 mm X 50 mm.
-
Mobile Phase A: 15 mM Amine (TEA, Butylamine, or Dibutylamine) and corresponding concentration of HFIP (400, 50, or 25 mM) in water.
-
Mobile Phase B: 50% Methanol in Mobile Phase A.
-
Gradient: Optimized for each ion-pairing system to match the selectivity of the TEA:HFIP separation.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 60 °C.
-
Detection: ACQUITY QDa Mass Detector (ESI-).
Visualizing Chromatographic Processes
Diagrams can be a powerful tool to understand the underlying mechanisms and workflows in ion-pair chromatography.
Caption: Mechanism of Ion-Pair Chromatography.
Caption: A typical experimental workflow for RP-HPLC.
Conclusion
This compound is an effective and versatile ion-pairing agent, particularly for the analysis of oligonucleotides. Its volatility makes it compatible with mass spectrometry, and it can provide excellent separation and purity.[5] However, for applications demanding the highest MS sensitivity, combinations of triethylamine and HFIP may offer superior performance. The choice of the optimal ion-pairing agent is highly dependent on the specific analytes, the desired chromatographic performance, and the detection method employed.[8] For instance, while TEAB and TEAA show comparable performance for separating positional isomers of oligonucleotides, other agents like dibutylamine and hexylamine with acetate can provide better separation efficiency for oligonucleotide ladders.[6][7][8] Therefore, a systematic evaluation of different ion-pairing agents, such as those presented in this guide, is recommended during method development to achieve the desired analytical goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. jk-sci.com [jk-sci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. | Sigma-Aldrich [merckmillipore.com]
- 8. agilent.com [agilent.com]
- 9. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of triethylammonium bicarbonate applications in proteomics
A Comparative Guide to Triethylammonium (B8662869) Bicarbonate in Proteomics Workflows
For researchers, scientists, and drug development professionals engaged in mass spectrometry-based proteomics, the selection of an appropriate buffer is a critical decision that impacts sample preparation, digestion efficiency, and data quality. Triethylammonium bicarbonate (TEAB) is a widely used volatile buffer, often employed as an alternative to the more traditional ammonium (B1175870) bicarbonate (ABC). This guide provides an objective comparison of TEAB's performance against other common buffers, supported by experimental data, to inform protocol design and optimization.
Core Applications and Physicochemical Properties
This compound is favored in many proteomics applications due to its volatility and buffering capacity in the optimal pH range for tryptic digestion (pH ~8.5).[1][2] Its key advantage over ammonium bicarbonate is its higher volatility, which facilitates its removal by lyophilization (freeze-drying) prior to mass spectrometry analysis. This ensures that buffer salts do not interfere with subsequent steps like peptide ionization or chromatographic separation.
TEAB is the buffer of choice for workflows involving amine-reactive isobaric labeling reagents, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[3][4] This is because primary amines in buffers like ammonium bicarbonate or Tris will compete with peptides for the labeling reagent, reducing labeling efficiency. TEAB, being a tertiary amine buffer, does not interfere with this reaction.
Performance Comparison in Protein Digestion
The efficiency of enzymatic digestion is paramount for successful proteomic analysis. While both TEAB and ABC are effective, their performance can differ in specific aspects such as the introduction of chemical modifications and the rate of missed cleavages.
Artificially Induced Modifications: Asparagine Deamidation
A significant consideration during sample preparation is the potential for artificial, non-enzymatic modifications. Asparagine (Asn) deamidation is a common chemical modification that can be inadvertently introduced during sample handling, particularly during prolonged incubation at alkaline pH. A comparative study by Hao et al. (2015) quantified the extent of Asn deamidation in different digestion buffers.
The results indicate that TEAB induces the highest level of artificial Asn deamidation compared to ABC, Tris-HCl, and ammonium acetate.[5] This is a critical consideration for studies focused on identifying endogenous post-translational modifications, where minimizing artificial modifications is essential.
Table 1: Comparative Analysis of Artificial Asparagine Deamidation by Digestion Buffer
| Digestion Buffer (50 mM) | Relative Level of Asn Deamidation | Half-life of Asn Deamidation at 37°C (days) |
|---|---|---|
| This compound (TEAB) | Highest | ~9 hours |
| Ammonium Bicarbonate (ABC) | High | 1.25 |
| Tris-HCl (pH 8.0) | Medium | 2.2 |
| Ammonium Acetate (pH 6.0) | Lowest | 51.4 |
Data sourced from Hao et al., Journal of Proteome Research, 2015.[5]
Digestion Efficiency: Missed Cleavages
Trypsin cleaves proteins C-terminal to lysine (B10760008) (K) and arginine (R) residues. Incomplete cleavage, known as "missed cleavage," can complicate data analysis and reduce the number of identifiable unique peptides. The choice of buffer can influence trypsin's activity and, consequently, the rate of missed cleavages.
The same study found that while overall protein and peptide identification numbers were comparable across the buffers, there were significant differences in trypsin efficiency.[5] Both TEAB and ABC demonstrated superior performance with fewer missed cleavages compared to Tris-HCl and the less optimal ammonium acetate.
Table 2: Comparison of Tryptic Missed Cleavage Rates by Digestion Buffer
| Digestion Buffer (50 mM) | Percentage of Tryptic Peptides with Missed Cleavages |
|---|---|
| This compound (TEAB) | Low |
| Ammonium Bicarbonate (ABC) | Low |
| Tris-HCl (pH 8.0) | High |
| Ammonium Acetate (pH 6.0) | Highest |
Data sourced from Hao et al., Journal of Proteome Research, 2015.[5]
Experimental Protocols and Workflows
The following is a generalized protocol for in-solution digestion of a complex protein sample, highlighting the steps where TEAB or its alternatives are used.
Generic In-Solution Digestion Protocol
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in 100 µL of a denaturation buffer (e.g., 8 M Urea (B33335) in 100 mM TEAB or ABC, pH 8.5).
-
Vortex thoroughly and incubate for 30 minutes at 37°C to ensure complete denaturation.
-
-
Reduction:
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate for 1 hour at 56°C to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM.
-
Incubate for 45 minutes in the dark at room temperature to alkylate cysteine residues.
-
-
Dilution and Digestion:
-
Dilute the sample 8-fold with 100 mM TEAB or ABC to reduce the urea concentration to 1 M.
-
Add sequencing-grade modified trypsin (e.g., at a 1:50 enzyme-to-protein ratio).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Quenching and Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using a C18 StageTip or similar solid-phase extraction method.
-
Elute peptides and dry completely using a vacuum centrifuge. The higher volatility of TEAB can lead to faster drying times compared to ABC.[6]
-
The sample is now ready for isobaric labeling (if using TEAB) or direct LC-MS/MS analysis.
-
Visualizing Proteomics Workflows
Diagrams are essential for illustrating the logical flow of experimental procedures. The following diagrams, generated using Graphviz, outline a typical proteomics workflow and a conceptual comparison of TEAB and ABC.
Conclusion and Recommendations
The choice between this compound and ammonium bicarbonate is context-dependent and should be guided by the specific requirements of the proteomics experiment.
Choose this compound (TEAB) when:
-
Your workflow involves amine-reactive labeling with reagents like TMT or iTRAQ.
-
Maximizing sample recovery after lyophilization is critical, as its higher volatility ensures more complete removal.[6]
-
You require a buffer for ion-exchange chromatography or studying noncovalent complexes where its properties are advantageous.[1]
Choose Ammonium Bicarbonate (ABC) when:
-
You are performing a standard label-free or SILAC quantitative experiment where amine-reactive labeling is not required.
-
Cost is a significant consideration, as ABC is generally more economical.[3]
-
The primary goal is to minimize artificial asparagine deamidation for studies focused on endogenous PTMs.
While both buffers provide excellent conditions for tryptic digestion with low rates of missed cleavages, researchers must weigh the benefits of TEAB's volatility and compatibility with specific reagents against its higher cost and increased potential for inducing artificial deamidation. For most standard discovery proteomics, ABC remains a robust and cost-effective choice. However, for quantitative workflows employing isobaric tags, TEAB is the indispensable option.
References
- 1. Stabilization of gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry using aqueous this compound buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of bottom-up proteomic approaches for LC-MS analysis of complex proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. Isobaric Labeling Based LC-MS/MS Strategy for Comprehensive Profiling of Human Pancreatic Tissue Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. cellpathway.com [cellpathway.com]
A comparative study of different ion-pairing reagents for oligonucleotide separation
A Comparative Guide to Ion-Pairing Reagents for Oligonucleotide Separation
For Researchers, Scientists, and Drug Development Professionals
The analysis and purification of synthetic oligonucleotides are critical for therapeutic development, diagnostics, and research. Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is a cornerstone technique for these applications, offering high-resolution separation of full-length sequences from synthesis-related impurities.[1][2][3][4] The choice of the ion-pairing reagent is paramount as it directly influences retention, resolution, and compatibility with detection methods like mass spectrometry (MS).[5]
This guide provides an objective comparison of commonly used ion-pairing reagents, supported by experimental data, to aid in method development and optimization for oligonucleotide separation.
Mechanism of Ion-Pair Reversed-Phase Chromatography
IP-RP-HPLC separates oligonucleotides based on their length and hydrophobicity.[6] The process involves adding an ion-pairing (IP) agent, typically a positive-charged alkylamine, to the mobile phase. This agent forms a neutral, hydrophobic complex with the negatively charged phosphate (B84403) backbone of the oligonucleotides.[5][7] This newly formed ion-pair can then be retained and separated on a hydrophobic stationary phase (like C18). Elution is achieved by increasing the concentration of an organic solvent.[5][7]
Caption: Mechanism of Oligonucleotide Separation by IP-RP-HPLC.
Comparative Analysis of Common Ion-Pairing Reagents
The performance of an IP-RP-HPLC separation is highly dependent on the chosen amine and its counterion. While triethylammonium (B8662869) acetate (B1210297) (TEAA) has been a traditional choice, modern applications often benefit from alternative reagents that offer superior resolution and MS compatibility.[5][6]
Performance Summary of Amine Reagents
The selection of the amine dictates the hydrophobicity of the ion pair and, consequently, the retention and resolution of the separation. More hydrophobic alkylamines generally act as stronger IP reagents, providing better resolution.[8][9]
| Ion-Pairing Reagent | Key Characteristics & Performance | Best Suited For |
| Triethylamine (TEA) | The most common and cost-effective IP reagent.[6] Often paired with acetate (TEAA) for UV or HFIP for MS.[6][10] Provides limited resolution compared to other amines.[5][6] | Routine, cost-sensitive LC-UV analysis where high resolution is not critical. |
| Hexylamine (B90201) (HA) | Offers significantly better resolution and retention compared to TEA.[5][10] A combination of 15 mM HA with 50 mM HFIP provides excellent overall performance for a range of oligonucleotides (10-mer to 40-mer).[11][12] When paired with acetate (HAA), it is non-denaturing and suitable for duplex analysis.[6] | High-resolution separation of single-stranded oligonucleotides, longmers (>35-mer), phosphorothioates, and duplexes (as HAA).[6] |
| Dibutylamine (B89481) (DBA) | Provides improved separation efficiency over TEAA.[5] Shows optimal separation for larger oligonucleotides.[11][12] | High-resolution analysis of large or complex oligonucleotides. |
| Diisopropylethylamine (DIPEA) | A sterically hindered amine.[13] A buffer of 30 mM DIPEA and 200 mM HFIP was found to provide the highest separation of unmodified heterogeneous oligonucleotides.[14][15][16] | High-resolution separation of mixed-sequence unmodified oligonucleotides, especially for LC-MS applications. |
| Tripropylamine (TPA) | Achieved the most enhanced separation of sequence isomers when paired with hexafluoroisopropanolate.[14][15] Also shows maximum separation for small oligonucleotides.[11][12] | Analysis requiring fine discrimination between sequence isomers and for separating smaller oligonucleotides. |
| N,N-dimethylbutylamine (DMBA) | Provides maximum separation for medium-sized oligonucleotides.[11][12] Has been shown to yield high sensitivity in LC-MS bioanalysis of phosphorothioate (B77711) oligonucleotides.[8] | Separation of medium-length oligonucleotides and sensitive bioanalytical methods. |
The Role of the Counterion: Acetate vs. HFIP
The acidic counterion is as critical as the amine base. It controls the mobile phase pH and significantly impacts MS sensitivity.
| Counterion | Advantages | Disadvantages | Primary Use |
| Acetic Acid (Acetate) | - Low cost.[6]- Non-denaturing, making it suitable for duplex oligonucleotide analysis.[6]- Fully compatible with UV detection.[2] | - Not volatile, leading to ion suppression and incompatibility with MS detection.[8] | LC-UV Analysis: Standard quality control and purification where MS identification is not required. |
| Hexafluoroisopropanol (HFIP) | - Volatile and highly compatible with ESI-MS.[8]- Dramatically increases MS sensitivity and shifts charge states higher, simplifying spectra.[10]- Improves resolution over acetate-based systems.[6] | - Significantly more expensive than acetic acid.[6]- Can be denaturing, which may be undesirable for duplex analysis.[6] | LC-MS Analysis: Required for methods needing mass identification of the parent oligonucleotide and its impurities. |
Experimental Protocols
The following are representative protocols for preparing mobile phases and setting up a typical IP-RP-HPLC experiment. Optimization is often required based on the specific oligonucleotide and analytical goals.[5]
Mobile Phase Preparation
-
Amine-Acetate Buffers (e.g., 100 mM HAA for LC-UV):
-
To prepare 1 L of buffer, add approximately 900 mL of high-purity water to a suitable container.
-
Add 5.7 mL (100 mmol) of glacial acetic acid and mix.
-
Add 13.1 mL (100 mmol) of hexylamine and mix thoroughly.
-
Adjust the pH to ~7.0 by adding small volumes of acetic acid or hexylamine.
-
Add water to a final volume of 1 L. Filter the mobile phase before use.[5][6]
-
-
Amine-HFIP Buffers (e.g., 15 mM HA / 50 mM HFIP for LC-MS):
-
To prepare 1 L of buffer, add approximately 900 mL of high-purity water to a suitable container.
-
Add 4.4 mL (50 mmol) of hexafluoroisopropanol (HFIP) and mix.
-
Add 2.0 mL (15 mmol) of hexylamine and mix thoroughly.
-
Add water to a final volume of 1 L. The pH is typically not adjusted. Filter the mobile phase before use.[12]
-
Typical Chromatographic Conditions
-
Column: A reversed-phase column designed for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent AdvanceBio Oligonucleotide).[10][14]
-
Mobile Phase A: Ion-pairing buffer (e.g., 15 mM HA, 50 mM HFIP in water).
-
Mobile Phase B: Acetonitrile (B52724) or a mixture of acetonitrile and Mobile Phase A.
-
Flow Rate: 0.2 - 0.5 mL/min for analytical columns (e.g., 2.1 mm ID).
-
Column Temperature: Elevated temperatures (e.g., 60-65 °C) are often used to improve peak shape and reduce secondary structures.[10]
-
Gradient: A shallow gradient of increasing Mobile Phase B is used for elution. The exact gradient will depend on the oligonucleotide length and sequence.[5]
-
Detection: UV (e.g., 260 nm) or ESI-MS (negative ion mode).
Experimental Workflow Diagram
Caption: General Experimental Workflow for IP-RP-HPLC of Oligonucleotides.
Conclusion
The selection of an ion-pairing reagent system is a critical step in developing robust and reliable methods for oligonucleotide analysis. While TEAA is a common starting point, reagents like hexylamine and dibutylamine offer superior chromatographic resolution for both UV and MS detection.[5] For LC-MS applications, the combination of an appropriate alkylamine with HFIP is essential for achieving high sensitivity.[10] The optimal choice is ultimately dependent on the specific oligonucleotide's properties (length, modifications, sequence) and the analytical requirements, such as whether the goal is routine purity analysis, high-resolution impurity profiling, or duplex analysis.[14][15] A systematic evaluation of different ion-pairing systems, as outlined in this guide, will lead to optimized separations and more reliable data.
References
- 1. Combining ion pairing agents for enhanced analysis of oligonucleotide therapeutics by reversed phase-ion pairing ultra performance liquid chromatography (UPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 4. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 14. Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. | Semantic Scholar [semanticscholar.org]
- 15. Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Synthetic Oligonucleotides: A Comparison of TEAB-Based HPLC and Alternative Methods
The purity of synthetic oligonucleotides is a critical quality attribute for their successful application in research, diagnostics, and therapeutics. Impurities, such as truncated sequences (e.g., n-1, n-2) and other synthesis-related byproducts, can lead to inaccurate experimental results and potential off-target effects.[1][2] Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a cornerstone technique for the analysis of these molecules, offering high resolution and selectivity.[1][3]
This guide provides a detailed comparison of using triethylammonium (B8662869) bicarbonate (TEAB) as an ion-pairing agent in HPLC for oligonucleotide purity assessment against other common analytical methods.
The Principle of TEAB-Based IP-RP-HPLC
IP-RP-HPLC is a powerful method for separating charged molecules like oligonucleotides.[4] The fundamental components of this technique are a hydrophobic stationary phase (typically C18) and a mobile phase containing an ion-pairing agent.[3]
The negatively charged phosphate (B84403) backbone of oligonucleotides makes them highly polar, leading to poor retention on standard reversed-phase columns.[3][5] An ion-pairing agent, such as the triethylammonium (TEA+) cation from TEAB, is added to the mobile phase.[4] This positively charged agent forms a neutral, hydrophobic complex with the oligonucleotide, allowing it to be retained by the C18 stationary phase.[6] Separation is then achieved by applying a gradient of an organic solvent, like acetonitrile (B52724), which elutes the oligonucleotides based on their length and hydrophobicity.[4][7]
Comparison with Alternative Methods
While TEAB-based HPLC is effective, several other ion-pairing agents and analytical techniques are available, each with distinct advantages and disadvantages. The choice of method often depends on the specific application, such as routine quality control, high-resolution analysis, or compatibility with mass spectrometry (MS).
Alternative Ion-Pairing Agents in RP-HPLC
The selection of the ion-pairing agent and its concentration is crucial as it significantly influences retention, selectivity, and resolution.[3]
| Ion-Pairing System | Primary Use Case | Advantages | Disadvantages |
| TEAB (Triethylammonium Bicarbonate) | Preparative purification, routine QC | Volatile (easy to remove post-purification), cost-effective.[7] | Moderate resolution, potential for sequence-specific retention bias.[3] |
| TEAA (Triethylammonium Acetate) | Routine analysis with UV detection | Inexpensive, widely used, good for routine analysis.[2] | Can exhibit sequence-dependent retention; less MS-friendly due to ion suppression.[3][8] |
| TEA-HFIP (Triethylamine-Hexafluoroisopropanol) | LC-MS applications | "Gold standard" for LC-MS due to high MS sensitivity and excellent resolution.[3] Less sequence-dependent elution.[6] | HFIP is expensive and immiscible with acetonitrile.[9][10] |
| HAA (Hexylammonium Acetate) | Improved separation of longer or complex oligos | Stronger ion-pairing agent, can improve resolution for challenging separations.[1][4] | Increased hydrophobicity can lead to very long retention times. |
| DBAA (Dibutylammonium Acetate) | Alternative to TEAA with better performance | Can offer significantly better separation efficiency compared to TEAA for some oligonucleotides.[6] | May require method optimization to match retention windows. |
A study comparing various amine/acetic acid buffers showed that combinations like HAA and DBAA can provide significantly improved separation efficiency over the more conventional TEAA.[6] For LC-MS analysis, TEA-HFIP is considered the most efficient system for achieving the best sensitivity and resolution.[3]
Other Analytical Technologies
Beyond IP-RP-HPLC, other techniques are used for oligonucleotide analysis, though they may not always be interchangeable.
| Technique | Separation Principle | Resolution | Throughput | MS Compatibility |
| IP-RP-HPLC | Hydrophobicity & Charge | High (n vs n-1) | Moderate | Yes (with volatile buffers like TEA-HFIP) |
| Anion-Exchange (AEX) HPLC | Net Negative Charge | Excellent for charge variants | Moderate | Not directly compatible |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size & Charge | Very High | Low | No |
| Capillary Electrophoresis (CE) | Size-to-Charge Ratio | Very High | High | Yes |
| UPLC (Ultra-Performance Liquid Chromatography) | Same as HPLC | Higher than HPLC | High | Yes |
UPLC systems, which use columns with smaller particle sizes (e.g., 1.7 µm), can provide even better resolution and faster analysis times compared to traditional HPLC.[4]
Experimental Protocols
Accurate and reproducible results depend on meticulously executed experimental protocols. Below are representative methods for TEAB-based HPLC and the widely used TEA-HFIP method for comparison.
Protocol 1: Purity Assessment using TEAB-Based RP-HPLC
This protocol is adapted for routine quality control and purification.
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm).[7]
-
Flow Rate: 1.0 - 4.0 mL/min (analytical vs. semi-preparative).[7]
-
Column Temperature: 50-60 °C (to denature secondary structures).[2]
-
Detection: UV at 260 nm.[7]
-
Injection Volume: 20 µL of a 20 µM solution.
-
Gradient: A linear gradient from 0% to 50% Buffer B over 20 minutes.[7]
-
-
Sample Preparation:
-
Dissolve the crude oligonucleotide pellet in Buffer A or HPLC-grade water to a concentration of approximately 20 µM.
-
-
Post-Run Analysis:
-
Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: High-Resolution Purity Assessment using TEA-HFIP RP-HPLC (LC-MS Compatible)
This protocol is optimized for high-resolution separation and compatibility with mass spectrometry.
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Column: A high-efficiency oligonucleotide analysis column (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, 1.7 µm).
-
Flow Rate: 0.2 mL/min.[11]
-
Column Temperature: 60 °C.[11]
-
Detection: UV at 260 nm and/or in-line Mass Spectrometer.
-
Injection Volume: 1-5 µL.
-
Gradient: Use a shallow gradient, for example, starting at 20% B and increasing by 1% per minute.[11]
-
-
Sample Preparation:
-
Dissolve the oligonucleotide sample in HPLC-grade water.
-
-
Post-Run Analysis:
-
Analyze the high-resolution chromatogram to resolve failure sequences (n-1, n+1) from the target peak. If using MS, confirm the mass of the main peak and impurities.
-
Conclusion
TEAB-based IP-RP-HPLC is a robust and cost-effective method for the routine analysis and purification of synthetic oligonucleotides. However, for applications requiring the highest resolution or LC-MS compatibility, alternative ion-pairing systems, particularly TEA-HFIP, offer superior performance. The choice of method should be guided by the specific analytical needs, balancing factors like resolution, MS compatibility, cost, and the complexity of the oligonucleotide sample. By understanding the principles and protocols of these different approaches, researchers can confidently select the optimal strategy to ensure the purity and quality of their synthetic oligonucleotides.
References
- 1. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. users.ox.ac.uk [users.ox.ac.uk]
- 11. waters.com [waters.com]
Safety Operating Guide
Proper Disposal of Triethylammonium Bicarbonate: A Guide for Laboratory Professionals
Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile buffer commonly used in chromatography for the purification of biomolecules.[1][2] Proper management of its waste is crucial to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of triethylammonium bicarbonate waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. It is classified as an irritant and can be harmful if inhaled, absorbed through the skin, or swallowed.[3][4] Always consult the Safety Data Sheet (SDS) for the specific formulation you are using.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or a face shield.[3]
-
Hand Protection: Use compatible chemical-resistant gloves.[5]
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol formation, use an appropriate respirator.[3]
-
Protective Clothing: A lab coat or other protective suit should be worn to prevent skin contact.[5]
Step-by-Step Disposal Protocol
The standard and recommended procedure for the disposal of this compound waste is through a licensed professional waste disposal service.[3][5][6] Do not dispose of TEAB down the drain or in regular trash.[4]
Step 1: Waste Collection
-
Collect all TEAB waste, including unused solutions and the first rinse of any containers, in a dedicated and clearly labeled waste container.[5]
-
The container must be made of a compatible material, be leak-proof, and have a secure, sealable lid.[5]
-
Keep the waste container closed except when adding waste.[5]
Step 2: Waste Segregation
-
Do not mix this compound waste with other incompatible chemical wastes. Refer to chemical compatibility charts and your institution's waste management guidelines.
Step 3: Labeling and Storage
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[6] Recommended storage conditions are often between 2-8°C.[3]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[5][6]
-
Provide them with an accurate description of the waste contents.
In Case of Spills:
-
Evacuate non-essential personnel from the area.[5]
-
Ensure adequate ventilation.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5]
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed, and labeled container for disposal.[3][5]
-
Clean the spill area thoroughly, and prevent runoff into drains.[5]
Disposal and Safety Data Summary
While specific quantitative limits for disposal are not provided in safety data sheets, the following table summarizes key safety and disposal information from various suppliers.
| Parameter | Recommendation | Source |
| Primary Disposal Method | Offer to a licensed disposal company. | [3][5][6] |
| Sewer/Drain Disposal | Should not be released into the environment or drains. | [3][4] |
| Spill Cleanup | Absorb with inert material (sand, vermiculite), collect in a sealed container. | [5] |
| Contaminated Packaging | Dispose of as unused product. | [3][6] |
| Neutralization | Mentioned as a possibility, but no specific agent is provided. Professional disposal is the primary recommendation. | [5] |
| Hazard Classification | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A). | [3] |
Experimental Protocols
The search for a specific, detailed experimental protocol for the neutralization of this compound for disposal purposes did not yield a standard laboratory procedure. The consistent recommendation across all safety data sheets and chemical handling guides is to transfer the waste to a professional disposal service. This is the safest and most compliant method.
Logical Workflow for TEAB Waste Management
The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Triethylammonium bicarbonate
This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Triethylammonium bicarbonate (TEAB). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Immediate Safety Concerns
This compound can cause significant irritation. All personnel must avoid personal contact, including the inhalation of vapors or mists.[1] It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
Emergency First Aid Procedures
In the event of exposure, immediate action is critical. Always have an eye wash unit readily available.[1]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of running water for at least 15 minutes, holding eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] Seek prompt medical attention.[1][3] |
| Skin Contact | Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[3][5] If irritation develops or persists, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately.[5] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Rinse the mouth thoroughly with water.[3][5] Never give anything by mouth to an unconscious person.[5] Seek medical attention.[4] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. All equipment should be inspected before use.[5]
| PPE Category | Specification |
| Hand Protection | Handle with chemical-resistant gloves.[5] Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations.[2] |
| Eye/Face Protection | Use chemical safety goggles or eyeshields approved under government standards like NIOSH (US) or EN 166 (EU).[5][6] |
| Skin & Body Protection | Wear a lab coat, overalls, or other impervious protective clothing.[1][5] A PVC apron is also recommended where splashing is a risk.[1] |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be required.[5] For nuisance exposures or where vapors/mists are generated, use a Type N95 (US) or ABEK (EN 14387) respirator.[5][6] |
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1]
-
Storage: Keep containers tightly sealed in a dry, well-ventilated place.[4][5] Recommended storage temperature is between 2-8°C.[6]
Spill Management
-
Evacuate: Clear the area of all personnel.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use personal protective equipment.[1] Prevent the spill from entering drains or waterways.[5]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1]
-
Collect: Sweep or scoop up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[1][5]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
-
Dispose of unused material and waste containers at a licensed hazardous or special waste collection point in accordance with all local, state, and federal regulations.[1]
-
Do not dispose of the material into the environment or drains.[3][5]
-
Empty containers should be decontaminated before being discarded or recycled.[1]
Procedural Workflow
The following diagram outlines the standard workflow for safely handling this compound from preparation to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
